An In-Depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonohydrazide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-3-nitrobenzenesulfonohydrazide is a specialized organic compound with significant potential in various chemical syntheses. Its unique...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-nitrobenzenesulfonohydrazide is a specialized organic compound with significant potential in various chemical syntheses. Its unique molecular structure, featuring a sulfonohydrazide functional group attached to a toluene backbone with a nitro group substituent, makes it a valuable reagent and building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety and handling procedures, and a discussion of its current and potential applications.
Core Properties and CAS Number
4-Methyl-3-nitrobenzenesulfonohydrazide is identified by the CAS Number 53516-94-2 .[1] Its fundamental properties are summarized in the table below.
Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
The synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide is typically achieved through a two-step process, starting from the commercially available 4-methyl-3-nitrobenzenesulfonyl chloride. The overall reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by hydrazine.
4-Methyl-3-nitrobenzenesulfonohydrazide chemical structure and synthesis
An In-Depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonohydrazide: Chemical Structure, Synthesis, and Applications Introduction 4-Methyl-3-nitrobenzenesulfonohydrazide is a specialized organic compound with potentia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonohydrazide: Chemical Structure, Synthesis, and Applications
Introduction
4-Methyl-3-nitrobenzenesulfonohydrazide is a specialized organic compound with potential applications in medicinal chemistry and drug development. Its structure, combining a sulfonohydrazide moiety with a nitrated aromatic ring, makes it an interesting candidate for the synthesis of various heterocyclic compounds and as a building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, field-proven synthesis protocol for 4-Methyl-3-nitrobenzenesulfonohydrazide, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical identity and key properties of 4-Methyl-3-nitrobenzenesulfonohydrazide are summarized below.
Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.
Based on the properties of similar compounds.
Appearance
Expected to be a crystalline solid.
Based on the properties of related sulfonohydrazides.
Structural Diagram
Caption: Chemical structure of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
The synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide is a multi-step process that requires careful control of reaction conditions. The overall synthetic strategy involves the nitration of p-toluenesulfonyl chloride followed by hydrazinolysis.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Methyl-3-nitrobenzenesulfonohydrazide.
Experimental Protocol
Step 1: Nitration of p-Toluenesulfonyl Chloride
The first step involves the electrophilic nitration of p-toluenesulfonyl chloride to introduce a nitro group onto the aromatic ring. The methyl group is an ortho-, para-director; however, under strongly acidic conditions, the directing effect of the sulfonyl chloride group also influences the position of nitration.
Reagents and Materials:
p-Toluenesulfonyl chloride
Fuming nitric acid (90%)
Concentrated sulfuric acid (98%)
Ice bath
Round-bottom flask
Magnetic stirrer
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
Slowly add p-toluenesulfonyl chloride to the cold sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.
Add the nitrating mixture dropwise to the solution of p-toluenesulfonyl chloride, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum. The product of this step is 4-methyl-3-nitrobenzenesulfonyl chloride.
Step 2: Hydrazinolysis of 4-Methyl-3-nitrobenzenesulfonyl Chloride
The final step is the reaction of the synthesized 4-methyl-3-nitrobenzenesulfonyl chloride with hydrazine hydrate to form the desired sulfonohydrazide. This is a nucleophilic substitution reaction at the sulfur atom. A similar procedure is described for the synthesis of 4-methylbenzenesulfonohydrazide[2].
Reagents and Materials:
4-Methyl-3-nitrobenzenesulfonyl chloride
Hydrazine hydrate (80%)
Tetrahydrofuran (THF) or a similar inert solvent
Ice bath
Round-bottom flask
Magnetic stirrer
Procedure:
Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride in THF in a round-bottom flask and cool the solution in an ice bath to 0 °C.
Add hydrazine hydrate dropwise to the stirred solution. An excess of hydrazine hydrate is typically used.
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
Filter the solid, wash thoroughly with cold water, and dry.
The crude product can be recrystallized from a suitable solvent such as ethanol to obtain pure 4-Methyl-3-nitrobenzenesulfonohydrazide.
Applications in Drug Development
Sulfonohydrazide derivatives are versatile intermediates in the synthesis of various biologically active molecules. The presence of the nitro group in 4-Methyl-3-nitrobenzenesulfonohydrazide offers a site for further chemical modification, such as reduction to an amino group, which can then be used to introduce other functionalities.
Recent studies have shown that sulfonyl hydrazones exhibit significant antimycobacterial activity[3][4]. The title compound can serve as a precursor for a library of hydrazone derivatives for screening against various microbial and cancer cell lines. The nitroaromatic moiety is also a key feature in some antimicrobial and antiprotozoal drugs, where it can be bioreduced to generate reactive nitrogen species that are toxic to the target organisms[5].
Safety and Handling
4-Methyl-3-nitrobenzenesulfonohydrazide should be handled with care. As with many nitroaromatic compounds, it may be toxic and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Nitrating agents (fuming nitric acid and concentrated sulfuric acid) are highly corrosive and strong oxidizing agents. Handle with extreme caution.
Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, and a reliable synthetic protocol for 4-Methyl-3-nitrobenzenesulfonohydrazide. The described synthetic route is based on established chemical principles and provides a clear path for researchers to obtain this valuable chemical intermediate. The potential applications of this compound in the development of new therapeutic agents, particularly in the area of antimicrobial and anticancer drug discovery, make it a compound of significant interest to the scientific community.
References
4-Methyl-3-nitrobenzenesulfonohydrazide, 98% Purity, C7H9N3O4S, 10 grams. Available from: [Link]
PubChem. 4-Nitrobenzenesulfonohydrazide. National Center for Biotechnology Information. Available from: [Link]
Facile Synthesis of New N-Sulfonamidyl-4-thiazolidinone Derivatives and Biological Evaluation - Supporting Information. Royal Society of Chemistry. Available from: [Link]
Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. PubMed. Available from: [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available from: [Link]
Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. PubMed Central. Available from: [Link]
An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-nitrobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Methyl-3-nitrobenzenesulfonohydrazide (CAS No. 53516-94-2) is publicly available.
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Methyl-3-nitrobenzenesulfonohydrazide (CAS No. 53516-94-2) is publicly available. This guide has been compiled using data from structurally similar compounds and general chemical safety principles to provide a precautionary overview of potential hazards and safe handling practices. The information herein should be used as a guide for risk assessment and the implementation of appropriate safety measures.
Section 1: Chemical Identification
This section provides the fundamental identification details for 4-Methyl-3-nitrobenzenesulfonohydrazide.
Identifier
Value
Chemical Name
4-Methyl-3-nitrobenzenesulfonohydrazide
Synonyms
3-Nitro-p-toluenesulfonohydrazide
CAS Number
53516-94-2
Molecular Formula
C₇H₉N₃O₄S
Molecular Weight
231.23 g/mol
Chemical Structure
Section 2: Hazard Identification
Based on the GHS classifications of structurally related nitroaromatic and sulfonohydrazide compounds, 4-Methyl-3-nitrobenzenesulfonohydrazide should be handled as a hazardous substance with the following potential classifications:
GHS Pictograms:
Flame (Flammable Solid)
Exclamation Mark (Skin/Eye Irritant, Harmful if Swallowed)
Health Hazard (Potential for more severe long-term effects)
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Section 3: Composition and Information on Ingredients
Component
CAS Number
Purity
4-Methyl-3-nitrobenzenesulfonohydrazide
53516-94-2
Typically >98%
Section 4: First-Aid Measures
Immediate medical attention is recommended in case of exposure.
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Section 5: Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
Specific Hazards Arising from the Chemical: As a flammable solid and a nitro compound, it may burn rapidly.[2] Combustion may produce toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[8] The risk of explosion exists if heated under confinement.[1]
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]
Section 6: Accidental Release Measures
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[9]
Environmental Precautions: Prevent entry into drains and waterways.
Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[10]
Section 7: Handling and Storage
Safe Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] Keep away from sources of ignition.[1] Ground all equipment containing this material. Wash thoroughly after handling.[10]
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Section 8: Exposure Controls and Personal Protection
Engineering Controls: Use of a chemical fume hood is highly recommended to maintain airborne concentrations below exposure limits.[8] Ensure that eyewash stations and safety showers are close to the workstation.[8]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[12] For larger quantities or where splashing is possible, consider a chemical-resistant apron or coveralls.[13]
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved particulate respirator should be worn.[12]
Section 9: Physical and Chemical Properties
Property
Value
Appearance
Solid (form and color not specified in available data)
Odor
Not specified
Melting Point
Not specified
Boiling Point
Not specified
Solubility
Not specified
Section 10: Stability and Reactivity
Reactivity: No specific data available.
Chemical Stability: Assumed to be stable under recommended storage conditions. Nitroaromatic compounds can be sensitive to shock or heat.
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[1] Generation of dust.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]
No specific toxicological data for 4-Methyl-3-nitrobenzenesulfonohydrazide is available. The information below is based on the potential hazards of structurally similar compounds.
Acute Toxicity: Likely to be harmful if swallowed.[3][4]
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4]
Respiratory or Skin Sensitization: May cause an allergic skin reaction.
Carcinogenicity: No data available.
Section 12: Ecological Information
No specific ecological data is available for this compound. It is recommended to prevent its release into the environment.
Section 13: Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
Section 14: Transport Information
Section 15: Regulatory Information
No specific regulatory information is available for this compound.
Section 16: Other Information
This guide is intended for use by trained professionals and is based on the best available information at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.
Visualizations
Risk Assessment Workflow
The following diagram outlines a logical workflow for assessing and managing the risks associated with handling 4-Methyl-3-nitrobenzenesulfonohydrazide.
Caption: Risk Assessment and Control Workflow.
References
Current time information in Lafayette County, US. (n.d.). Google Search.
PubChem. (n.d.). 4-Methyl-3-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]
United Laboratories, Inc. (2014, September 5). Safety Data Sheet. Retrieved from [Link]
LookChem. (n.d.). 4-nitrobenzenesulfonohydrazide. Retrieved from [Link]
United Laboratories, Inc. (2015, November 5). Safety Data Sheet. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
PubChem. (n.d.). 4-Nitrobenzenesulfonohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Retrieved from [Link]
United Laboratories, Inc. (2014, September 5). Safety Data Sheet. Retrieved from [Link]
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
Journal of Occupational and Environmental Hygiene. (2018). Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. Retrieved from [Link]
Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]
Queen Mary University of London. (n.d.). First Aid Treatment for Lab Workers. Health and Safety Directorate. Retrieved from [Link]
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
PubChem. (n.d.). Methyl-4-nitrobenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
International Association of Fire Fighters. (n.d.). Reduce Your Exposure to Carcinogens. Retrieved from [Link]
YouTube. (2024, November 21). Operational Procedures: Tactical Response to Explosive Gases. Retrieved from [Link]
American Chemistry Council. (n.d.). First Aid and Medical Treatment. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Firefighting Precautions at Facilities with Combustible Dust. Retrieved from [Link]
Queen Mary University of London. (n.d.). First Aid for Hydrofluoric Acid Exposure. Health and Safety Directorate. Retrieved from [Link]
UF/IFAS EDIS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
United Laboratories, Inc. (2015, November 5). Safety Data Sheet. Retrieved from [Link]
An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonohydrazide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Reagent in Chemical Synthesis 4-Methyl-3-nitrobenzenesulfonohydrazide is an organic compound featuring a sulfonohydrazide functional g...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent in Chemical Synthesis
4-Methyl-3-nitrobenzenesulfonohydrazide is an organic compound featuring a sulfonohydrazide functional group attached to a toluene backbone, further substituted with a nitro group. This unique combination of functionalities suggests its potential as a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. The presence of the electron-withdrawing nitro group and the hydrazide moiety makes it an interesting candidate for various chemical transformations. This guide provides a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and potential applications based on established chemical principles and data from analogous compounds.
Molecular Structure and Identification
The structure of 4-Methyl-3-nitrobenzenesulfonohydrazide combines the key features of its parent compounds, p-toluenesulfonohydrazide and nitrobenzenesulfonyl hydrazides.
Diagram of the Molecular Structure:
Caption: Predicted molecular structure of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Table 1: Predicted Identifiers and Physicochemical Properties
Interpolation between 4-methylbenzenesulfonhydrazide (103-108 °C) and the increased polarity due to the nitro group[2]
Solubility
Sparingly soluble in water; soluble in polar organic solvents (e.g., acetone, ethanol, DMSO)
General solubility of sulfonamides and nitroaromatics
Proposed Synthesis Pathway
A plausible synthetic route to 4-Methyl-3-nitrobenzenesulfonohydrazide involves a two-step process starting from the readily available p-toluenesulfonyl chloride.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Step-by-Step Experimental Protocol:
Step 1: Nitration of p-Toluenesulfonyl Chloride
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.
Addition of Starting Material: Slowly add p-toluenesulfonyl chloride to the cooled sulfuric acid while maintaining the temperature below 10 °C.
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture via the dropping funnel. The temperature should be strictly controlled and not allowed to exceed 15 °C.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 4-methyl-3-nitrobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Hydrazinolysis of 4-Methyl-3-nitrobenzenesulfonyl Chloride
Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-methyl-3-nitrobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
Addition of Hydrazine: Cool the solution in an ice bath and add hydrazine hydrate dropwise with vigorous stirring. An excess of hydrazine is typically used.
Reaction: After the addition, allow the reaction to proceed at room temperature for several hours or until completion as indicated by TLC.
Isolation and Purification: The reaction mixture is then concentrated under reduced pressure. The resulting solid is triturated with water, filtered, and washed with cold water to remove excess hydrazine and other water-soluble byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Chemical Reactivity and Mechanistic Insights
The chemical behavior of 4-Methyl-3-nitrobenzenesulfonohydrazide is dictated by its three key functional groups: the sulfonohydrazide, the aromatic nitro group, and the methyl group.
Sulfonohydrazide Moiety: This group is the primary center of reactivity. Similar to other sulfonyl hydrazides, it is expected to react with aldehydes and ketones to form the corresponding sulfonylhydrazones. These hydrazones are valuable intermediates in organic synthesis, for instance, in the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes. The presence of the nitro group will likely enhance the acidity of the N-H protons, potentially influencing the reaction rates and conditions.
Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, opening avenues for further functionalization and the synthesis of various heterocyclic compounds. This reduction can be achieved using standard reducing agents like Sn/HCl or catalytic hydrogenation.
Methyl Group: The methyl group can undergo oxidation under strong oxidizing conditions, although this is generally less favorable compared to reactions at the other functional groups.
Diagram of Key Chemical Transformations:
Caption: Predicted key chemical reactions of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Potential Applications in Drug Development and Research
Sulfonamide and hydrazone moieties are prevalent in many pharmaceutically active compounds, exhibiting a wide range of biological activities.[3] The introduction of a nitro group can also confer specific therapeutic properties, as seen in nitroimidazole-based drugs.[4]
Antimicrobial and Anticancer Agents: The core scaffold of 4-Methyl-3-nitrobenzenesulfonohydrazide could serve as a precursor for the synthesis of novel antimicrobial and anticancer agents. The formation of various hydrazones by reacting with different aldehydes and ketones allows for the creation of a library of compounds for biological screening.[5]
Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. The structural framework of this compound could be tailored to target specific enzymes involved in disease pathways.
Chemical Probes and Reagents: In a research context, this compound could be utilized as a derivatizing agent for the detection and analysis of carbonyl compounds in complex mixtures. Its reactivity can be harnessed to develop chemical probes for studying biological processes.
Safety and Handling
While specific safety data for 4-Methyl-3-nitrobenzenesulfonohydrazide is unavailable, precautions should be taken based on the known hazards of its structural analogs.
General Hazards: Nitroaromatic compounds can be toxic and are often skin and eye irritants.[6] Hydrazine derivatives can also be hazardous.[7][8]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-Methyl-3-nitrobenzenesulfonohydrazide represents a promising yet underexplored chemical entity. Based on the well-established chemistry of its structural analogs, it is predicted to be a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. The synthetic route and reactivity profile outlined in this guide provide a solid foundation for researchers to begin exploring the properties and applications of this novel compound. All proposed methodologies and predicted properties require experimental verification to establish their validity.
References
National Center for Biotechnology Information. (n.d.). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. In PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitrobenzenesulfonic acid. In PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonohydrazide. In PubChem. Retrieved from [Link]
LookChem. (n.d.). 4-nitrobenzenesulfonohydrazide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonamide. In PubChem. Retrieved from [Link]
Angene Chemical. (2021). Safety Data Sheet: Methanesulfonohydrazide. Retrieved from [Link]
RSC Publishing. (2015). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2009). Sulfonamide-functionalized silica gel as a new and efficient reagent for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from acyl-hydrazides. Tetrahedron Letters, 50(33), 4739-4742.
Taha, M., et al. (2016). Sulfonyl hydrazones: A review of their synthetic approaches and diverse biological applications. European Journal of Medicinal Chemistry, 116, 241-266.
National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. In PubMed Central. Retrieved from [Link]
Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11339-11356.
The Dual Mechanistic Role of 4-Methyl-3-nitrobenzenesulfonohydrazide in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-3-nitrobenzenesulfonohydrazide is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient in situ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-nitrobenzenesulfonohydrazide is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient in situ generator of diimide for the reduction of alkenes. Its unique structural features, combining a substituted aromatic ring with a sulfonohydrazide moiety, also suggest its potential application in variations of classical organic reactions, such as the Fischer indole synthesis. This technical guide provides an in-depth exploration of the core mechanisms of action of 4-methyl-3-nitrobenzenesulfonohydrazide, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent for their synthetic endeavors.
PART 1: Generation of Diimide for Alkene Reduction
The principal application of 4-methyl-3-nitrobenzenesulfonohydrazide in organic synthesis is as a precursor to diimide (N₂H₂), a highly useful reagent for the chemoselective reduction of carbon-carbon double and triple bonds. This method offers a mild and often superior alternative to traditional catalytic hydrogenation, particularly when sensitive functional groups are present in the substrate.
Mechanism of Diimide Generation
The generation of diimide from 4-methyl-3-nitrobenzenesulfonohydrazide proceeds through a base-mediated elimination reaction. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the acidity of the hydrazide protons, facilitating their removal.
The generally accepted mechanism, analogous to that of other arylsulfonylhydrazides like o-nitrobenzenesulfonohydrazide (NBSH), involves the following steps[1][2][3]:
Deprotonation: A base abstracts a proton from the terminal nitrogen of the hydrazide, forming a hydrazide anion.
Elimination: The resulting anion undergoes an intramolecular elimination, expelling the stable 4-methyl-3-nitrobenzenesulfinate anion and generating diimide.
Isomerization: The initially formed, more stable trans-diimide can isomerize to the reactive cis-diimide, which is responsible for the reduction[1][2].
Caption: Workflow for the generation of diimide.
Mechanism of Alkene Reduction by Diimide
The reduction of an alkene by diimide is a concerted, stereospecific syn-addition of two hydrogen atoms across the double bond. This concerted mechanism is a key feature, as it proceeds through a six-membered cyclic transition state[1][2][4].
The key steps are:
Approach: The cis-diimide approaches the face of the carbon-carbon double bond.
Concerted Hydrogen Transfer: In a single step, two hydrogen atoms are transferred from the diimide to the two carbons of the double bond through a cyclic transition state.
Product Formation: The resulting alkane is formed, and dinitrogen (N₂) gas is released as a stable byproduct.
The syn-stereoselectivity is a direct consequence of this concerted mechanism, as both hydrogen atoms are delivered to the same face of the alkene.
Caption: Mechanism of alkene reduction by diimide.
Experimental Protocol: Reduction of an Alkene
This protocol is a representative procedure for the reduction of an alkene using 4-methyl-3-nitrobenzenesulfonohydrazide as a diimide precursor.
Step
Procedure
Causality and Insights
1. Reagent Preparation
In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or THF, 10 mL).
The choice of solvent can influence the rate of diimide generation and the solubility of the substrate and reagents. Polar protic solvents are often effective.
2. Addition of Hydrazide
Add 4-methyl-3-nitrobenzenesulfonohydrazide (1.5 mmol, 1.5 equivalents) to the solution.
An excess of the hydrazide is used to ensure complete reduction of the alkene.
3. Initiation of Reaction
Slowly add a base, such as triethylamine (2.0 mmol, 2.0 equivalents), to the reaction mixture at room temperature.
The base is crucial for the deprotonation of the hydrazide and the subsequent generation of diimide. Slow addition helps to control the rate of diimide formation and minimize side reactions.
4. Reaction Monitoring
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
The reaction time can vary depending on the reactivity of the alkene. Typical reaction times range from 1 to 24 hours.
5. Work-up
Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
The aqueous work-up removes the sulfinate byproduct and any remaining base.
6. Purification
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Purification removes any unreacted starting material and byproducts to yield the pure alkane.
PART 2: Application in a Modified Fischer Indole Synthesis
While less common, the structural similarity of 4-methyl-3-nitrobenzenesulfonohydrazide to arylhydrazines suggests its potential use in a modified Fischer indole synthesis. The classical Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole[5][6][7][8].
Proposed Mechanism of Action
In a modified Fischer indole synthesis, 4-methyl-3-nitrobenzenesulfonohydrazide would first react with a carbonyl compound to form a sulfonohydrazone. This intermediate could then undergo an acid-catalyzed intramolecular cyclization, analogous to the key steps of the Fischer indole synthesis.
The proposed mechanism involves:
Hydrazone Formation: The sulfonohydrazide reacts with an aldehyde or ketone to form the corresponding 4-methyl-3-nitrobenzenesulfonohydrazone.
Tautomerization: The hydrazone tautomerizes to its enamine form.
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement to form a di-imine intermediate.
Cyclization and Elimination: The intermediate then cyclizes and eliminates ammonia and 4-methyl-3-nitrobenzenesulfinic acid to form the aromatic indole ring.
Caption: Proposed mechanism for a modified Fischer indole synthesis.
Experimental Protocol: Synthesis of a Substituted Indole
This protocol outlines a general procedure for the synthesis of a substituted indole using 4-methyl-3-nitrobenzenesulfonohydrazide.
Step
Procedure
Causality and Insights
1. Hydrazone Formation
In a round-bottom flask, dissolve 4-methyl-3-nitrobenzenesulfonohydrazide (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
A slight excess of the carbonyl compound can drive the hydrazone formation to completion. Acetic acid can act as both a solvent and a catalyst for this step.
2. Acid Catalysis
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂), to the reaction mixture.
The acid is essential for promoting the[6][6]-sigmatropic rearrangement and the subsequent cyclization and elimination steps. The choice and amount of acid can significantly impact the reaction yield.
3. Heating
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the rearrangement and cyclization steps.
4. Work-up
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
This step quenches the reaction and precipitates the crude indole product.
5. Extraction and Purification
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Standard work-up and purification procedures are used to isolate the desired indole derivative.
Conclusion
4-Methyl-3-nitrobenzenesulfonohydrazide is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its primary and well-established role as a diimide precursor provides a mild and chemoselective method for the reduction of alkenes, with a predictable syn-stereochemical outcome. Furthermore, its structural analogy to arylhydrazines opens up possibilities for its application in modified Fischer indole syntheses, expanding its synthetic utility. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate the effective and safe utilization of this reagent in a variety of research and development settings.
References
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
Miller, C. E. Hydrogenation with Diimide. J. Chem. Educ.1965, 42 (5), 254.
van Order, R. B.; Lindwall, H. G. The Indole Synthesis. Chem. Rev.1942, 30 (1), 69–96.
Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41.
Myers, A. G.; Zheng, B. A Short and Efficient Synthesis of o-Nitrobenzenesulfonylhydrazide. J. Org. Chem.1996, 61 (24), 8642–8643.
Marsh, B. J.; Carbery, D. R. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol. J. Org. Chem.2009, 74 (8), 3186–3188.
Pasto, D. J.; Taylor, R. T. Reductions with Diimide. Org. React.1991, 40, 91.
Myers, A. G.; Movassaghi, M.; Zheng, B. Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols. J. Am. Chem. Soc.1997, 119 (36), 8572–8573.
Cusack, N. J.; Reese, C. B.; Risius, A. C.; Roozpeikar, B. A Convenient Reagent for the Reduction of Alkenes and Alkynes. Tetrahedron1976, 32 (17), 2157–2162.
Myers, A. G.; Movassaghi, M. A General Method for the Synthesis of Saturated and Unsaturated Alcohols by Reductive Deoxygenation of the Corresponding Tosylates. J. Am. Chem. Soc.1998, 120 (35), 8891–8892.
Taylor & Francis. Diimide – Knowledge and References. [Link]
Lumen Learning. Reduction of alkenes and alkynes. [Link]
Reactivity of the nitro group in 4-Methyl-3-nitrobenzenesulfonohydrazide
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Methyl-3-nitrobenzenesulfonohydrazide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Methyl-3-nitrobenzenesulfonohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 4-Methyl-3-nitrobenzenesulfonohydrazide. This compound, possessing a strategically functionalized aromatic core, is of significant interest to researchers in medicinal chemistry and drug development. The guide elucidates the electronic landscape of the molecule, focusing on how the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro and sulfonohydrazide moieties dictates the reactivity of the nitro group. Core reaction classes, primarily reduction to the corresponding aniline and the nitro group's role in activating the ring toward nucleophilic aromatic substitution, are discussed in detail. This document serves as a resource for scientists, providing not only theoretical mechanistic insights but also actionable, field-proven experimental protocols and comparative data to guide synthetic strategy.
Introduction: The Structural and Electronic Context
4-Methyl-3-nitrobenzenesulfonohydrazide is a multifaceted organic molecule featuring a substituted benzene ring. The reactivity of this compound is not governed by a single functional group but rather by the collective electronic effects of its three substituents: a methyl group, a nitro group, and a sulfonohydrazide group.
Methyl Group (-CH₃): Located at position 4, this is a classical electron-donating group (EDG) through an inductive effect and hyperconjugation. It tends to increase electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.
Sulfonohydrazide Group (-SO₂NHNH₂): Positioned at carbon 1, the sulfonyl component is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the sulfur atom.[1][2] This group strongly deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.
Nitro Group (-NO₂): Positioned at carbon 3, this is one of the strongest electron-withdrawing groups in organic chemistry. Its presence profoundly influences the molecule's chemical behavior, rendering the aromatic ring electron-deficient and making the nitro group itself susceptible to specific chemical transformations.
The primary focus of this guide is the reactivity inherent to the nitro group, which is predominantly characterized by its reduction to an amino group. This transformation is pivotal as it fundamentally alters the electronic nature of the substituent from a potent EWG to a strong EDG, thereby opening up diverse synthetic pathways for drug development.[3]
Core Reactivity Profile: Reduction of the Nitro Group
The conversion of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis.[4] This reaction dramatically changes the molecular properties, converting a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[3] The mechanism generally proceeds through nitroso and hydroxylamine intermediates, as established by Haber and subsequently refined by others.[4][5][6]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Development
The transformation of the nitro group in 4-Methyl-3-nitrobenzenesulfonohydrazide into an amino group is a critical step in the synthesis of more complex molecules for drug discovery. The resulting 3-amino-4-methylbenzenesulfonohydrazide serves as a versatile building block.
Scaffold for Further Functionalization: The newly formed aniline is a nucleophile and a directing group for further electrophilic substitutions. It can be acylated, alkylated, or diazotized to introduce a wide array of functionalities.
Bioisosteric Replacement: The sulfonohydrazide and the derived aminosulfonamide moieties are important pharmacophores found in various therapeutic agents, including antibacterial and anticancer drugs.
Precursors to Heterocycles: The juxtaposition of the amino and sulfonohydrazide groups can be exploited for the synthesis of fused heterocyclic ring systems, which are privileged structures in medicinal chemistry. Several studies have highlighted the potential of sulfonyl hydrazone derivatives as antimycobacterial agents.
[7]
dot
The nitro group in 4-Methyl-3-nitrobenzenesulfonohydrazide is the dominant center of reactivity, primarily through its susceptibility to reduction. This single transformation provides a critical entry point into a rich chemical space for drug discovery, converting an electron-poor aromatic ring into an electron-rich, highly functionalizable scaffold. Understanding the nuances of the available reduction methodologies, as detailed in this guide, allows researchers to make informed, causality-driven decisions in their synthetic campaigns. Furthermore, while not a leaving group itself in this specific molecule, the activating effect of the nitro group for potential SNAr reactions on related isomers should not be overlooked. The strategic placement of functional groups on this molecule makes it a valuable platform for the development of novel therapeutic agents.
References
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
Myers, A. G., et al. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes.
Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
Reduction of nitro compounds. Wikipedia.
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry.
Nitro Reduction - Common Conditions.
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
Mąkosza, M. (2017). How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism. Synlett.
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).
Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Deriv
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry.
Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?.
Why is Sulphonyl Group strongly electron-withdrawing?. Reddit.
σ-Holes promote the concertedness in nucleophilic aromatic substitution reactions of nitroarenes. New Journal of Chemistry.
Harnessing the Power of Sulfonyl Radicals: A Technical Guide to 4-Methyl-3-nitrobenzenesulfonohydrazide as a Versatile Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of the sulfonyl moiety (—SO₂—) is a cornerstone of modern medicinal chemistry and materials science, i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the sulfonyl moiety (—SO₂—) is a cornerstone of modern medicinal chemistry and materials science, imparting critical physicochemical and biological properties to organic molecules. Sulfonyl radicals (R—SO₂•) are highly reactive intermediates that enable the direct formation of C–S bonds, offering a powerful tool for molecular construction. However, their generation often requires harsh conditions or the use of unstable precursors. This guide provides an in-depth examination of 4-methyl-3-nitrobenzenesulfonohydrazide as a superior, bench-stable, and versatile precursor for sulfonyl radicals. We will explore its synthesis, mechanisms of activation via electrochemical and photocatalytic methods, and its broad applicability in key synthetic transformations, including the sulfonylation of unsaturated systems and complex radical cascades. This document serves as a practical resource for researchers seeking to leverage the advantages of this reagent in drug discovery and complex molecule synthesis.
The Ascendancy of Sulfonyl Radicals in Synthesis
Sulfonyl-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The direct installation of a sulfonyl group via radical-mediated pathways has emerged as a highly efficient strategy.[1][2] Unlike traditional methods that may rely on pre-functionalized substrates, radical additions offer high atom economy and functional group tolerance.[3]
Historically, sulfonyl radicals were primarily generated from sulfonyl chlorides or sulfinic acids. While effective, these precursors present challenges:
Sulfonyl Chlorides: Can be moisture-sensitive and may not be suitable for delicate substrates.
Sulfinic Acids and their Salts: Can be prone to oxidation and disproportionation, complicating handling and storage.
Sulfonyl hydrazides have emerged as a compelling alternative class of precursors. They are typically crystalline, bench-stable solids that are easy to handle and compatible with a wide range of reaction conditions.[4][5] Their activation to release sulfonyl radicals under mild electrochemical or photochemical conditions has unlocked new synthetic possibilities.[6][7][8]
Physicochemical Profile and Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
4-Methyl-3-nitrobenzenesulfonohydrazide is an exemplary sulfonyl radical precursor. The presence of the nitro group modifies its electronic properties, influencing its reactivity and activation potential.
Property
Value
Molecular Formula
C₇H₉N₃O₄S
Molecular Weight
247.23 g/mol
Appearance
Crystalline solid
Purity
Typically ≥98%
Storage
Stable under ambient conditions
Synthesis Protocol: From Sulfonyl Chloride to Hydrazide
The synthesis of 4-methyl-3-nitrobenzenesulfonohydrazide is a straightforward and scalable nucleophilic substitution reaction. This protocol is adapted from established procedures for similar compounds.[9]
Materials:
4-Methyl-3-nitrobenzene-1-sulfonyl chloride
Hydrazine hydrate (N₂H₄·H₂O)
Tetrahydrofuran (THF), anhydrous
Deionized water
Ethanol
Apparatus:
Round-bottom flask equipped with a magnetic stir bar
Ice bath
Dropping funnel
Büchner funnel and filter flask
Procedure:
In a round-bottom flask, dissolve 4-methyl-3-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
Cool the stirred solution to 0 °C using an ice bath.
Add hydrazine hydrate (1.5 eq) dropwise to the solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for another 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to THF). A precipitate will form.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake successively with cold deionized water to remove any residual salts.
Recrystallize the crude product from ethanol to yield pure 4-methyl-3-nitrobenzenesulfonohydrazide.
Generating the Sulfonyl Radical: Mechanisms of Activation
The conversion of 4-methyl-3-nitrobenzenesulfonohydrazide to the corresponding sulfonyl radical is an oxidative process that proceeds through the loss of dinitrogen (N₂), a thermodynamically favorable event.
Experimental workflow for electrochemical sulfonylation.
Photocatalytic Activation
Visible-light photoredox catalysis provides an exceptionally mild pathway for radical generation.
[8][10]
Causality: In this process, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. [11]This excited-state catalyst is a potent single-electron reductant or oxidant. For sulfonyl hydrazides, an oxidative quenching cycle is typical: the excited photocatalyst oxidizes the hydrazide to initiate the radical generation cascade, as shown in the mechanism above. This method's power lies in its ability to operate at room temperature under neutral conditions, preserving sensitive functional groups.
[7]
Applications in Key Synthetic Transformations
The generated 4-methyl-3-nitrophenylsulfonyl radical is a versatile intermediate for constructing a wide array of valuable sulfone-containing molecules.
Sulfonylation of Alkenes and Alkynes
The addition of sulfonyl radicals across carbon-carbon multiple bonds is a powerful method for synthesizing vinyl sulfones and other functionalized sulfones.
[6][12][13]
The reaction proceeds via a radical chain mechanism:
Initiation: Generation of the sulfonyl radical (R-SO₂•) from 4-methyl-3-nitrobenzenesulfonohydrazide.
Propagation: The sulfonyl radical adds to the alkene or alkyne, forming a new carbon-centered radical intermediate.
[4]3. Termination/Functionalization: This carbon radical can then be trapped by a solvent molecule (e.g., an alcohol to form a β-alkoxy sulfone), oxidized to a carbocation, or participate in further radical reactions.
[4][6][14]
This methodology has been successfully applied to synthesize β-keto sulfones, β-alkoxy sulfones, and vinyl sulfones, which are important building blocks in organic synthesis.
[4][6]
Radical Cyclization and Cascade Reactions
Sulfonyl radicals are excellent initiators for radical cyclization reactions, enabling the rapid assembly of complex cyclic structures. [3]The initial addition of the sulfonyl radical to an appropriately designed diene or enyne substrate generates a carbon radical that can undergo an intramolecular cyclization, forming five- or six-membered rings with high efficiency. This strategy is particularly valuable in natural product synthesis and the creation of novel heterocyclic scaffolds.
Self-Validating Experimental Protocol: Electrochemical Oxysulfonylation of Styrene
This protocol details a representative electrochemical synthesis of a β-alkoxy sulfone, demonstrating the practical application of 4-methyl-3-nitrobenzenesulfonohydrazide. The system is self-validating as the successful formation of the product confirms the generation and reactivity of the sulfonyl radical under the specified conditions.
Objective: To synthesize 2-methoxy-2-phenylethyl)(4-methyl-3-nitrophenyl)sulfane.
To the undivided cell, add styrene, 4-methyl-3-nitrobenzenesulfonohydrazide, and n-Bu₄NBF₄.
Add methanol as the solvent and nucleophile.
Insert the carbon rod anode and nickel plate cathode into the solution, ensuring they do not touch.
Stir the solution at room temperature.
Apply a constant current of 12 mA using the DC power supply.
Monitor the reaction by TLC until the starting materials are fully consumed (typically 4-6 hours).
Work-up and Purification:
Once the reaction is complete, turn off the power supply and remove the electrodes.
Concentrate the reaction mixture under reduced pressure to remove the methanol.
Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure β-alkoxy sulfone product.
Comparative Advantages and Outlook
Feature
4-Methyl-3-nitrobenzenesulfonohydrazide
Sulfinic Acids / Salts
Sulfonyl Chlorides
Stability
High (Crystalline, bench-stable solid)
Moderate (Prone to oxidation)
Low (Moisture sensitive)
Handling
Easy, non-corrosive
Can be difficult to handle
Corrosive, requires inert atmosphere
Activation
Mild (Electrochemical, Photochemical)
Often requires strong oxidants
Can be thermally or photochemically activated
Byproducts
N₂, H₂O (Clean)
Varies
HCl (Corrosive)
Scope
Broad functional group tolerance
Moderate
Limited by substrate sensitivity
The use of 4-methyl-3-nitrobenzenesulfonohydrazide represents a significant advancement in sulfonyl radical chemistry. Its stability, ease of use, and compatibility with mild, modern synthetic methods like electrosynthesis and photoredox catalysis position it as a go-to reagent for researchers in drug discovery and beyond.
[4][5]
Future research will likely focus on expanding its application in asymmetric catalysis, developing novel cascade reactions for increased molecular complexity, and its integration into automated flow chemistry platforms, further solidifying its role as a key tool in the synthetic chemist's arsenal.
References
RSC Publishing. (n.d.). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Retrieved from [Link]
Yi, R., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega.
Yi, R., et al. (2022). Applications of sulfonyl hydrazides in radical cyclization of alkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
National Institutes of Health. (2021). Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. PubMed Central. Retrieved from [Link]
SciSpace. (2021). Synthetic exploration of sul nyl radicals using sul nyl sulfones. Retrieved from [Link]
RSC Publishing. (2021). Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. Chemical Science. Retrieved from [Link]
RSC Publishing. (n.d.). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Retrieved from [Link]
OUCI. (n.d.). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
MDPI. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Molecules. Retrieved from [Link]
RSC Publishing. (n.d.). N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electrocatalysis. Retrieved from [Link]
ResearchGate. (n.d.). Radical cross‐coupling of styrenes with sulfonyl hydrazides. Retrieved from [Link]
RSC Publishing. (2021). Direct halosulfonylation of alkynes: an overview. Retrieved from [Link]
ResearchGate. (n.d.). Advances on the Radical Sulfonation of Alkynes. Retrieved from [Link]
MDPI. (2022). Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. Molecules. Retrieved from [Link]
RSC Publishing. (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Retrieved from [Link]
ResearchGate. (n.d.). Generation and precise control of sulfonyl radicals: Visible-light-activated redox-neutral formation of sulfonates and sulfonamides | Request PDF. Retrieved from [Link]
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Retrieved from [Link]
Supporting Information. (2016). Facile Synthesis of New N-Sulfonamidyl-4-thiazolidinone Derivatives and Biological Evaluation. Retrieved from [Link]
ResearchGate. (n.d.). Photo‐enabled generation of sulfonyl radicals. Retrieved from [Link]
National Institutes of Health. (2025). Photocatalytic Nitrene Radical Anion Generation from Sulfonyl Azides for Intermolecular Aziridination of Unactivated Alkenes. PubMed Central. Retrieved from [Link]
LookChem. (n.d.). Cas 2937-05-5,4-nitrobenzenesulfonohydrazide. Retrieved from [Link]
ChemSynthesis. (n.d.). 4-methyl-3-nitrobenzenesulfonic acid. Retrieved from [Link]
Sci-Hub. (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Retrieved from [Link]
PubMed. (2025). Photocatalytic Nitrene Radical Anion Generation from Sulfonyl Azides for Intermolecular Aziridination of Unactivated Alkenes. Retrieved from [Link]
Oakwood Chemical. (n.d.). 4-Methyl-3-nitrobenzenesulfonohydrazide, 98% Purity. Retrieved from [Link]
PubChem. (n.d.). 4-Nitrobenzenesulfonohydrazide. Retrieved from [Link]
National Institutes of Health. (n.d.). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. PubMed Central. Retrieved from [Link]
ACS Publications. (n.d.). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. Retrieved from [Link]
PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. Retrieved from [Link]
PubMed. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitrobenzenesulfonohydrazide in Common Organic Solvents
Prepared by a Senior Application Scientist Abstract The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development and process chemistry. It influences ever...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by a Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development and process chemistry. It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methyl-3-nitrobenzenesulfonohydrazide. While specific quantitative data for this compound is not extensively documented in public literature[1], this paper establishes a robust theoretical framework and provides detailed experimental protocols for its determination. We will explore the predicted solubility based on molecular structure and provide researchers with the necessary methodologies to generate reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for practical application.
Introduction: The Significance of 4-Methyl-3-nitrobenzenesulfonohydrazide and Its Solubility
4-Methyl-3-nitrobenzenesulfonohydrazide belongs to the sulfonohydrazide class of organic compounds. This family of molecules is of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and potential biological activities. Understanding the solubility of this specific compound is paramount for several key applications:
Reaction Chemistry: Most chemical reactions are carried out in solution. Selecting an appropriate solvent that can dissolve the reactants, including 4-Methyl-3-nitrobenzenesulfonohydrazide, is essential for ensuring efficient molecular interaction and reaction progress.
Purification: Techniques like recrystallization are dependent on the differential solubility of a compound in a given solvent at different temperatures. A solvent that readily dissolves the compound at a higher temperature but shows limited solubility at lower temperatures is ideal for purification.
Drug Formulation: For pharmaceutical applications, the solubility of an active ingredient in various excipients and solvent systems is a determining factor for its delivery and bioavailability.
Given the absence of readily available data, this guide will focus on the principles and methods to determine the solubility of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Theoretical Framework for Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.[2] Let's analyze the structure of 4-Methyl-3-nitrobenzenesulfonohydrazide to predict its solubility behavior.
The molecule possesses several key functional groups that contribute to its overall polarity:
Aromatic Rings (Toluene and Nitrobenzene moieties): These are generally nonpolar.
Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group.
Sulfonohydrazide Group (-SO2NHNH2): This group is also highly polar and capable of acting as both a hydrogen bond donor (from the N-H groups) and acceptor (from the S=O and N atoms).
The presence of both nonpolar (aromatic rings) and highly polar (nitro and sulfonohydrazide) groups suggests that 4-Methyl-3-nitrobenzenesulfonohydrazide is a polar organic molecule . The interplay of these groups will dictate its solubility in various solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. We can predict that 4-Methyl-3-nitrobenzenesulfonohydrazide will exhibit good solubility in these solvents due to the potential for hydrogen bonding with the sulfonohydrazide group.[5]
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but do not have hydrogen bond-donating capabilities. The strong dipole-dipole interactions between the solvent and the polar groups of the solute should lead to significant solubility.[5]
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the nitro and sulfonohydrazide groups, the solubility in nonpolar solvents is expected to be low. The nonpolar aromatic portions of the molecule will have some affinity for these solvents, but it is unlikely to overcome the strong intermolecular forces of the polar functional groups.[4]
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.
Materials and Equipment
4-Methyl-3-nitrobenzenesulfonohydrazide (solute)
A range of common organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of high purity.
Analytical balance
Vials with screw caps
Constant temperature shaker bath or incubator
Centrifuge
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Step-by-Step Protocol for Isothermal Equilibrium Solubility Determination
Preparation of Solvent Systems: Prepare a set of vials, each containing a precise volume of a single organic solvent.
Addition of Solute: Add an excess amount of 4-Methyl-3-nitrobenzenesulfonohydrazide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., at 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.
Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. If necessary, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial. Dilute the sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Calculation of Solubility: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.
Workflow Diagram
Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.
Solubility Data and Analysis (Illustrative)
The following table presents an illustrative summary of the expected solubility of 4-Methyl-3-nitrobenzenesulfonohydrazide in a range of common organic solvents, based on the theoretical principles discussed. Note: These are predicted qualitative values and should be confirmed by experimental measurement.
Solvent
Solvent Type
Predicted Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very High
Strong dipole-dipole interactions with the polar functional groups of the solute.
Dimethylformamide (DMF)
Polar Aprotic
High
Similar to DMSO, a highly polar solvent capable of strong dipole-dipole interactions.
Methanol
Polar Protic
High
Capable of hydrogen bonding with the sulfonohydrazide group.
Ethanol
Polar Protic
Moderate to High
Similar to methanol but slightly less polar, which may slightly reduce solubility.
Acetone
Polar Aprotic
Moderate
A moderately polar solvent, effective at dissolving polar organic molecules.
Acetonitrile
Polar Aprotic
Moderate
A polar aprotic solvent that can engage in dipole-dipole interactions.
Ethyl Acetate
Moderately Polar
Low to Moderate
Lower polarity than acetone, may be less effective at solvating the highly polar functional groups.
Dichloromethane (DCM)
Moderately Polar
Low
While it has a dipole moment, it is less effective at solvating highly polar, H-bonding compounds.
Toluene
Nonpolar
Very Low
Dominated by nonpolar characteristics, unable to effectively solvate the polar groups of the solute.
Hexane
Nonpolar
Insoluble
A nonpolar alkane, a very poor solvent for polar molecules.
Relationship between Solvent Polarity and Solubility
The predicted trend in solubility directly correlates with the polarity of the solvent. This relationship can be visualized as follows:
Caption: Relationship between solute/solvent properties and solubility.
Conclusion and Practical Implications
This technical guide provides a foundational understanding of the solubility of 4-Methyl-3-nitrobenzenesulfonohydrazide. Based on its molecular structure, it is predicted to be a polar compound with high solubility in polar aprotic and protic solvents, and low solubility in nonpolar solvents. For researchers and drug development professionals, this information is critical for:
Solvent Selection: Choosing appropriate solvents for synthesis, purification, and formulation.
Process Optimization: Designing efficient crystallization and extraction procedures.
Predicting Behavior: Estimating the compound's behavior in different chemical environments.
It is strongly recommended that the experimental protocol outlined in this guide be followed to obtain precise, quantitative solubility data. Such data will serve as an invaluable resource for any research or development activities involving 4-Methyl-3-nitrobenzenesulfonohydrazide.
References
University of Manitoba. (2023). Solubility of Organic Compounds.
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]
Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from [Link]
PubChem. (n.d.). 4-methyl-3-nitrobenzene-1-sulfonohydrazide. Retrieved from [Link]
International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Solubility Data Series. Retrieved from [Link]
Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]
Application Notes & Protocols: 4-Methyl-3-nitrobenzenesulfonohydrazide as a Strategic Reagent in the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals Abstract Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. The strategic synthesis of novel heterocyclic entities is therefore a cornerstone of drug discovery. This technical guide provides an in-depth exploration of 4-Methyl-3-nitrobenzenesulfonohydrazide, a versatile and highly reactive starting material for the construction of diverse heterocyclic systems. We will elucidate the core mechanistic principles governing its reactivity and provide detailed, field-proven protocols for the synthesis of key heterocyclic families, including pyridazinones and triazolo-thiadiazoles. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage this powerful reagent in their synthetic endeavors.
Introduction: The Central Role of Heterocycles and the Utility of Sulfonohydrazides
The prevalence of heterocyclic structures in pharmaceuticals is a testament to their unique ability to engage with biological targets in a specific and potent manner. From anticancer agents to antivirals, these cyclic compounds offer a three-dimensional framework that can be precisely functionalized to optimize pharmacological activity. Consequently, the development of efficient and versatile synthetic methodologies to access novel heterocyclic scaffolds is of paramount importance to the drug development pipeline.[1][2]
4-Methyl-3-nitrobenzenesulfonohydrazide has emerged as a reagent of significant interest in this context. Its chemical architecture is endowed with multiple reactive sites:
The Sulfonohydrazide Moiety (-SO₂NHNH₂): This functional group is the primary driver of its utility in forming hydrazones through condensation with carbonyl compounds. These hydrazones are not merely stable intermediates but are primed for subsequent intramolecular cyclization reactions.[3]
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the benzene ring and enhances the acidity of the hydrazide protons, thereby modulating reactivity.[4]
The Aromatic Ring: The benzene ring itself can be a participant in cyclization reactions and serves as a scaffold that can be further functionalized.
This combination of features makes 4-Methyl-3-nitrobenzenesulfonohydrazide a powerful tool for building complex molecular architectures from simple, readily available precursors.
Mechanistic Underpinnings: From Hydrazone Formation to Cyclization
The synthetic journey using 4-Methyl-3-nitrobenzenesulfonohydrazide almost invariably begins with the formation of a sulfonylhydrazone. This foundational reaction provides the key intermediate that undergoes subsequent, structure-defining cyclization.
The Core Reaction: Sulfonylhydrazone Formation
The reaction between 4-Methyl-3-nitrobenzenesulfonohydrazide and an aldehyde or ketone is a classic condensation reaction. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-sulfonylhydrazone. This reaction is typically acid-catalyzed, which serves to activate the carbonyl group toward nucleophilic attack.
The resulting sulfonylhydrazones are often stable, crystalline solids that can be isolated and purified before proceeding to the next step. Their formation is a critical checkpoint for ensuring the purity of the final heterocyclic product.[5]
Caption: General workflow for heterocyclic synthesis.
The Key Transformation: Intramolecular Cyclization
The true synthetic power of 4-Methyl-3-nitrobenzenesulfonohydrazide is realized in the cyclization of the derived sulfonylhydrazones. By choosing a carbonyl compound with an additional, appropriately positioned reactive site, a wide array of heterocyclic rings can be forged. For instance, the use of 1,4-dicarbonyl compounds paves the way for the synthesis of six-membered rings like pyridazinones.[6][7] The reaction mechanism often involves the formation of a new bond between a nitrogen atom of the hydrazone and an electrophilic carbon within the same molecule, followed by elimination of the sulfonyl group, which acts as a leaving group.
Application & Protocol: Synthesis of 6-Aryl-Pyridazin-3(2H)-ones
Pyridazinones are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[6][8] The following protocol details a reliable method for the synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one, a common pyridazinone core structure, which can then be further modified. While this specific example uses hydrazine hydrate, the principle is directly applicable to benzenesulfonohydrazide derivatives.
Rationale and Causality
This synthesis is a two-step process. First, a Friedel-Crafts acylation between benzene and succinic anhydride creates the necessary 1,4-dicarbonyl precursor, β-benzoylpropionic acid. The subsequent step is a cyclocondensation reaction with a hydrazine source. The hydrazine attacks one carbonyl group to form a hydrazone, which is then followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl (in the form of the carboxylic acid), leading to the formation of the stable six-membered pyridazinone ring after dehydration.[6][7]
Caption: Workflow for pyridazinone synthesis.
Detailed Experimental Protocol
Step A: Synthesis of β-Benzoylpropionic Acid
Reagent Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (0.25 mol) and dry benzene (100 mL).
Reaction Initiation: Cool the mixture in an ice bath. Slowly add a solution of succinic anhydride (0.1 mol) in dry benzene (50 mL) from the dropping funnel with constant stirring over a period of 1 hour.
Reaction Progression: After the addition is complete, heat the reaction mixture on a water bath at 60-70°C for 3 hours until the evolution of HCl gas ceases.
Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Separate the benzene layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Recrystallize the resulting solid from a mixture of benzene and petroleum ether to afford pure β-benzoylpropionic acid.
Step B: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
Reaction Setup: In a round-bottom flask, dissolve β-benzoylpropionic acid (0.01 mol) in ethanol (50 mL).
Reagent Addition: Add hydrazine hydrate (0.01 mol) or an equivalent amount of 4-Methyl-3-nitrobenzenesulfonohydrazide to the solution.
Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate out.
Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure pyridazinone derivative.
Application & Protocol: Synthesis of Fused Triazolo-Thiadiazoles
The versatility of 4-Methyl-3-nitrobenzenesulfonohydrazide extends to the synthesis of more complex fused heterocyclic systems, such as triazolo-thiadiazoles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2]
Rationale and Causality
This synthesis involves a multi-step sequence starting from a precursor that is first converted to a thiosemicarbazide. This intermediate then undergoes cyclization to form a triazole ring. The final step involves a second cyclization with an appropriate reagent to form the fused thiadiazole ring. 4-Methyl-3-nitrobenzenesulfonohydrazide can be used to generate a key intermediate which then reacts with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to construct the fused heterocyclic system.
General Experimental Protocol
Precursor Synthesis: Synthesize the starting 4-amino-5-mercapto-1,2,4-triazole derivative according to established literature procedures.
Reaction Setup: In a round-bottom flask, suspend the 4-amino-5-mercapto-1,2,4-triazole (1 mmol) and a substituted aromatic carboxylic acid (1 mmol) in phosphorus oxychloride (5 mL).
Cyclization Reaction: Reflux the mixture for 5-7 hours. The progress of the reaction should be monitored by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The solid product that precipitates is collected by filtration.
Purification: Wash the crude product with water, dry it, and recrystallize from a suitable solvent such as ethanol or acetic acid to yield the pure triazolo-thiadiazole derivative.
4-Methyl-3-nitrobenzenesulfonohydrazide is a potent and adaptable reagent for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in constructing valuable scaffolds like pyridazinones and fused triazolo-thiadiazoles. The straightforward nature of the reactions, coupled with the stability of the intermediates and generally high yields, makes this reagent an attractive choice for both academic research and industrial drug development.
Future research should continue to explore the synthetic potential of this reagent with novel carbonyl partners and in multicomponent reaction setups to rapidly generate libraries of diverse heterocyclic compounds for biological screening. The insights provided herein offer a solid foundation for such exploratory work.
References
Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. (2022). MDPI. Available at: [Link]
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry.
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. (2020). NIH. Available at: [Link]
Synthesis and antimicrobial evaluation of hydrazones derived from 4-methylbenzenesulfonohydrazide in aqueous medium.
4-nitrobenzenesulfonohydrazide. LookChem. Available at: [Link]
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). NIH. Available at: [Link]
Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[9][10][11] triazolo[3,4-b][9][11][12]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate.
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). PubMed Central. Available at: [Link]
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
Elixir Journal Templ
Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical Pharmacology Journal. Available at: [Link]
The Medicinal Chemistry Landscape of 4-Methoxybenzenesulfonohydrazide: A Technical Guide. Benchchem.
N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. (2009). NIH. Available at: [Link]
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
New 3H-Indole Synthesis by Fischer's Method. Part I.
New 3H-Indole Synthesis by Fischer's Method. Part I. (2012). MDPI. Available at: [Link]
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). NIH. Available at: [Link]
Product Class 8: Pyridazines. Science of Synthesis.
4-nitroindole. Organic Syntheses. Available at: [Link]
4-Methyl-3-nitrobenzohydrazide. PubChem. Available at: [Link]
Application Notes & Protocols: 4-Methyl-3-nitrobenzenesulfonohydrazide as a High-Performance Reagent for the Derivatization of Aldehydes and Ketones
Abstract and Introduction The precise identification and characterization of carbonyl compounds—specifically aldehydes and ketones—are fundamental tasks in organic synthesis, analytical chemistry, and pharmaceutical deve...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract and Introduction
The precise identification and characterization of carbonyl compounds—specifically aldehydes and ketones—are fundamental tasks in organic synthesis, analytical chemistry, and pharmaceutical development. While spectroscopic methods provide invaluable structural data, classical derivatization techniques remain indispensable for confirming identity, facilitating purification, and enabling robust analysis. Arylsulfonylhydrazides serve as exemplary reagents for this purpose, converting often volatile or non-crystalline carbonyls into stable, solid sulfonylhydrazone derivatives with sharp, reproducible melting points.
This guide introduces 4-Methyl-3-nitrobenzenesulfonohydrazide as a specialized reagent for the derivatization of aldehydes and ketones. Its molecular architecture, featuring both an electron-donating methyl group and an electron-withdrawing nitro group on the aromatic ring, offers unique properties. The nitro group, in particular, acts as a powerful chromophore, rendering the resulting hydrazone derivatives highly active for UV detection in chromatographic applications, a significant advantage over simpler reagents like p-toluenesulfonohydrazide.
These application notes provide a comprehensive technical overview, including the synthesis of the reagent, the chemical principles behind its reactivity, detailed protocols for its application, and methods for the characterization of its derivatives. The content is designed for researchers, chemists, and quality control professionals who require a reliable method for the derivatization and analysis of carbonyl compounds.
Reagent Profile: Physicochemical Properties and Synthesis
Physicochemical Data
The properties of 4-Methyl-3-nitrobenzenesulfonohydrazide are summarized below. Data for closely related compounds are provided for context, as specific experimental values for this particular reagent are not widely published.
Property
Value / Description
Source / Rationale
Molecular Formula
C₇H₉N₃O₄S
-
Molecular Weight
231.23 g/mol
-
Appearance
Expected to be a pale yellow or off-white crystalline solid.
Based on analogs like 4-nitrobenzenesulfonohydrazide.[1]
Solubility
Sparingly soluble in water; soluble in alcohols (ethanol, methanol), THF, and acidic aqueous solutions.
Not reported. Expected to be a sharp, defined melting point suitable for characterization.
-
Key Structural Features
Contains a hydrazide moiety for reaction with carbonyls, a nitro group for UV activity, and a methyl group.
-
Rationale and Proposed Synthesis
The synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide is not commercially established but can be achieved via a straightforward two-step process starting from 4-methyl-3-nitroaniline. The workflow involves a diazotization-sulfonylation sequence followed by reaction with hydrazine.
Caption: Proposed synthetic workflow for 4-Methyl-3-nitrobenzenesulfonohydrazide.
Protocol: Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
This protocol is adapted from established procedures for similar compounds.[2] Extreme caution is advised. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Preparation of 4-Methyl-3-nitrobenzenesulfonyl Chloride:
Cool a stirred solution of 4-methyl-3-nitroaniline (1 eq.) in concentrated hydrochloric acid to 0-5 °C using an ice-salt bath.
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
Slowly add the cold diazonium salt solution to the SO₂ solution. The reaction is exothermic and will release nitrogen gas.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Pour the mixture onto ice water to precipitate the sulfonyl chloride product. Filter, wash with cold water, and dry under vacuum.
Synthesis of the Hydrazide:
Dissolve the crude 4-methyl-3-nitrobenzenesulfonyl chloride (1 eq.) in tetrahydrofuran (THF) and cool to 0 °C.
Add hydrazine hydrate (1.5-2.0 eq.) dropwise to the stirred solution. A precipitate will form.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a larger volume of ice water to ensure complete precipitation of the product.
Filter the solid, wash thoroughly with water to remove excess hydrazine and salts, and then recrystallize from ethanol to yield the purified 4-Methyl-3-nitrobenzenesulfonohydrazide.
Mechanism of Action: Hydrazone Formation
The utility of 4-Methyl-3-nitrobenzenesulfonohydrazide lies in its reaction with the electrophilic carbonyl carbon of aldehydes and ketones. The reaction proceeds via a nucleophilic addition-elimination mechanism, typically catalyzed by a small amount of acid, to form a stable and crystalline sulfonylhydrazone derivative.[3][4]
Causality of Experimental Choices:
Acid Catalysis: The reaction is accelerated under mildly acidic conditions. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Solvent: Ethanol is a common solvent as it effectively dissolves both the carbonyl compound and the hydrazide reagent, facilitating the reaction.
Caption: Mechanism of sulfonylhydrazone formation from an aldehyde/ketone.
Application Notes
Classical Qualitative Analysis
The primary application is the identification of unknown aldehydes and ketones. By converting a liquid or low-melting carbonyl into a solid derivative with a sharp, characteristic melting point, its identity can be confirmed by comparison with known literature values. The high crystallinity of sulfonylhydrazones makes them ideal for this purpose.
Derivatization for Chromatographic Analysis
In complex mixtures, such as environmental samples or biological extracts, direct analysis of carbonyls by High-Performance Liquid Chromatography (HPLC) can be challenging due to their volatility and poor UV absorbance. Derivatization with 4-Methyl-3-nitrobenzenesulfonohydrazide addresses this issue.
Expertise Insight: The nitroaromatic ring in the reagent is a strong chromophore. The resulting hydrazone derivatives exhibit intense UV absorbance, typically between 254 nm and 360 nm, enabling highly sensitive detection with standard HPLC-UV systems. This strategy is analogous to derivatization with reagents like 3-nitrophenylhydrazine for LC-MS analysis.[5][6]
Caption: Workflow for the analysis of carbonyls using derivatization.
Use in Synthetic and Medicinal Chemistry
The sulfonylhydrazone linkage is a key intermediate in various synthetic transformations, including the Shapiro reaction and the Wolff-Kishner reduction.[3][7] While this guide focuses on derivatization for analysis, the prepared hydrazones can serve as stable precursors for further synthetic steps. In drug development, the hydrazone moiety is a recognized pharmacophore, and creating derivatives with this reagent can be part of a screening library synthesis.[1]
Detailed Experimental Protocols
Protocol 1: General Procedure for Derivatization of an Aldehyde or Ketone
This protocol provides a robust method for preparing sulfonylhydrazone derivatives for characterization.
Materials:
4-Methyl-3-nitrobenzenesulfonohydrazide
Unknown aldehyde or ketone
Ethanol (95% or absolute)
Glacial acetic acid (as catalyst)
Test tubes or small round-bottom flasks
Water bath or heating mantle
Filtration apparatus (Büchner funnel)
Procedure:
Prepare Reagent Solution: In a test tube, dissolve approximately 100 mg of 4-Methyl-3-nitrobenzenesulfonohydrazide in 3-4 mL of ethanol. Gently warm the mixture if necessary to achieve dissolution.
Prepare Carbonyl Sample: In a separate test tube, dissolve approximately 1 molar equivalent of the aldehyde or ketone (typically 50-100 mg) in 2 mL of ethanol.
Reaction: Add the carbonyl solution to the reagent solution. Add 1-2 drops of glacial acetic acid to catalyze the reaction.
Heating: Gently heat the mixture in a warm water bath (60-70 °C) for 10-15 minutes. For less reactive ketones, a longer reaction time or gentle reflux may be required.
Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature. The sulfonylhydrazone derivative should precipitate as a crystalline solid. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a few drops of water.
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crystals by vacuum filtration.
Washing and Drying: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials. Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
Self-Validation and Troubleshooting:
Observation
Possible Cause
Recommended Action
No precipitate forms upon cooling.
Reaction is incomplete; derivative is too soluble.
Re-heat the solution for a longer duration. Try adding a small amount of cold water dropwise to induce precipitation.
An oil separates instead of a solid.
Impure starting material; derivative has a low melting point.
Try to purify the starting carbonyl (e.g., by distillation). Attempt to induce crystallization by scratching the flask or seeding with a crystal.
Yield is very low.
Incomplete reaction; loss during transfer/washing.
Ensure molar equivalents are correct. Use minimal solvent for washing.
Protocol 2: Characterization of the Sulfonylhydrazone Derivative
Melting Point Determination:
Carefully pack a small amount of the dry, crystalline derivative into a capillary tube.
Determine the melting point using a calibrated melting point apparatus. A sharp melting range (1-2 °C) is indicative of a pure compound.
Thin Layer Chromatography (TLC):
Dissolve a small amount of the derivative and the original carbonyl in a suitable solvent (e.g., ethyl acetate).
Spot both on a silica gel TLC plate and elute with an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 7:3).
The derivative spot should have a different Rf value than the starting carbonyl and should appear as a single spot under a UV lamp (254 nm).
Spectroscopic Confirmation (Optional but Recommended):
FTIR: Look for the disappearance of the C=O stretch (1680-1750 cm⁻¹) from the starting material and the appearance of a C=N stretch (around 1620-1650 cm⁻¹) in the product.
¹H NMR: Confirm the presence of aromatic protons from both the carbonyl and hydrazide portions, and the disappearance of the aldehyde proton (if applicable).
Safety and Handling
Proper safety precautions are mandatory when handling 4-Methyl-3-nitrobenzenesulfonohydrazide and its precursors.
General Handling: Always handle the chemical in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[9]
Flammability and Stability: While sulfonylhydrazides are generally stable, related compounds like hydrazines can be flammable and hazardous.[10][11] Keep away from heat, sparks, and open flames.
Toxicity: Nitroaromatic compounds and hydrazides should be treated as potentially toxic and sensitizing. May cause skin and eye irritation.[12]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
References
Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry, 62(22), 7507. [Link]
LookChem. (n.d.). 4-nitrobenzenesulfonohydrazide. Retrieved from [Link]
Han, J., & Wang, J. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2893–2901. [Link]
LibreTexts Chemistry. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
Li, Y., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(29), 10075–10083. [Link]
LibreTexts Chemistry. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
ResearchGate. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy.... Retrieved from [Link]
PubMed. (1997). Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis. Retrieved from [Link]
Royal Society of Chemistry. (2016). Facile Synthesis of New N-Sulfonamidyl-4-thiazolidinone Derivatives and Biological Evaluation - Supporting Information. Retrieved from [Link]
ACS Publications. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines.... Retrieved from [Link]
ResearchGate. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Retrieved from [Link]
PubMed Central (PMC). (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Retrieved from [Link]
Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]
Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR MSDS. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Hydrazones from 4-Methyl-3-nitrobenzenesulfonohydrazide
Introduction: The Versatility of Hydrazones in Modern Drug Discovery The hydrazone moiety (R¹R²C=NNHR³) is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Hydrazones in Modern Drug Discovery
The hydrazone moiety (R¹R²C=NNHR³) is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. These compounds have demonstrated significant potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents. Their prevalence in drug candidates stems from their ability to form stable conjugates, act as bioisosteres for other functional groups, and participate in crucial hydrogen bonding interactions with biological targets. The synthesis of novel hydrazone derivatives remains a vibrant area of research for drug development professionals seeking to expand chemical space and identify new therapeutic leads.
This comprehensive guide provides a detailed experimental protocol for the synthesis of hydrazones using 4-Methyl-3-nitrobenzenesulfonohydrazide as a key building block. The presence of the sulfonamide and nitro groups in this reagent offers unique electronic properties that can influence the reactivity and biological profile of the resulting hydrazone derivatives. This protocol is designed for researchers and scientists in both academic and industrial drug discovery settings.
Synthetic Strategy: A Two-Stage Approach to Novel Hydrazones
The overall synthetic strategy involves a two-stage process. First, the synthesis of the key reagent, 4-Methyl-3-nitrobenzenesulfonohydrazide, is detailed. This is followed by a general yet robust protocol for the condensation of this sulfonohydrazide with a variety of aldehyde and ketone substrates to yield the desired hydrazone products.
Figure 1: Overall synthetic workflow for the preparation of target hydrazones.
Part 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
The synthesis of the key sulfonohydrazide reagent is achieved in two steps from commercially available p-toluenesulfonyl chloride.
Step 1.1: Nitration of p-Toluenesulfonyl Chloride to Yield 4-Methyl-3-nitrobenzenesulfonyl Chloride
Causality Behind Experimental Choices: The nitration of p-toluenesulfonyl chloride is a classic electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is carefully controlled to prevent over-nitration and decomposition of the starting material.
Detailed Protocol:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid (20% SO₃).
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
Slowly add p-toluenesulfonyl chloride to the cooled sulfuric acid with continuous stirring.
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of fuming sulfuric acid, while cooling in an ice bath.
Add the nitrating mixture dropwise to the solution of p-toluenesulfonyl chloride, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The solid precipitate, 4-methyl-3-nitrobenzenesulfonyl chloride, is collected by vacuum filtration.
Wash the solid with cold water until the washings are neutral to litmus paper.
Dry the product under vacuum to a constant weight.
Step 1.2: Conversion of 4-Methyl-3-nitrobenzenesulfonyl Chloride to 4-Methyl-3-nitrobenzenesulfonohydrazide
Causality Behind Experimental Choices: The sulfonohydrazide is formed via a nucleophilic substitution reaction where hydrazine hydrate acts as the nucleophile, displacing the chloride from the sulfonyl chloride. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants. The temperature is initially kept low to control the exothermic reaction and then raised to ensure completion.
Detailed Protocol:
Dissolve the synthesized 4-methyl-3-nitrobenzenesulfonyl chloride in ethanol in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add hydrazine hydrate dropwise to the cooled solution with continuous stirring. A white precipitate may form during the addition.
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water and then recrystallize from ethanol to obtain pure 4-Methyl-3-nitrobenzenesulfonohydrazide.
Part 2: General Protocol for Hydrazone Formation
This section details the acid-catalyzed condensation reaction between 4-Methyl-3-nitrobenzenesulfonohydrazide and an aldehyde or ketone to form the corresponding hydrazone.
Mechanism of Acid-Catalyzed Hydrazone Formation
The formation of a hydrazone is a reversible reaction that is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the sulfonohydrazide. The resulting intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone.
Figure 2: Mechanism of acid-catalyzed hydrazone formation.
Detailed Experimental Protocol
In a round-bottom flask, dissolve 4-Methyl-3-nitrobenzenesulfonohydrazide (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
Add the corresponding aldehyde or ketone (1.0-1.2 eq.) to the solution.
Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).
Heat the reaction mixture to reflux and monitor the progress using TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
Collect the solid product by vacuum filtration.
Purify the crude hydrazone by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
Dry the purified product under vacuum.
Table of Recommended Reaction Conditions
Substrate Class
Solvent
Catalyst
Temperature (°C)
Typical Reaction Time (h)
Aromatic Aldehydes
Ethanol
Acetic Acid
Reflux (78)
2-4
Aliphatic Aldehydes
Methanol
Acetic Acid
Reflux (65)
1-3
Aromatic Ketones
Acetic Acid
p-TSA
80-100
6-12
Aliphatic Ketones
Ethanol
Acetic Acid
Reflux (78)
4-8
Part 3: Characterization of the Synthesized Hydrazones
Thorough characterization of the final products is essential to confirm their identity and purity. The following techniques are recommended:
Melting Point: A sharp melting point is indicative of a pure compound.
Infrared (IR) Spectroscopy: Key diagnostic peaks for N-sulfonyl hydrazones include:
N-H stretch: A medium to weak band around 3200-3300 cm⁻¹.
C=N stretch: A medium intensity band in the region of 1620-1680 cm⁻¹.
S=O stretches (asymmetric and symmetric): Two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
NO₂ stretches (asymmetric and symmetric): Strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR:
NH proton: A singlet, typically downfield (δ 8.0-12.0 ppm), which is often exchangeable with D₂O.
CH=N proton (from aldehydes): A singlet in the region of δ 7.5-8.5 ppm.
Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dependent on the substitution.
Methyl protons: A singlet around δ 2.4-2.6 ppm.
¹³C NMR:
C=N carbon: A signal in the range of δ 140-160 ppm.
Aromatic carbons: Signals in the region of δ 110-150 ppm.
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the synthesized hydrazone.
Self-Validating System and Trustworthiness
The protocols described herein are designed to be self-validating. The successful synthesis of the 4-Methyl-3-nitrobenzenesulfonohydrazide intermediate can be confirmed by its melting point and spectroscopic data before proceeding to the final hydrazone formation step. The purity of the final hydrazone product can be readily assessed by TLC, melting point, and spectroscopic analysis. Consistent and reproducible results are expected when these protocols are followed meticulously.
Conclusion
This application note provides a comprehensive and reliable experimental guide for the synthesis of novel hydrazones derived from 4-Methyl-3-nitrobenzenesulfonohydrazide. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug development and related fields can efficiently synthesize and characterize new chemical entities with the potential for significant biological activity. The versatility of the hydrazone formation reaction allows for the creation of diverse libraries of compounds, which is a cornerstone of modern drug discovery efforts.
References
Rollas, S., & Küçükgüzel, Ş. G. (2007).
Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
Chemistry LibreTexts. Infrared Spectroscopy. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]
Organic Syntheses. (n.d.). p-TOLUENESULFONYLHYDRAZIDE. Retrieved from [Link]
ResearchGate. (2015). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]
Chem LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
Application Notes and Protocols: 4-Methyl-3-nitrobenzenesulfonohydrazide in Pharmaceutical Synthesis
Abstract: This technical guide provides a comprehensive overview of the potential applications of 4-Methyl-3-nitrobenzenesulfonohydrazide in pharmaceutical synthesis. While direct literature on this specific reagent is l...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of the potential applications of 4-Methyl-3-nitrobenzenesulfonohydrazide in pharmaceutical synthesis. While direct literature on this specific reagent is limited, this document extrapolates its utility from the well-established chemistry of analogous nitro-substituted benzenesulfonohydrazides. We present detailed, proposed protocols for its synthesis and its application in key transformations such as hydrazone formation, the Mitsunobu reaction, and diimide reductions. Each section includes a discussion of the underlying mechanisms and the anticipated influence of the unique substitution pattern on the reagent's reactivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel reagents and synthetic methodologies.
Introduction: The Versatility of Substituted Benzenesulfonohydrazides
Substituted benzenesulfonohydrazides are a class of reagents with significant utility in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. The reactivity of the hydrazide moiety, modulated by the electronic and steric nature of the substituents on the aromatic ring, allows for a range of valuable transformations. Nitro-substituted derivatives, in particular, are widely employed due to the electron-withdrawing nature of the nitro group, which influences the reactivity of the sulfonyl and hydrazide functionalities.
A Note on 4-Methyl-3-nitrobenzenesulfonohydrazide: It is important to note that while the applications of o- and p-nitrobenzenesulfonohydrazides are well-documented, specific literature detailing the use of 4-Methyl-3-nitrobenzenesulfonohydrazide is not widely available. Therefore, the protocols and applications described herein are proposed based on established chemical principles and proven methodologies for closely related analogs. The unique 4-methyl and 3-nitro substitution pattern is expected to offer a nuanced reactivity profile, which will be discussed in the context of each application.
Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
The preparation of 4-Methyl-3-nitrobenzenesulfonohydrazide can be efficiently achieved in a two-step sequence starting from 2-nitrotoluene. The first step involves the synthesis of the key intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride, followed by its reaction with hydrazine hydrate.
Proposed Protocol for the Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride
The synthesis of the sulfonyl chloride intermediate can be achieved via chlorosulfonation of 2-nitrotoluene. This reaction should be performed with caution due to the corrosive nature of chlorosulfonic acid.
Table 1: Physical and Chemical Properties of 4-Methyl-3-nitrobenzenesulfonyl chloride
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
Charge the flask with chlorosulfonic acid (4 molar equivalents).
Cool the flask in an ice-water bath to 0-5 °C.
Slowly add 2-nitrotoluene (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 120 °C for 4 hours.[4] The evolution of HCl gas should be observed.
Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent such as petroleum ether to afford pure 4-methyl-3-nitrobenzenesulfonyl chloride.[4]
Proposed Protocol for the Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
The final step is the reaction of the sulfonyl chloride with hydrazine hydrate. This reaction is typically straightforward and high-yielding.
Experimental Protocol:
Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask.
Cool the solution in an ice-water bath.
Slowly add a solution of hydrazine hydrate (2-3 molar equivalents) in the same solvent dropwise with stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
Remove the solvent under reduced pressure.
Add water to the residue to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-3-nitrobenzenesulfonohydrazide.
Caption: Proposed two-step synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Application: Formation of Hydrazones as Pharmaceutical Intermediates
Application Overview: The reaction of sulfonohydrazides with aldehydes and ketones to form sulfonylhydrazones is a cornerstone of their application in pharmaceutical synthesis. These hydrazones are stable, crystalline compounds that serve as crucial intermediates in a variety of transformations, including the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes, and as precursors for various heterocyclic systems.
Mechanistic Insight and Discussion: The formation of a sulfonylhydrazone is a condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond. The reactivity of 4-Methyl-3-nitrobenzenesulfonohydrazide in this context is influenced by its substituents. The 3-nitro group, being strongly electron-withdrawing, decreases the nucleophilicity of the hydrazide nitrogen compared to an unsubstituted benzenesulfonohydrazide. However, this is somewhat counteracted by the electron-donating effect of the 4-methyl group. This electronic balance may offer advantages in terms of stability and reactivity control. The resulting hydrazones are expected to be stable and highly crystalline, aiding in purification.
Caption: Mechanism of sulfonylhydrazone formation.
Proposed Protocol for Hydrazone Synthesis:
In a round-bottom flask, dissolve the aldehyde or ketone (1 molar equivalent) in a suitable solvent such as ethanol or methanol.
Add 4-Methyl-3-nitrobenzenesulfonohydrazide (1.05 molar equivalents) to the solution.
Add a catalytic amount of a weak acid, such as acetic acid (a few drops), to facilitate the reaction.
Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours.
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
If precipitation occurs, cool the mixture in an ice bath and collect the solid by vacuum filtration.
If the product does not precipitate, remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonylhydrazone.
Application: Deoxygenation of Alcohols via the Mitsunobu Reaction
Application Overview: The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, azides, and amines. When a nitro-substituted benzenesulfonohydrazide is used as the nucleophile, the reaction provides a pathway for the deoxygenation of alcohols. This is particularly valuable in natural product synthesis and medicinal chemistry for the selective removal of hydroxyl groups.
Mechanistic Insight and Discussion: The reaction proceeds through the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). The resulting alkoxyphosphonium salt is then displaced by the sulfonohydrazide in an SN2 reaction, leading to an inversion of stereochemistry at the carbinol center. The intermediate sulfonylhydrazide adduct then undergoes elimination to form a diazene, which subsequently extrudes dinitrogen gas to yield the deoxygenated product. The electron-withdrawing nitro group on the benzene ring is crucial for facilitating the elimination and fragmentation steps. The 4-methyl group may slightly retard the reaction compared to a 4-nitro analogue due to its electron-donating nature, but the overall transformation is expected to be efficient.
Caption: Workflow for alcohol deoxygenation via the Mitsunobu reaction.
Proposed Protocol for Mitsunobu Deoxygenation:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1 molar equivalent), triphenylphosphine (1.5 molar equivalents), and 4-Methyl-3-nitrobenzenesulfonohydrazide (1.5 molar equivalents) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 molar equivalents) dropwise over 10-15 minutes. An exothermic reaction is often observed.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude residue can be purified by flash column chromatography on silica gel to separate the deoxygenated product from triphenylphosphine oxide and the hydrazide byproduct.
Concluding Remarks
4-Methyl-3-nitrobenzenesulfonohydrazide represents a potentially valuable reagent in the synthetic chemist's toolkit. While its applications have not been explicitly detailed in the literature, its structural similarity to well-known reagents allows for the rational design of synthetic protocols. The unique electronic and steric properties conferred by the 4-methyl and 3-nitro substituents may offer advantages in terms of reactivity, selectivity, and the physical properties of intermediates. The proposed protocols in this guide serve as a robust starting point for the exploration of this reagent in the synthesis of pharmaceutical targets. As with any new reagent, careful optimization of reaction conditions is recommended to achieve the desired outcomes.
References
LookChem. (n.d.). Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. Retrieved from [Link]
Zhang, Y., et al. (2011). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Huagong Shikan, 25(10), 22-24.
Myers, A. G., et al. (1997). A general, practical, and stereocomplementary method for the deoxygenation of alcohols. Journal of the American Chemical Society, 119(36), 8572–8573.
Falck, J. R., & Yu, J. (2005). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Organic Letters, 7(12), 2519–2521.
ChemBK. (2024). 4-Methyl-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]
Using 4-Methyl-3-nitrobenzenesulfonohydrazide in Mitsunobu reactions
An Application Guide for the Use of 4-Methyl-3-nitrobenzenesulfonohydrazide in Mitsunobu Reactions Authored by: A Senior Application Scientist Abstract The Mitsunobu reaction stands as a cornerstone of modern organic syn...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Use of 4-Methyl-3-nitrobenzenesulfonohydrazide in Mitsunobu Reactions
Authored by: A Senior Application Scientist
Abstract
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve stereospecific conversion of alcohols to a wide array of functionalities under mild conditions.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-3-nitrobenzenesulfonohydrazide as a robust nitrogen nucleophile in the Mitsunobu reaction. This reagent serves as an excellent precursor for the synthesis of substituted hydrazines and, subsequently, primary amines with complete inversion of stereochemistry at the alcohol center. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the strategic advantages of this methodology.
Introduction: The Strategic Advantage of Sulfonohydrazides in C-N Bond Formation
The construction of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. While the classical Mitsunobu reaction is well-known for forming esters and ethers, its application in direct amination can be challenging, particularly with amines whose pKa values are too high.[1] Sulfonamides and their derivatives, however, possess N-H protons with sufficient acidity (typically pKa < 15) to serve as effective pronucleophiles.[3][4]
4-Methyl-3-nitrobenzenesulfonohydrazide emerges as a strategically designed reagent for this purpose. The key to its efficacy lies in its electronic architecture:
The Nitro Group : As a potent electron-withdrawing group, the ortho-nitro substituent significantly increases the acidity of the hydrazide N-H proton, facilitating its deprotonation by the betaine intermediate in the Mitsunobu catalytic cycle.[1]
Facile Cleavage : The resulting N-S bond in the product is activated for subsequent reductive cleavage, providing a mild pathway to liberate the corresponding primary amine. This two-step sequence (Mitsunobu reaction followed by deprotection) functions as a powerful method for the stereospecific synthesis of chiral amines from chiral alcohols.
This guide will detail the end-to-end workflow, from the initial Mitsunobu coupling to the final deprotection, providing a comprehensive framework for its successful implementation.
Reaction Mechanism and Workflow
The overall process involves a two-stage sequence: (1) The Mitsunobu reaction to form the N-alkylated sulfonohydrazide, and (2) the reductive cleavage of the sulfonyl group to yield the primary amine.
Stage 1: The Mitsunobu Reaction Mechanism
The reaction proceeds via a well-established pathway involving the activation of the alcohol by a phosphine-azodicarboxylate system.[5][6]
Betaine Formation : Triphenylphosphine (PPh₃) initiates a nucleophilic attack on the azodicarboxylate (e.g., DIAD or DEAD) to form a betaine intermediate.[1]
Proton Transfer : The acidic N-H proton of 4-Methyl-3-nitrobenzenesulfonohydrazide is abstracted by the betaine, forming an ion pair.
Alcohol Activation : The alcohol's oxygen atom attacks the electrophilic phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.
Sₙ2 Displacement : The resulting sulfonohydrazide anion performs a backside nucleophilic attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement occurs with complete inversion of stereochemistry and releases triphenylphosphine oxide (TPPO) as a byproduct.[1][5]
Figure 1: Mitsunobu Reaction with 4-Methyl-3-nitrobenzenesulfonohydrazide
Overall Synthetic Workflow
The two-stage process provides a reliable route from a chiral alcohol to a chiral primary amine, leveraging the stereospecificity of the Mitsunobu reaction.
Figure 2: Overall Workflow from Alcohol to Amine
Experimental Protocols
Protocol 1: Mitsunobu Coupling of an Alcohol
This protocol describes a general procedure for the N-alkylation of 4-Methyl-3-nitrobenzenesulfonohydrazide with a primary or secondary alcohol.
Materials:
Alcohol (1.0 eq)
Triphenylphosphine (PPh₃, 1.5 eq)
4-Methyl-3-nitrobenzenesulfonohydrazide (1.2 eq)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Standard glassware, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup
Procedure:
Reaction Setup : To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the alcohol (1.0 eq), 4-Methyl-3-nitrobenzenesulfonohydrazide (1.2 eq), and triphenylphosphine (1.5 eq).
Solvent Addition : Dissolve the solids in anhydrous THF (approx. 0.1–0.2 M concentration relative to the alcohol).
Cooling : Cool the resulting solution to 0 °C using an ice-water bath.
Reagent Addition : Add the DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.[7] The order of addition is critical for success.[1][4]
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
Workup :
Concentrate the reaction mixture under reduced pressure.
The crude residue will contain the desired product, triphenylphosphine oxide (TPPO), and the reduced diisopropyl hydrazodicarboxylate.
Redissolve the residue in a minimal amount of dichloromethane or ethyl acetate. The product is often less soluble than the byproducts.
Purify by flash column chromatography on silica gel. A gradient elution (e.g., hexanes/ethyl acetate) is typically effective. The crystalline nature of the sulfonohydrazide product often facilitates purification.
Substrate Type
Typical Conditions
Expected Yield
Key Considerations
Primary Alcohols
THF, 0 °C to RT, 4-8 h
85-95%
Reaction is typically fast and high-yielding.
Secondary Alcohols
THF, 0 °C to RT, 12-16 h
70-90%
Slower reaction rates. Stereochemical inversion is expected.[5]
Sterically Hindered Alcohols
Toluene, 40-50 °C, 24 h
40-60%
May require elevated temperatures. Elimination to an alkene is a potential side reaction.[8]
Table 1: Representative Conditions for Mitsunobu Coupling
Protocol 2: Deprotection to Yield the Primary Amine
The 4-methyl-3-nitrobenzenesulfonyl ("nosyl") group is readily cleaved under mild conditions using a thiol nucleophile.[9]
Reaction Setup : In a round-bottomed flask, dissolve the N-alkyl sulfonohydrazide (1.0 eq) in acetonitrile or DMF.
Reagent Addition : Add potassium carbonate (3.0 eq) followed by thiophenol (3.0 eq).
Reaction : Stir the mixture vigorously at room temperature for 2-6 hours.
Monitoring : Monitor the reaction by TLC for the disappearance of the starting material.
Workup :
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove excess thiophenol and the sulfinic acid byproduct.
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure.
The crude primary amine can be further purified by column chromatography or by conversion to a hydrochloride salt followed by recrystallization.[9]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
Reaction Monitoring : TLC is a critical tool. For the Mitsunobu step, staining with potassium permanganate can visualize the alcohol starting material, while UV light will show the aromatic product and PPh₃/TPPO.
Spectroscopic Verification : The success of each step must be confirmed by NMR spectroscopy. In the Mitsunobu product, expect to see characteristic signals for the aromatic nosyl group and the alkyl chain. Upon deprotection, these aromatic signals will disappear, and a characteristic shift in the signals attached to the nitrogen will be observed.
Stereochemical Integrity : For chiral secondary alcohols, the inversion of configuration can be confirmed by comparing the optical rotation of the final amine product to literature values or by chiral HPLC analysis.
Conclusion
4-Methyl-3-nitrobenzenesulfonohydrazide is a highly effective and versatile reagent for the synthesis of protected hydrazines and primary amines via the Mitsunobu reaction. Its key advantages—high reactivity due to the activating nitro group, stereospecificity, and the mild conditions required for both coupling and deprotection—make it an invaluable tool for synthetic chemists. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently apply this methodology to complex synthetic challenges in drug discovery and beyond.
References
Xu, L., Yao, J., Wang, Z., Xie, S., & Wang, B. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances.[10]
ResearchGate. (n.d.). Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. Retrieved from ResearchGate.[11]
Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(13), 6604–6614.[3]
Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Digital Scholarship@UNLV.[12]
ResearchGate. (2017). Request PDF: Mitsunobu Reaction Using Basic Amines as Pronucleophiles.[13]
Royal Society of Chemistry. (2016). Facile Synthesis of New N-Sulfonamidyl-4-thiazolidinone Derivatives and Biological Evaluation - Supporting Information.[14]
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]4]
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]7]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]5]
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]1]
Ali, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4979.[16]
LookChem. (n.d.). Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. Retrieved from [Link]]
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186.[9]
MDPI. (2020). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.[17]
Beddoe, R. H., et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(15), 10135–10144.[6]
National Institutes of Health. (2021). Synthesis of α-Branched Amines by Three- and Four-Component C–H Functionalization Employing a Readily Diversifiable Hydrazone Directing Group.[18]
YouTube. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure.[19]
Campbell, J. A., et al. (1997). The Hendrickson reagent and the Mitsunobu reaction: a mechanistic study. Journal of the Chemical Society, Perkin Transactions 1, (18), 2625-2632.[8]
Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry, 62(22), 7507.[21]
Myers, A. G., et al. (2005). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Organic letters, 7(19), 4113–4116.[22]
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2621.[2]
Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing 4-Methyl-3-nitrobenzenesulfonohydrazide
Abstract This technical guide details strategic one-pot synthesis protocols centered around 4-Methyl-3-nitrobenzenesulfonohydrazide, a versatile yet underutilized intermediate in heterocyclic chemistry. Recognizing the p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details strategic one-pot synthesis protocols centered around 4-Methyl-3-nitrobenzenesulfonohydrazide, a versatile yet underutilized intermediate in heterocyclic chemistry. Recognizing the practical advantages of streamlined synthetic procedures, the protocols herein are designed around the in situ generation of the title compound from its corresponding sulfonyl chloride. This approach enhances efficiency and safety by avoiding the isolation of the potentially sensitive hydrazide intermediate. We present two distinct, robust one-pot methodologies for the synthesis of high-value heterocyclic scaffolds: 2,5-disubstituted-1,3,4-thiadiazoles and 1-sulfonyl-1,2,3-triazoles. These protocols are tailored for researchers, medicinal chemists, and process development scientists, providing not only step-by-step instructions but also the underlying chemical rationale, mechanistic insights, and comparative data to guide experimental design.
Introduction: The Synthetic Value of Sulfonyl Hydrazides
Sulfonyl hydrazides are a cornerstone class of reagents in modern organic synthesis, prized for their stability and multifaceted reactivity.[1] They serve as key precursors for a vast array of chemical transformations, including the Shapiro reaction, Wolff–Kishner reductions, and, most notably, the construction of nitrogen- and sulfur-containing heterocycles.[2][3] The 1,3,4-thiadiazole and 1,2,3-triazole cores, in particular, are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their favorable metabolic stability and ability to engage in critical hydrogen bonding interactions.
The target molecule, 4-Methyl-3-nitrobenzenesulfonohydrazide, incorporates a unique electronic profile due to the presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group. This substitution pattern can be leveraged to fine-tune the properties of resulting heterocyclic compounds. This guide focuses on a "one-pot" strategy, a paradigm of green and efficient chemistry that minimizes waste, reduces reaction times, and improves overall yield by telescoping multiple synthetic steps into a single operation.[4][5]
Core Strategy: In Situ Generation of the Key Intermediate
A central tenet of our protocols is the in situ formation of 4-Methyl-3-nitrobenzenesulfonohydrazide. The direct precursor, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride, is a more readily accessible and bench-stable starting material.[6][7] This strategy circumvents the need to synthesize, purify, and store the sulfonohydrazide, which can be less stable over the long term. The initial step in our one-pot sequences involves the controlled reaction of the sulfonyl chloride with hydrazine hydrate, immediately followed by the introduction of subsequent reagents to drive the formation of the target heterocycle.
Caption: General workflow for one-pot syntheses.
Application Note 1: One-Pot Synthesis of 2-(4-Methyl-3-nitrophenylsulfonyl)-5-aryl-1,3,4-thiadiazoles
This protocol describes the acid-catalyzed cyclodehydration of an in situ generated N-sulfonylhydrazone, formed from the condensation of 4-Methyl-3-nitrobenzenesulfonohydrazide and an aromatic aldehyde. This method is adapted from established procedures for thiadiazole synthesis, which often utilize strong dehydrating agents.[1][3]
Plausible Reaction Mechanism
The reaction proceeds via three sequential steps within a single pot:
Hydrazide Formation: 4-Methyl-3-nitrobenzenesulfonyl chloride reacts with hydrazine hydrate to yield the sulfonohydrazide intermediate.
Hydrazone Formation: The sulfonohydrazide condenses with an aromatic aldehyde to form the corresponding N-sulfonylhydrazone.
Cyclodehydration & Thiolation: This step is a conceptual adaptation. In a classic approach using a carboxylic acid and a strong acid like H₂SO₄ or POCl₃, the hydrazide would acylate, then cyclize with dehydration. For this protocol, we propose a variation using Lawesson's reagent which facilitates the direct conversion of the hydrazone intermediate into the thiadiazole ring through a thionation and subsequent cyclization-dehydration cascade.[8]
Caption: Plausible reaction pathway for thiadiazole synthesis.
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer
Procedure:
To a 50 mL round-bottom flask under a nitrogen atmosphere, add 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 mmol) and anhydrous toluene (10 mL).
Cool the mixture to 0-5 °C using an ice bath.
Slowly add hydrazine hydrate (2.0 mmol) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature. This completes the in situ formation of the sulfonohydrazide.[9]
To the same flask, add the aromatic aldehyde (1.0 mmol) followed by Lawesson's reagent (0.5 mmol).
Remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C for toluene).
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Upon completion, cool the mixture to room temperature.
Filter the reaction mixture to remove any insoluble byproducts.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure 2,5-disubstituted-1,3,4-thiadiazole product.
Application Note 2: One-Pot Synthesis of 1-(4-Methyl-3-nitrophenylsulfonyl)-4-aryl-1H-1,2,3-triazoles
This protocol outlines a one-pot synthesis of N-sulfonyl-1,2,3-triazoles, leveraging a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The key sulfonohydrazide is first converted in situ to the corresponding sulfonyl azide, which then readily undergoes cycloaddition with a terminal alkyne.[10][11]
Plausible Reaction Mechanism
Hydrazide Formation: As in the previous protocol, 4-Methyl-3-nitrobenzenesulfonyl chloride is first converted to its hydrazide.
Azide Formation: The in situ formed sulfonohydrazide is treated with a diazotizing agent, such as sodium nitrite under acidic conditions, to generate the reactive 4-Methyl-3-nitrobenzenesulfonyl azide intermediate.
Copper-Catalyzed Cycloaddition (CuAAC): The sulfonyl azide undergoes a [3+2] cycloaddition with a terminal alkyne, catalyzed by a Copper(I) species (generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), to yield the 1,4-disubstituted triazole product.[10]
Caption: Plausible reaction pathway for triazole synthesis.
Solvent system: tert-Butanol and Water (1:1 mixture, 10 mL)
Round-bottom flask (50 mL) with magnetic stirrer
Procedure:
In a 50 mL round-bottom flask, dissolve 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 mmol) in tert-butanol (5 mL).
Cool the solution to 0-5 °C in an ice bath.
Add hydrazine hydrate (1.1 mmol) dropwise and stir the mixture for 30 minutes at 0-5 °C.
In a separate vial, dissolve sodium nitrite (1.2 mmol) in water (2 mL). Add this solution dropwise to the reaction flask, keeping the temperature below 5 °C. Stir for an additional 1 hour. This generates the sulfonyl azide in situ.
To the reaction mixture, add the terminal alkyne (1.1 mmol).
In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (3 mL). Add this catalyst solution to the reaction flask.
Remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
Upon completion, add 20 mL of water to the reaction mixture. A precipitate should form.
Collect the solid product by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol.
Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure 1-sulfonyl-1,2,3-triazole.
Summary of Protocols and Data
The following table provides a comparative overview of the two one-pot protocols, highlighting key parameters for experimental planning.
Parameter
Protocol 1: 1,3,4-Thiadiazole Synthesis
Protocol 2: 1,2,3-Triazole Synthesis
Target Heterocycle
2,5-Disubstituted-1,3,4-Thiadiazole
1,4-Disubstituted-1,2,3-Triazole
Key Reagents
Aldehyde, Lawesson's Reagent
Terminal Alkyne, Sodium Nitrite
Catalyst System
Acid-catalyzed (implicit)
Copper(I) (from CuSO₄/Ascorbate)
Solvent
Anhydrous Toluene or Dioxane
tert-Butanol / Water (1:1)
Temperature
Reflux (High)
Room Temperature
Key Intermediate
N-Sulfonylhydrazone
N-Sulfonyl Azide
Advantages
Access to sulfur-containing heterocycles
Mild reaction conditions, high regioselectivity
Conclusion
The application of one-pot synthetic strategies to 4-Methyl-3-nitrobenzenesulfonohydrazide, generated in situ, represents an efficient and logical approach to constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of 1,3,4-thiadiazoles and 1,2,3-triazoles are designed to be robust, scalable, and adaptable for various substrates. By providing a clear rationale and step-by-step guidance, these notes aim to empower researchers to explore the synthetic potential of this versatile building block, accelerating discovery programs in drug development and materials science.
References
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. Available from: [Link]
Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents. (2024). RSC Advances. Available from: [Link]
One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. (2012). Green Chemistry. Available from: [Link]
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2015). Der Pharma Chemica, 7(1), 135-140. Available from: [Link]
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2010). Organic Letters, 12(18), 4124–4127. Available from: [Link]
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1305-1321. Available from: [Link]
4-Methyl-3-nitrobenzenesulfonyl chloride. (2024). ChemBK. Available from: [Link]
Various methods for one pot synthesis of triazoles from quinolinesulfonamides with propargyl group. (2016). SlideShare. Available from: [Link]
One-pot synthesis of heterocycles. (2012). RSC Blogs. Available from: [Link]
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2022). Molecules, 27(19), 6296. Available from: [Link]
4-Methyl-3-nitro-benzenesulfonyl chloride. (2024). ChemBK. Available from: [Link]
An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. (2019). Medicinal Chemistry Research, 28, 621–628. Available from: [Link]
Thiazoles accessed via one-pot synthesis. (n.d.). ResearchGate. Available from: [Link]
One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. (2020). Request PDF. Available from: [Link]
Method for synthesizing p-nitrobenzenesulfonyl chloride. (2011). Google Patents.
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (2007). Wuhan University Journal of Natural Sciences, 12(3), 501-503. Available from: [Link]
One-pot multi-component green synthesis of highly substituted piperidines. (2017). Current Chemistry Letters, 6(2), 79-86. Available from: [Link]
Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950). Google Patents.
Process for the preparation of 3-nitrobenzenesulfonyl chloride. (1995). Google Patents.
Process of preparing organic sulfonyl hydrazides. (1958). Google Patents.
p-Toluenesulfonylhydrazide. (1966). Organic Syntheses, 46, 107. Available from: [Link]
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova, 17(2), 94-100. Available from: [Link]
Process for 4-sulfonamidophenyl hydrazines. (2003). Google Patents.
The Strategic Utility of Nitrobenzenesulfonohydrazides in Carbon-Nitrogen Bond Formation and Synthetic Transformations
Abstract This comprehensive guide delineates the application of nitrobenzenesulfonohydrazides as versatile and potent reagents in modern organic synthesis, with a particular focus on their role in the strategic formation...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide delineates the application of nitrobenzenesulfonohydrazides as versatile and potent reagents in modern organic synthesis, with a particular focus on their role in the strategic formation of carbon-nitrogen (C-N) bonds. While the specifically substituted 4-methyl-3-nitrobenzenesulfonohydrazide is commercially available, its direct applications in C-N bond formation are not extensively documented in peer-reviewed literature.[1] Therefore, this note expands its scope to include the well-established and mechanistically insightful chemistry of its isomers, primarily 2-nitrobenzenesulfonohydrazide (NBSH) and 4-nitrobenzenesulfonohydrazide. We will explore their utility in direct C-N bond formation through hydrazone synthesis and their indirect, yet powerful, application in activating alcohols via the Mitsunobu reaction, paving the way for subsequent amination. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this class of reagents.
Introduction: The Nitrobenzenesulfonohydrazide Scaffold in Synthesis
Nitrobenzenesulfonohydrazides are a class of organic reagents characterized by a hydrazide moiety attached to a nitro-substituted benzene sulfonyl group. The electronic properties conferred by the nitro group, a powerful electron-withdrawing substituent, significantly influence the reactivity of the hydrazide functionality. This makes them valuable tools in a variety of chemical transformations.
While various isomers exist, 2-nitrobenzenesulfonohydrazide (o-NBSH) has garnered significant attention for its ability to generate diimide in situ under mild conditions for alkene reduction.[2] However, the inherent reactivity of the hydrazide group also allows for direct participation in C-N bond-forming reactions. The formation of sulfonylhydrazones from carbonyl compounds is a prime example, creating a stable C=N bond that serves as a versatile intermediate in the synthesis of pharmaceuticals and dyes.[3]
Direct C-N Bond Formation: Synthesis of Sulfonylhydrazones
The reaction between a nitrobenzenesulfonohydrazide and an aldehyde or ketone represents a direct and efficient method for constructing a C-N bond, yielding the corresponding N-arylsulfonylhydrazone. This condensation reaction is typically acid-catalyzed and proceeds with high efficiency.
Causality Behind Experimental Choices:
Acid Catalysis: The reaction is accelerated by the presence of a catalytic amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Solvent: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. Alcohols, such as ethanol or methanol, are commonly used as they are polar enough to dissolve the starting materials and can also participate in the proton transfer steps of the mechanism. For less soluble substrates, a co-solvent system may be employed.
Temperature: The reaction is often carried out at room temperature or with gentle heating to drive the condensation to completion. The removal of water, a byproduct of the reaction, can also be employed to shift the equilibrium towards the product.
Experimental Protocol: General Procedure for Sulfonylhydrazone Synthesis
This protocol provides a general method for the synthesis of N-(4-nitrobenzenesulfonyl)hydrazones from aldehydes or ketones.
To a solution of the aldehyde or ketone in ethanol, add 4-nitrobenzenesulfonohydrazide.
Add a catalytic amount of glacial acetic acid to the mixture.
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration.
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Dry the product under vacuum to obtain the pure sulfonylhydrazone.
Visualization of the Workflow
Caption: General workflow for the synthesis of sulfonylhydrazones.
Indirect C-N Bond Formation: The Mitsunobu Reaction and Subsequent Amination
A more nuanced, yet powerful, application of nitrobenzenesulfonohydrazides in the context of C-N bond formation involves their use in the Mitsunobu reaction. Specifically, 2-nitrobenzenesulfonohydrazide (NBSH) is a key reagent for the deoxygenation of alcohols.[2] While this reaction does not directly form a C-N bond with a substrate, it proceeds through a sulfonyl hydrazide adduct that, upon elimination, generates a monoalkyl diazene.[5] This activation of an alcohol opens a pathway for its conversion to an amine.
Mechanistic Insight and Strategic Application:
The Mitsunobu reaction involves the reaction of an alcohol with NBSH in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The alcohol is converted into a good leaving group, which is then displaced by the NBSH. The resulting intermediate can then be transformed.
A key synthetic strategy is to utilize the Mitsunobu reaction to convert an alcohol to an azide by using hydrazoic acid (HN₃) or a surrogate as the nucleophile. The resulting alkyl azide can then be readily reduced to the corresponding primary amine. This two-step sequence constitutes a powerful method for the stereospecific conversion of an alcohol to an amine, a critical transformation in the synthesis of many pharmaceuticals.
Experimental Protocol: Mitsunobu Azidation of an Alcohol
This protocol outlines a general procedure for the conversion of a primary or secondary alcohol to an alkyl azide using a modified Mitsunobu reaction, which is a precursor to C-N bond formation via reduction.
Materials:
Alcohol (1.0 mmol)
Triphenylphosphine (PPh₃) (1.5 mmol)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 mmol)
Diphenylphosphoryl azide (DPPA) (1.5 mmol)
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
Dissolve the alcohol and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add the DIAD or DEAD to the cooled solution. The formation of a white precipitate (triphenylphosphine oxide) is often observed.
After stirring for 10-15 minutes at 0 °C, add the diphenylphosphoryl azide (DPPA).
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the alkyl azide.
The resulting alkyl azide can then be reduced to the primary amine using a variety of standard methods, such as catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄).
Visualization of the Mechanistic Pathway
Caption: Strategic pathway from alcohol to amine via Mitsunobu azidation.
Data Summary and Comparison
The following table summarizes the key features of the two discussed approaches for C-N bond formation utilizing nitrobenzenesulfonohydrazide chemistry.
Feature
Sulfonylhydrazone Formation
Mitsunobu Azidation -> Reduction
Type of C-N Bond Formed
C=N (Imine)
C-N (Amine)
Directness
Direct, one-step condensation
Indirect, multi-step sequence
Key Reagents
Nitrobenzenesulfonohydrazide, Aldehyde/Ketone
Alcohol, PPh₃, DEAD/DIAD, Azide Source
Common Substrates
Carbonyl compounds
Primary and secondary alcohols
Stereochemistry
Not applicable (forms a planar C=N bond)
Inversion of configuration at the alcohol center
Advantages
High yields, simple procedure, stable products
Stereospecific, broad substrate scope for alcohols
Disadvantages
Product is not a primary amine
Multi-step, requires stoichiometric reagents
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies.
Sulfonylhydrazone formation is a classical condensation reaction. The purity of the product can be readily assessed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy (disappearance of the carbonyl stretch and appearance of the C=N stretch), and melting point analysis.
The Mitsunobu reaction is a cornerstone of modern organic synthesis. The progress of both the azidation and the subsequent reduction can be meticulously monitored by TLC. The final amine product can be fully characterized by NMR, IR (appearance of N-H stretches), and mass spectrometry to confirm its identity and purity.
By following these established analytical practices, researchers can have high confidence in the outcome of these transformations.
Conclusion
Nitrobenzenesulfonohydrazides are a valuable class of reagents for chemists involved in the synthesis of nitrogen-containing molecules. Their application in the direct formation of sulfonylhydrazones provides a straightforward entry into a diverse range of chemical entities. Furthermore, their role in the Mitsunobu reaction, particularly in the case of NBSH, enables a powerful and stereospecific pathway for the conversion of alcohols to primary amines, a fundamental transformation in drug discovery and development. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will allow researchers to effectively harness the synthetic potential of these versatile reagents.
References
LookChem. (n.d.). Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. Retrieved from [Link]
PubChem. (n.d.). Benzenesulfonic acid, 4-methyl-3-nitro-. Retrieved from [Link]
Movassaghi, M., & Myers, A. G. (2002). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Organic Syntheses, 79, 156.
Derivatization of carbonyl compounds with 4-Methyl-3-nitrobenzenesulfonohydrazide for analysis
Application Note & Protocol Topic: High-Sensitivity Analysis of Carbonyl Compounds via Derivatization with 4-Methyl-3-nitrobenzenesulfonohydrazide Audience: Researchers, scientists, and drug development professionals. Ab...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: High-Sensitivity Analysis of Carbonyl Compounds via Derivatization with 4-Methyl-3-nitrobenzenesulfonohydrazide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantitative analysis of carbonyl compounds—aldehydes and ketones—is a critical task in pharmaceutical development, environmental monitoring, and metabolomics. These compounds often exhibit low concentrations, high volatility, and lack a strong native chromophore, posing significant challenges for direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. Chemical derivatization overcomes these limitations by converting the analyte into a stable, highly detectable product. This application note details a robust methodology employing 4-Methyl-3-nitrobenzenesulfonohydrazide as a pre-column derivatization reagent. The reagent reacts specifically with the carbonyl functional group under mild acidic conditions to form a stable sulfonohydrazone derivative. This derivative possesses a strong chromophore, conferred by the nitrobenzene moiety, enabling sensitive UV detection, and also enhances ionization efficiency for mass spectrometry (MS) analysis. We provide a comprehensive theoretical background, detailed step-by-step protocols for derivatization and HPLC-UV/LC-MS analysis, and guidelines for method validation.
Scientific Foundation: The Rationale for Derivatization
Direct analysis of low-molecular-weight carbonyls is often hampered by poor retention in reversed-phase liquid chromatography and inadequate sensitivity. Derivatization serves several key purposes in analytical chemistry[1]:
Enhanced Sensitivity: Introduction of a chromophore or fluorophore significantly lowers the limit of detection (LOD)[1].
Improved Chromatographic Behavior: Increasing the molecular weight and hydrophobicity of the analyte improves retention and peak shape.
Increased Stability: Conversion of volatile or unstable carbonyls into stable, non-volatile derivatives prevents analyte loss during sample preparation and analysis[2].
Hydrazine-based reagents are among the most effective for carbonyl derivatization. The reaction proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction, to form a stable hydrazone product[3]. 2,4-Dinitrophenylhydrazine (DNPH) is the most widely used reagent for this purpose; however, 4-Methyl-3-nitrobenzenesulfonohydrazide offers distinct advantages due to the structural properties of the resulting sulfonohydrazone. The nitro group provides a strong chromophore for UV detection, analogous to DNPH which results in derivatives detectable around 360 nm[2][4].
Reaction Mechanism
The derivatization reaction is an acid-catalyzed condensation between the carbonyl compound (aldehyde or ketone) and 4-Methyl-3-nitrobenzenesulfonohydrazide. The reaction proceeds in two main stages:
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine moiety, acting as a nucleophile, attacks the electrophilic carbonyl carbon.
Elimination (Dehydration): The resulting unstable intermediate eliminates a molecule of water to form the stable C=N double bond of the sulfonohydrazone.
Caption: General mechanism for carbonyl derivatization.
Experimental Design & Protocols
This section provides a complete workflow, from reagent preparation to final analysis. The protocols are designed to be self-validating by incorporating standards and quality control checks.
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (HPLC or LC-MS grade)
Acid Catalyst: Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)
Carbonyl Standards: Formaldehyde, Acetaldehyde, Acetone, Benzaldehyde, etc. (analytical grade)
Equipment: Volumetric flasks, pipettes, autosampler vials, heating block or water bath, 0.22 µm syringe filters, HPLC or LC-MS system with UV/DAD detector.
Protocol 1: Reagent and Standard Preparation
The integrity of the analysis depends on the purity and accurate concentration of the reagents and standards.
A. Derivatization Reagent Stock Solution (10 mM)
Accurately weigh approximately 57.8 mg of 4-Methyl-3-nitrobenzenesulfonohydrazide (MW: 231.23 g/mol ).
Transfer quantitatively to a 25 mL volumetric flask.
Dissolve and bring to volume with acetonitrile. This is the Reagent Stock . It should be stored at 4°C and protected from light.
B. Working Derivatization Solution (1 mM)
Pipette 2.5 mL of the Reagent Stock into a 25 mL volumetric flask.
Add 250 µL of concentrated sulfuric acid OR 500 µL of trifluoroacetic acid (TFA) to act as a catalyst.
Bring to volume with acetonitrile. This solution is used for the derivatization reaction.
C. Carbonyl Standard Stock Solution (1000 µg/mL)
Prepare individual stock solutions for each target carbonyl compound by dissolving a known amount in acetonitrile.
Create a mixed standard solution by combining aliquots of the individual stocks.
D. Calibration Standards (e.g., 0.1 - 20 µg/mL)
Perform serial dilutions of the mixed standard solution using acetonitrile to create a series of at least five calibration standards spanning the expected concentration range of the samples.
Protocol 2: Sample Derivatization Procedure
This protocol is adapted from established methods for similar hydrazine-based reagents[5][6].
Sample Preparation: For liquid samples, ensure they are compatible with acetonitrile. For solid samples, perform a suitable extraction into acetonitrile. Filter the sample extract through a 0.22 µm syringe filter if particulates are present.
Reaction Setup: In a 2 mL autosampler vial, combine:
500 µL of the sample or calibration standard.
500 µL of the Working Derivatization Solution (1 mM) .
Incubation: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes to ensure the reaction goes to completion. The optimal temperature and time may need to be determined empirically for specific carbonyls[5][7].
Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the HPLC or LC-MS system. No quenching step is typically required, but if necessary, the reaction can be stopped by adding a small amount of a base like pyridine.
Caption: Overall experimental workflow for carbonyl analysis.
Analytical Methodology and Data Interpretation
HPLC-UV Method Parameters
The sulfonohydrazone derivatives are well-suited for reversed-phase HPLC.
Parameter
Recommended Condition
Rationale
Column
C18, 2.1 x 100 mm, 2.7 µm
Standard for retaining moderately non-polar derivatives.
Mobile Phase A
Water + 0.1% Formic Acid
Acid modifier improves peak shape and is MS-compatible.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Common organic solvent providing good separation power.
Gradient
40% B to 95% B over 15 min
A gradient is necessary to elute a wide range of carbonyl derivatives with varying polarities.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
40°C
Improves separation efficiency and reduces viscosity.
Detection
DAD/UV Detector @ 350-370 nm (scan for λmax)
Based on the nitro-aromatic chromophore, similar to DNPH derivatives which absorb around 360 nm[2][4].
Injection Volume
5 µL
A typical volume to avoid column overloading.
LC-MS Considerations
For enhanced selectivity and sensitivity, LC-MS can be employed. The sulfonohydrazide moiety is expected to ionize well using Electrospray Ionization (ESI).
Ionization Mode: ESI in negative ion mode is recommended. The acidic proton on the sulfonamide nitrogen can be readily lost to form a stable [M-H]⁻ ion. Positive mode (ESI+) may also be viable, targeting the protonated molecule [M+H]⁺.
Detection: Use Selected Ion Monitoring (SIM) for targeted analysis of known carbonyls or full scan mode for screening unknown samples. For ultimate selectivity, tandem MS (MS/MS) can be used with Multiple Reaction Monitoring (MRM).
Method Validation and Performance
A robust analytical method requires validation. The following parameters should be assessed using the prepared calibration standards and quality control (QC) samples.
Validation Parameter
Acceptance Criteria
Description
Linearity
r² > 0.995
Assessed by injecting calibration standards and performing a linear regression of peak area vs. concentration.
LOD (Limit of Detection)
S/N ≥ 3
The lowest concentration of analyte that can be reliably detected above the background noise.
LOQ (Limit of Quantification)
S/N ≥ 10
The lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (Recovery)
85 - 115%
Determined by spiking a blank matrix with a known analyte concentration and measuring the recovery.
Precision (RSD)
< 15%
The relative standard deviation of replicate measurements of a QC sample.
Data in this table are typical targets based on similar validated methods[5].
Conclusion
The use of 4-Methyl-3-nitrobenzenesulfonohydrazide provides a highly effective and sensitive method for the quantification of carbonyl compounds. The derivatization protocol is straightforward, converting challenging analytes into stable, easily detectable sulfonohydrazones. This methodology enhances chromatographic performance and significantly lowers detection limits for both HPLC-UV and LC-MS systems, making it an invaluable tool for researchers in pharmaceutical and chemical analysis.
References
Popiołek, Ł., & Biernasiuk, A. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. MDPI. Available at: [Link]
Cui, L., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]
LookChem. (n.d.). 4-nitrobenzenesulfonohydrazide. LookChem. Available at: [Link]
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]
Han, J., & Lin, C. H. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. Available at: [Link]
Han, J., & Lin, C. H. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis. Available at: [Link]
Myers, A. G., Zheng, B., & Movassaghi, M. (2002). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry. Available at: [Link]
Wang, Y., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry. Available at: [Link]
Kucińska, K., et al. (2011). Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis. The Journal of Organic Chemistry. Available at: [Link]
Wang, Y., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder. Organic Letters. Available at: [Link]
Clark, J. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide. Available at: [Link]
Optimizing reaction conditions for 4-Methyl-3-nitrobenzenesulfonohydrazide
Technical Support Center: 4-Methyl-3-nitrobenzenesulfonohydrazide This guide provides in-depth technical support for researchers, scientists, and professionals in drug development working with 4-Methyl-3-nitrobenzenesulf...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Methyl-3-nitrobenzenesulfonohydrazide
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development working with 4-Methyl-3-nitrobenzenesulfonohydrazide. It is designed as a dynamic resource to anticipate and resolve challenges encountered during its synthesis and application. Our focus is on the causality behind experimental choices to empower users with a robust understanding of the reaction system.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methyl-3-nitrobenzenesulfonohydrazide and what are its primary applications?
4-Methyl-3-nitrobenzenesulfonohydrazide is a versatile organic reagent. Structurally, it is a derivative of toluenesulfonyl hydrazide containing a nitro group on the aromatic ring. While its direct applications are specific, it belongs to the broader class of sulfonyl hydrazides, which are known to be stable, easy-to-handle precursors for generating sulfonyl radicals and other reactive intermediates.[1] These intermediates are valuable in a wide range of organic transformations, including the formation of C-S, C-C, and C-N bonds.[1] Analogous compounds, like 2-nitrobenzenesulfonylhydrazide (NBSH), are used in the reduction of alcohols and other functionalities.[2][3]
Q2: What is the most common synthetic route for preparing this reagent?
The synthesis is typically a two-step process starting from 4-methyl-3-nitrobenzenesulfonic acid[4][5]:
Chlorination: The sulfonic acid is first converted to its corresponding sulfonyl chloride (4-methyl-3-nitrobenzenesulfonyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Hydrazinolysis: The resulting sulfonyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to yield the final product. This step must be carefully controlled to prevent side reactions. A procedure analogous to the synthesis of 4-methylbenzenesulfonohydrazide is often adapted for this purpose.[6]
Q3: What are the critical safety considerations when handling 4-Methyl-3-nitrobenzenesulfonohydrazide and its precursors?
Precursors: Thionyl chloride is corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood. 4-methyl-3-nitrobenzenesulfonyl chloride is a lachrymator and moisture-sensitive.
Reagents: Hydrazine hydrate is toxic and corrosive.
Product: The product itself, like many sulfonyl hydrazides and nitro-aromatic compounds, may be thermally sensitive and potentially flammable or explosive under confinement or upon heating.[2][7] It is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and to avoid heating the dry solid aggressively.[7]
Q4: How should I store the final compound?
Store 4-Methyl-3-nitrobenzenesulfonohydrazide in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.[7] For long-term stability, storage at 4°C is recommended, similar to related compounds.[8]
Synthesis Workflow & Mechanism
The overall synthesis workflow is a robust two-step procedure that requires careful control of reaction conditions to achieve high yield and purity.
Caption: General Synthesis Workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[6]
Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-nitrobenzenesulfonic acid (1.0 eq).
In a chemical fume hood, carefully add thionyl chloride (SOCl₂, 3.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
Heat the mixture to reflux (approx. 70-80°C) and maintain for 2-3 hours. The reaction is complete when gas (HCl and SO₂) evolution ceases.
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude oil or solid is 4-methyl-3-nitrobenzenesulfonyl chloride and is typically used in the next step without further purification due to its moisture sensitivity.
Step 2: Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
Dissolve the crude 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF, ~5-10 mL per mmol) in a round-bottom flask.
Cool the stirred solution to 0°C using an ice bath.
Add hydrazine hydrate (1.5-2.0 eq) dropwise to the solution, ensuring the internal temperature does not rise above 5°C. The excess hydrazine minimizes the formation of the bis-sulfonylated side product.
After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system like n-hexane:ethyl acetate (e.g., 7:3 or 1:1).[6]
Once the reaction is complete, slowly pour the mixture into a beaker containing ice-water (~100 mL). A solid precipitate should form.
Stir the slurry for 15-20 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, washing it successively with cold water to remove any unreacted hydrazine salts.
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the desired 4-Methyl-3-nitrobenzenesulfonohydrazide as a solid.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Incomplete conversion to sulfonyl chloride. 2. Hydrolysis of the sulfonyl chloride intermediate due to moisture. 3. Reaction temperature was too high during hydrazine addition, causing decomposition.
1. Ensure complete removal of water from the starting sulfonic acid and use sufficient thionyl chloride. Confirm completion of Step 1 by cessation of gas evolution. 2. Use anhydrous solvents and dry glassware. Handle the sulfonyl chloride intermediate quickly. 3. Strictly maintain the temperature at 0-5°C during the dropwise addition of hydrazine hydrate.
Formation of a Major, Less Polar Impurity
Formation of N,N'-bis(4-methyl-3-nitrobenzenesulfonyl)hydrazine. This occurs when one molecule of hydrazine reacts with two molecules of sulfonyl chloride.
This is typically caused by insufficient hydrazine or poor mixing. Ensure you use a 1.5 to 2.0 molar excess of hydrazine hydrate and add the sulfonyl chloride solution to the hydrazine solution (inverse addition) if the problem persists.
Product is an Oil or Fails to Crystallize
Presence of impurities, residual solvent, or excess hydrazine.
1. Ensure the product is thoroughly washed with cold water to remove hydrazine salts. 2. Attempt purification via flash column chromatography. 3. Try trituration with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes).[2]
Reaction Stalls or is Incomplete (via TLC)
1. Insufficient hydrazine hydrate. 2. Low reaction temperature for the second phase of the reaction.
1. Check the molar equivalents of your reagents. Add a small additional amount of hydrazine if necessary. 2. After the initial controlled addition at 0°C, ensure the reaction is allowed to stir at room temperature for a sufficient time (1-2 hours) to proceed to completion.
Crude NMR Spectrum is Uninterpretable
The presence of multiple products or paramagnetic impurities.[9]
First, attempt to purify the product via recrystallization or column chromatography. If the NMR is still complex, check for the presence of the starting sulfonic acid (from hydrolysis) or the bis-adduct. A clean workup is essential for a clean crude spectrum.[9]
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Low Yield.
References
Optimization of the synthesis of 4a. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Facile Synthesis of New N-Sulfonamidyl-4-thiazolidinone Derivatives and Biological Evaluation - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
Exploring 4-Methylbenzenesulfonhydrazide: Properties, Applications, and Suppliers. Available at: [Link]
N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. National Institutes of Health. Available at: [Link]
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
Cas 2937-05-5,4-nitrobenzenesulfonohydrazide - LookChem. Available at: [Link]
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Publications. Available at: [Link]
(PDF) The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S - ResearchGate. Available at: [Link]
4-methyl-3-nitrobenzenesulfonic acid - ChemSynthesis. Available at: [Link]
4-Methyl-3-nitrobenzenesulfonohydrazide, 98% Purity, C7H9N3O4S, 10 grams. Available at: [Link]
Technical Support Center: Troubleshooting Low Yield in Reactions with 4-Methyl-3-nitrobenzenesulfonohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in reactions involving 4-methyl-3-nitrobenzenesulfonohy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in reactions involving 4-methyl-3-nitrobenzenesulfonohydrazide. The following question-and-answer format addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and detailed protocols to overcome these challenges.
Q1: My hydrazone formation reaction with 4-methyl-3-nitrobenzenesulfonohydrazide is resulting in a low yield. What are the likely causes?
Low yields in hydrazone formation are a common issue that can often be traced back to several key factors. The electron-withdrawing nature of the nitro group on the 4-methyl-3-nitrobenzenesulfonohydrazide ring can influence the reactivity of the hydrazine moiety.[1]
Potential Causes & Solutions:
Incomplete Reaction: The reaction may not have reached completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction time or gently heating the mixture.[2]
Unfavorable pH: The formation of hydrazones is often acid-catalyzed. However, a pH that is too low can protonate the hydrazine, rendering it non-nucleophilic.
Solution: Maintain a mildly acidic pH, typically between 4 and 6. A few drops of glacial acetic acid can be used as a catalyst.[3]
Side Reactions: The primary side reaction to consider is the formation of an azine, where the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.
Solution: Use a slight excess (1.1 equivalents) of 4-methyl-3-nitrobenzenesulfonohydrazide to ensure the complete consumption of the carbonyl compound.
Impure Starting Materials: Impurities in either the 4-methyl-3-nitrobenzenesulfonohydrazide or the carbonyl compound can interfere with the reaction.
Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol provides a general guideline for the synthesis of hydrazones from 4-methyl-3-nitrobenzenesulfonohydrazide and an aldehyde or ketone.
Materials:
4-Methyl-3-nitrobenzenesulfonohydrazide
Aldehyde or ketone
Ethanol or Methanol
Glacial Acetic Acid
Procedure:
Dissolve the aldehyde or ketone (1 equivalent) in ethanol or methanol.
Add 4-methyl-3-nitrobenzenesulfonohydrazide (1.1 equivalents) to the solution.
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
If the reaction is sluggish, gently reflux the mixture.
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the hydrazone product.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified hydrazone.[2][4]
Q2: I am performing a Shapiro reaction using a hydrazone derived from 4-methyl-3-nitrobenzenesulfonohydrazide and observing a low yield of the desired alkene. What could be going wrong?
The Shapiro reaction is a powerful tool for the synthesis of alkenes from ketones via a sulfonylhydrazone intermediate. Low yields can arise from incomplete deprotonation, side reactions, or decomposition of intermediates.[5][6][7]
Potential Causes & Solutions:
Insufficient Base: The Shapiro reaction requires two equivalents of a strong base (typically an organolithium reagent) to deprotonate both the N-H of the hydrazone and the α-carbon.
Solution: Ensure you are using at least two full equivalents of a strong, non-nucleophilic base like n-butyllithium or sec-butyllithium. The use of TMEDA can also enhance the reactivity of the organolithium reagent.
Presence of Water: Organolithium reagents are extremely sensitive to water. Trace amounts of water will quench the base and lead to incomplete reaction.
Solution: Use rigorously dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Side Reactions of the Vinyllithium Intermediate: The vinyllithium intermediate is a strong base and nucleophile and can participate in side reactions if not quenched appropriately.
Solution: Quench the reaction at low temperature (-78 °C) with a proton source (e.g., water or methanol) to obtain the alkene. If the vinyllithium is intended to react with an electrophile, ensure the electrophile is added at low temperature and is of high purity.
Decomposition of the Hydrazone: While sulfonylhydrazones are generally stable, prolonged exposure to strong base at elevated temperatures can lead to decomposition.
Solution: Maintain a low reaction temperature (typically -78 °C) during the deprotonation and elimination steps.
Experimental Workflow: Troubleshooting the Shapiro Reaction
This workflow provides a logical sequence for troubleshooting low yields in a Shapiro reaction.
Caption: Troubleshooting workflow for a low-yielding Shapiro reaction.
Q3: My purified product appears to be a mixture of compounds, even after column chromatography. What are the possible impurities?
The presence of impurities after purification can be frustrating. Understanding the potential side products can aid in developing a more effective purification strategy.
Potential Impurities & Purification Strategies:
Azine: As mentioned earlier, the formation of an azine is a common side reaction in hydrazone synthesis. Azines can sometimes have similar polarities to the desired hydrazone, making separation by column chromatography challenging.
Purification Strategy: Recrystallization is often a more effective method for separating hydrazones from azines. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
Geometric Isomers (E/Z): If the starting carbonyl compound is unsymmetrical, the resulting hydrazone can exist as a mixture of E and Z isomers. These isomers may have slightly different Rf values on TLC and can be difficult to separate by column chromatography.
Purification Strategy: In some cases, careful column chromatography with a shallow solvent gradient can separate E/Z isomers. Alternatively, if the isomers do not affect the subsequent reaction steps, it may be possible to proceed with the mixture.
Decomposition Products: 4-Methyl-3-nitrobenzenesulfonohydrazide or the resulting hydrazone may undergo some decomposition under the reaction or purification conditions. The nitro group can be susceptible to reduction under certain conditions.
Purification Strategy: Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during workup and purification. If decomposition is suspected, analyze the crude mixture by LC-MS or NMR to identify the decomposition products and adjust the purification strategy accordingly.
Data Summary: Common Solvents for Recrystallization
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent System
Suitability for Hydrazones
Notes
Ethanol
Often a good first choice.
Methanol
Similar to ethanol, can be effective.
Ethanol/Water
Useful for increasing the polarity range.
Add water dropwise to a hot ethanol solution until turbidity persists, then clarify with a few drops of ethanol.
Ethyl Acetate/Hexane
Good for less polar hydrazones.
Dissolve in hot ethyl acetate and add hexane until the solution becomes cloudy.
The following diagram illustrates the interconnected factors that can influence the yield of reactions involving 4-methyl-3-nitrobenzenesulfonohydrazide.
Caption: Interplay of factors affecting reaction yield.
References
Angelova, V. T., Pencheva, T., & Vassilev, N. G. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules, 27(8), 2586. [Link]
ChemEurope. (n.d.). Shapiro reaction. Retrieved from [Link]
Grokipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
Klanicˇ, M., & Sˇtefane, B. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(18), 3378. [Link]
Quora. (2017, April 17). Why is 3-nitrophenol less acidic than 4-nitrophenol but more acidic than phenol? Retrieved from [Link]
Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry, 62(22), 7507–7507. [Link]
Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256.
Myers, A. G., & Zheng, B. (1996). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Journal of the American Chemical Society, 118(18), 4492-4493. [Link]
Angelova, V. T., Pencheva, T., & Vassilev, N. G. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules, 27(8), 2586. [Link]
Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry, 62(22), 7507–7507. [Link]
Noor, S., et al. (2020). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery, 56(299), 833-841.
Angelova, V. T., Pencheva, T., & Vassilev, N. G. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules, 27(8), 2586. [Link]
PubMed. (2024). Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation. Biomacromolecules, 25(9), 6017-6025. [Link]
Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 164-173. [Link]
ResearchGate. (n.d.). One-Pot o -Nitrobenzenesulfonylhydrazide (NBSH) Formation−Diimide Alkene Reduction Protocol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N′-substituted-4-methylbenzenesulfonohydrazides. Retrieved from [Link]
Chemistry Stack Exchange. (2016, January 26). why does this reaction place the nitro group specifically there? Retrieved from [Link]
ResearchGate. (2017). The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
PubMed. (2022). The position of the nitro group affects the mutagenicity of nitroarenes. Toxicology and Applied Pharmacology, 441, 115974. [Link]
PubChem. (n.d.). 4-Nitrobenzenesulfonohydrazide. Retrieved from [Link]
Klanicˇ, M., & Sˇtefane, B. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(18), 3378. [Link]
PubMed. (1991). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research, 260(3), 261-268. [Link]
Trzesowska-Kruszynska, A., & Kruszynski, R. (2018). Solid-state studies of phthalazinylhydrazones and triazolophthalazines: the role of the nitro group. CrystEngComm, 20(38), 5766-5781. [Link]
ResearchGate. (n.d.). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Retrieved from [Link]
ResearchGate. (n.d.). Increasing the N-H Acidity: Introduction of Highly Electronegative Groups into the Hydrazine Molecule. Retrieved from [Link]
Sci-Hub. (n.d.). 1H NMR and kinetics studies of the reaction of 4-methyl, 4-bromo and 3-trifluoromethyl benzyltriflones with aromatic nitro-compounds. Retrieved from [Link]
4-Methyl-3-nitrobenzenesulfonohydrazide reaction byproduct analysis and removal
Technical Support Center: 4-Methyl-3-nitrobenzenesulfonohydrazide A Guide to Byproduct Analysis, Troubleshooting, and Purification Welcome to the technical support guide for 4-Methyl-3-nitrobenzenesulfonohydrazide. This...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Methyl-3-nitrobenzenesulfonohydrazide
A Guide to Byproduct Analysis, Troubleshooting, and Purification
Welcome to the technical support guide for 4-Methyl-3-nitrobenzenesulfonohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this reagent. As Senior Application Scientists, we have consolidated field-proven insights and established protocols to help you troubleshoot byproduct formation, optimize your purification strategy, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs): Synthesis and Impurity Profiling
This section addresses common questions regarding the synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide and the typical byproducts that may arise.
Q1: What is the standard synthetic route for 4-Methyl-3-nitrobenzenesulfonohydrazide, and what are the most common byproducts?
A: The most common and direct synthesis involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) or ethanol, often at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity.[1][2]
The primary byproducts encountered are typically a result of incomplete reaction or side reactions involving the starting materials:
Unreacted 4-Methyl-3-nitrobenzenesulfonyl Chloride: The starting sulfonyl chloride is a common impurity if the reaction does not go to completion.
4-Methyl-3-nitrobenzenesulfonic Acid: This results from the hydrolysis of the highly reactive 4-methyl-3-nitrobenzenesulfonyl chloride, which can occur if moisture is present in the reaction setup.[3][4]
Di-sulfonylated Hydrazine (Disulfonamide): If the stoichiometry is not carefully controlled, a molecule of hydrazine can react with two molecules of the sulfonyl chloride, leading to a symmetrical disulfonamide byproduct.
Positional Isomers: Impurities can sometimes originate from the starting material itself. The nitration of p-toluenesulfonyl chloride may yield isomeric impurities (e.g., 4-methyl-2-nitrobenzenesulfonyl chloride), which would then carry through the synthesis.
Below is a diagram illustrating the main reaction and key side-reaction pathways.
Caption: Reaction pathway and common byproduct formation.
Q2: My reaction appears incomplete on the TLC plate, showing a persistent spot for the starting material. What are the likely causes?
A: An incomplete reaction can stem from several factors:
Insufficient Hydrazine: Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.5 equivalents), of hydrazine hydrate is used to drive the reaction to completion.[1]
Reaction Temperature: While the initial addition is often done at 0 °C to control the exotherm, the reaction may need to be warmed to room temperature and stirred for several hours to ensure completion.[2]
Poor Reagent Quality: The hydrazine hydrate may have decomposed over time, or the sulfonyl chloride may be of low purity. Use fresh, high-quality reagents.
Mixing Issues: Ensure efficient stirring, especially if the reaction mixture is thick or heterogeneous.
Q3: I see multiple spots on my analytical Thin Layer Chromatography (TLC) plate post-reaction. What might they represent?
A: A TLC plate provides a quick assessment of your crude reaction mixture's complexity. Here is how to interpret the spots, assuming a standard silica gel plate (polar stationary phase) and a moderately polar mobile phase (e.g., hexane:ethyl acetate):
Highest Spot (Least Polar): This is often the unreacted 4-methyl-3-nitrobenzenesulfonyl chloride, as it lacks the polar hydrazide group.
Middle Spot(s): This is typically your desired product, 4-Methyl-3-nitrobenzenesulfonohydrazide. Its polarity is intermediate.
Lowest Spot (Most Polar) / Streaking at Baseline: This is likely the 4-methyl-3-nitrobenzenesulfonic acid byproduct.[4] Its high polarity causes strong interaction with the silica gel, resulting in low mobility. Streaking can also indicate an overloaded sample or interactions with the silica.
Troubleshooting Guides for Purification
This section provides detailed guides for overcoming common hurdles in the purification process.
Guide 1: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying crystalline solids. However, success depends on choosing the right conditions.[5]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" happens when the solute melts and comes out of solution as a liquid before the solution reaches its saturation point upon cooling. This is common if the solute's melting point is depressed by impurities or is lower than the solvent's boiling point.[5]
Solutions:
Lower the Crystallization Temperature: After dissolving the compound in the minimum amount of boiling solvent, allow it to cool more slowly. A sudden temperature drop (like placing it directly in an ice bath) promotes oiling out. Let it cool to room temperature first, then move to a colder environment.
Change the Solvent System:
Use a solvent with a lower boiling point.
Employ a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone). Then, add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[5]
Reduce Impurity Load: If the crude product is very impure, the impurities can significantly lower the melting point. Consider a preliminary purification step, like a quick filtration through a silica plug or even column chromatography, before attempting recrystallization.
Q5: My recovery yield after recrystallization is very low. How can I improve it?
A: Low recovery is typically due to using too much solvent or the product having significant solubility in the cold solvent.
Optimization Steps:
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude product until it just dissolves. Using an excess will keep more of your product in solution upon cooling.
Cool Thoroughly: Ensure the flask is cooled for an adequate amount of time. Cooling in an ice-water bath for 30-60 minutes after initial cooling to room temperature can significantly increase crystal formation.[5]
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by evaporating some of the solvent from the filtrate and re-cooling.
Evaluate Your Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If your product is too soluble in the cold solvent, you will inevitably have high losses. Test different solvents on a small scale.
Guide 2: Chromatographic Separation
When recrystallization is insufficient, column chromatography is the method of choice for separating compounds with different polarities.[6][7][8]
Q6: How do I select the right solvent system (eluent) for silica gel column chromatography?
A: The ideal solvent system should provide good separation between your product and its impurities on a TLC plate. The goal is to have the Rf (retention factor) of your desired product be around 0.25-0.35 .
Protocol for Eluent Selection:
Spot the Crude Mixture: Spot your crude reaction mixture on a silica gel TLC plate.
Test Different Solvents: Develop the plate in a series of test solvents with varying polarities. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1, 1:1 Hexane:Ethyl Acetate).
Analyze the Results:
If all spots remain at the baseline, the eluent is not polar enough.
If all spots run to the top of the plate, the eluent is too polar.
The optimal eluent will show your product spot at an Rf of ~0.3, with clear separation from the spots above (less polar impurities) and below (more polar impurities).
Q7: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause and solution?
A: Streaking is often caused by highly polar compounds, acidic/basic functional groups interacting with the silica, or overloading the column/plate. The sulfonic acid byproduct and the product itself can be prone to this.
Solutions:
Add a Modifier to the Eluent:
For acidic compounds (like the sulfonic acid byproduct), adding a small amount of acetic acid or formic acid (~0.5-1%) to the eluent can suppress the ionization of the silanol groups on the silica and the acidic nature of the compound, resulting in sharper bands.[6]
For basic compounds, a small amount of triethylamine or ammonia can be added.
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a bonded-phase silica like C18 (reversed-phase).[6]
Workflow and Data Reference
General Purification Workflow
The following diagram outlines a logical workflow for the analysis and purification of crude 4-Methyl-3-nitrobenzenesulfonohydrazide.
Caption: A decision-making workflow for purification.
Key Compound Properties
The table below lists key properties of the target compound and its common precursors or byproducts, which is useful for analytical characterization (e.g., by mass spectrometry).
Facile Synthesis of New N-Sulfonamidyl-4-thiazolidinone Derivatives and Biological Evaluation - Supporting Information.
Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies.
Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. PubMed Central.
Cas 2937-05-5,4-nitrobenzenesulfonohydrazide. LookChem.
Technical Support Center: Catalyst Selection and Optimization for 4-Methyl-3-nitrobenzenesulfonohydrazide Reactions
Welcome to the technical support center for reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and detailed protocols for catalyst selection and reaction optimization. Our goal is to empower you to overcome common challenges and achieve reliable, high-yield results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 4-Methyl-3-nitrobenzenesulfonohydrazide in chemical reactions, particularly in the formation of hydrazones and other derivatives.
Q1: What is the primary application of 4-Methyl-3-nitrobenzenesulfonohydrazide?
4-Methyl-3-nitrobenzenesulfonohydrazide is a versatile reagent primarily used in the synthesis of N-sulfonylhydrazones through condensation reactions with aldehydes and ketones. These hydrazones are valuable intermediates in organic synthesis, finding applications in the construction of various heterocyclic compounds and as precursors in cross-coupling reactions. The presence of the nitro group and the methyl group on the aromatic ring can influence the reactivity and stability of the molecule and its derivatives.
Q2: What type of catalyst is typically required for the condensation reaction between 4-Methyl-3-nitrobenzenesulfonohydrazide and a carbonyl compound?
While the condensation can sometimes proceed without a catalyst, particularly with highly reactive carbonyl compounds, an acid catalyst is generally employed to accelerate the reaction. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the sulfonohydrazide.
Q3: Which acid catalysts are most effective for this reaction?
Commonly used acid catalysts include:
p-Toluenesulfonic acid (PTSA): Often used in catalytic amounts, PTSA has been shown to significantly reduce reaction times and improve yields in the synthesis of sulfonyl hydrazones.[1]
Acetic Acid: A milder acid catalyst that can be effective, often used when dealing with sensitive substrates.
Lewis Acids: In some cases, Lewis acids like Sc(OTf)₃ may be explored, although their use is less common for this specific transformation.
The choice of catalyst will depend on the reactivity of the specific aldehyde or ketone being used.
Q4: Can 4-Methyl-3-nitrobenzenesulfonohydrazide be used in metal-catalyzed cross-coupling reactions?
While direct palladium-catalyzed cross-coupling reactions with the sulfonohydrazide itself are not standard, the resulting N-sulfonylhydrazones can participate in such reactions. For instance, they can be used as precursors for the in-situ generation of diazo compounds or as partners in palladium-catalyzed reactions for the formation of C-C and C-N bonds. Aryl hydrazines, a related class of compounds, have been successfully employed as electrophilic partners in palladium-catalyzed cross-coupling reactions.[2]
Q5: What are the stability considerations for 4-Methyl-3-nitrobenzenesulfonohydrazide?
Like other nitro-substituted benzenesulfonohydrazides, this compound is generally a stable crystalline solid under standard conditions. However, it may decompose at elevated temperatures.[3] It is also important to be aware of its potential flammability and handle it with appropriate safety precautions. The presence of the nitro group makes the aromatic ring electron-deficient, which can influence its reactivity in side reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with 4-Methyl-3-nitrobenzenesulfonohydrazide.
Problem 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The following workflow can help identify and address the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality and Solutions:
Reagent Quality: Impure starting materials, especially the carbonyl compound, can introduce side reactions. Ensure the purity of your 4-Methyl-3-nitrobenzenesulfonohydrazide and the aldehyde/ketone. Inaccurate weighing or calculation of stoichiometry can also lead to low yields.[4][5]
Reaction Conditions:
Temperature: The condensation reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. However, be mindful that excessive heat can lead to the decomposition of the sulfonohydrazide.[3]
Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used for hydrazone formation.[1] If solubility is an issue, a co-solvent might be necessary.
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.
Catalyst Activity: If using an acid catalyst, ensure it is active. For example, old PTSA may have absorbed moisture. Adding a fresh batch of catalyst or increasing the catalyst loading might be necessary. For sluggish reactions, switching from a weak acid like acetic acid to a stronger one like PTSA can significantly improve the reaction rate.[1]
Work-up and Purification: The desired product might be lost during the work-up procedure. Check the aqueous layer for any dissolved product.[6] During purification by column chromatography, the product might be sensitive to the silica gel (which is acidic). Neutralizing the silica gel or using a different stationary phase might be necessary.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Common Side Products and Their Causes:
Side Product
Potential Cause
Proposed Solution
Azine Formation
Reaction of the aldehyde/ketone with the already formed hydrazone.
Use a slight excess of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Decomposition of Sulfonohydrazide
High reaction temperatures or prolonged reaction times.
Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[3]
Self-condensation of Aldehyde/Ketone
Basic or acidic conditions promoting aldol-type reactions.
Ensure the reaction conditions are not overly acidic or basic. Use a catalytic amount of a suitable acid.
Problem 3: Reaction Stalls and Does Not Go to Completion
If the reaction starts but fails to consume all the starting material, consider the following:
Equilibrium: Hydrazone formation is a reversible reaction. The removal of water, a byproduct, can drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.
Catalyst Deactivation: The catalyst might be deactivated over time. Adding another portion of the catalyst can sometimes restart the reaction.
Steric Hindrance: If the carbonyl compound is sterically hindered, the reaction might be inherently slow. In such cases, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) might be required.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Sulfonylhydrazones
This protocol provides a starting point for the acid-catalyzed condensation of 4-Methyl-3-nitrobenzenesulfonohydrazide with an aldehyde or ketone.
Step-by-Step Methodology:
To a solution of the aldehyde or ketone (1.0 mmol) in ethanol (10 mL), add 4-Methyl-3-nitrobenzenesulfonohydrazide (1.1 mmol, 1.1 equivalents).
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 mmol, 5 mol%).
Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Catalyst Screening for Optimal Reaction Conditions
To optimize the reaction for a specific substrate, a catalyst screening can be performed.
Workflow for Catalyst Screening
Caption: Workflow for catalyst screening in hydrazone synthesis.
Procedure for Catalyst Screening:
Set up a series of small-scale reactions in parallel, each with the same starting materials and solvent.
To each reaction, add a different catalyst (e.g., no catalyst, acetic acid, PTSA, a Lewis acid).
Run all reactions at the same temperature.
Take aliquots from each reaction at specific time points (e.g., 1h, 2h, 4h, 24h) and analyze by TLC or LC-MS to determine the extent of conversion.
Compare the results to identify the most effective catalyst for your specific substrates.
By systematically addressing these common issues and utilizing the provided protocols, researchers can enhance the efficiency and success of their reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide.
References
LookChem. Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. [Link]
Al-Masoudi, N. A., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules, 27(8), 2598. [Link]
Movassaghi, M., & Chen, B. (2007). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Organic letters, 9(18), 3571–3573. [Link]
Cella, R., et al. (2009). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. The Journal of organic chemistry, 74(18), 7191–7194. [Link]
Wang, L., et al. (2024). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. RSC advances, 14(1), 1-5. [Link]
Miller, S. J. (2009). Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. Accounts of chemical research, 42(1), 134–144. [Link]
Mahammed, H. T., & Al-Juboori, A. M. (2022). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. [Link]
Ghiya, S., & Joshi, Y. C. (2016). Synthesis and antimicrobial evaluation of hydrazones derived from 4-methylbenzenesulfonohydrazide in aqueous medium. Medicinal Chemistry Research, 25(5), 934-943. [Link]
Reddit. (2022, June 8). Help with Low Yield Synthesis. r/Chempros. [Link]
Chen, J., et al. (2016). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Chemical Society reviews, 45(18), 4859–4871. [Link]
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
University of Rochester, Department of Chemistry. How to Improve Your Yield. [Link]
Bielenica, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(18), 4066. [Link]
Reddit. (2022, November 20). What are some common causes of low reaction yields?. r/Chempros. [Link]
Xing, J. D., et al. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4366-o4367. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Mhadaye, M. E., & Mandhare, A. M. (2013). Studies On Some Benzoyl Hydrazone Derivatives. Indian Journal of Applied Research, 3(9), 237-239. [Link]
Tijjani, A. S., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Chemistry & Chemical Technology, 16(4), 523-532. [Link]
Zhao, X. J., et al. (2023). Syntheses, Characterization, Crystal Structures and Xanthine Oxidase Inhibitory Activity of Hydrazones. Molecules, 28(24), 8031. [Link]
Willis, M. C. (2015). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 137(41), 13411–13414. [Link]
Ludvigsen, R. P., et al. (2016). Combinatorial Chemistry. Ramapo College. [Link]
University of Rochester, Department of Chemistry. My Reaction Failed: FAQ. [Link]
Bielenica, A., et al. (2021). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 26(16), 4992. [Link]
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
Xiong, R. G., et al. (2008). 4-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1898. [Link]
How to avoid side reactions with 4-Methyl-3-nitrobenzenesulfonohydrazide
Welcome to the Technical Support Center for 4-Methyl-3-nitrobenzenesulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 4-Methyl-3-nitrobenzenesulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent. As Senior Application Scientists, we have compiled this guide to ensure your experiments are successful by helping you anticipate and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-Methyl-3-nitrobenzenesulfonohydrazide?
4-Methyl-3-nitrobenzenesulfonohydrazide is a versatile reagent in organic synthesis, primarily utilized for the derivatization of aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often stable, crystalline solids with sharp melting points, making them excellent for the characterization and purification of carbonyl compounds. Furthermore, sulfonylhydrazones are valuable intermediates in various chemical transformations, including the Shapiro reaction and as precursors for the in-situ generation of diazo compounds.[1][2]
Q2: What is the general procedure for synthesizing 4-Methyl-3-nitrobenzenesulfonohydrazide?
The synthesis of arylsulfonyl hydrazides, including 4-Methyl-3-nitrobenzenesulfonohydrazide, typically involves the reaction of the corresponding sulfonyl chloride with hydrazine hydrate.[3][4]
Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).[4] Cool the solution to 0 °C in an ice bath.
Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (1.5-2 equivalents) dropwise to the stirred solution of the sulfonyl chloride.[4] Maintaining a low temperature is crucial to control the exothermicity of the reaction.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, quench the reaction mixture by pouring it into ice-water. The product will precipitate as a solid.
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-Methyl-3-nitrobenzenesulfonohydrazide.
Troubleshooting Guide: Avoiding Side Reactions
This section addresses specific issues that may arise during the application of 4-Methyl-3-nitrobenzenesulfonohydrazide and provides strategies to mitigate them.
Problem 1: Low Yield of the Desired Hydrazone Product.
Possible Cause A: Decomposition of 4-Methyl-3-nitrobenzenesulfonohydrazide
Causality: Sulfonylhydrazides can exhibit thermal instability.[5] The presence of a nitro group on the aromatic ring can further influence its stability. Elevated reaction temperatures can lead to the decomposition of the reagent before it has a chance to react with the carbonyl compound.
Solution:
Maintain a low to moderate reaction temperature. For sensitive substrates, running the reaction at room temperature or even 0 °C is advisable.
Avoid prolonged heating. Monitor the reaction closely and work it up as soon as it reaches completion.
Possible Cause B: Hydrolysis of the Hydrazone Product
Causality: Hydrazones can be susceptible to hydrolysis, especially in the presence of acid and water. This will revert the hydrazone to the starting carbonyl compound and 4-Methyl-3-nitrobenzenesulfonohydrazide.
Solution:
Ensure the reaction is carried out under anhydrous conditions if the substrate or product is particularly sensitive to water.
Use a neutral or slightly basic reaction medium. If an acid catalyst is necessary, use it in catalytic amounts and consider a milder acid.
During workup, neutralize any acidic components before extraction or concentration.
Problem 2: Formation of Azine Byproducts.
Possible Cause: Stoichiometry and Reaction Conditions
Causality: An excess of the aldehyde or ketone, or certain reaction conditions, can lead to the formation of azines (R₂C=N-N=CR₂). This occurs when a second molecule of the carbonyl compound reacts with the remaining N-H group of the initially formed hydrazone.
Solution:
Use a slight excess (1.1-1.2 equivalents) of 4-Methyl-3-nitrobenzenesulfonohydrazide relative to the carbonyl compound.
Control the reaction temperature and time to favor the formation of the hydrazone over the azine.
Problem 3: Unwanted Reduction of the Nitro Group.
Possible Cause: Presence of Reducing Agents
Causality: While 4-Methyl-3-nitrobenzenesulfonohydrazide itself is not a strong reducing agent, certain reaction conditions or the presence of other reagents could potentially lead to the reduction of the nitro group to an amino group. For instance, hydrazine itself can act as a reducing agent under certain conditions.[6]
Solution:
When synthesizing the reagent, use the recommended stoichiometry of hydrazine hydrate and avoid excessive heating.
In subsequent reactions, be mindful of the other reagents present in the reaction mixture. Avoid using strong reducing agents unless a specific transformation is intended.
Visualization of Key Processes
Workflow for Hydrazone Synthesis
Caption: A typical workflow for the synthesis of hydrazones using 4-Methyl-3-nitrobenzenesulfonohydrazide.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in hydrazone synthesis.
Data Summary
Issue
Potential Side Product
Analytical Detection Method
Mitigation Strategy
Thermal Decomposition
Various degradation products
TLC, LC-MS
Lower reaction temperature, shorter reaction time
Hydrolysis
Starting carbonyl compound
TLC, GC-MS, ¹H NMR
Anhydrous conditions, neutral pH
Azine Formation
R₂C=N-N=CR₂
TLC, LC-MS, ¹H NMR
Use slight excess of hydrazide reagent
Nitro Group Reduction
4-Methyl-3-aminobenzenesulfonohydrazide
TLC, LC-MS
Avoid excess hydrazine and high temperatures during synthesis
References
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]
Synthesis and Reactions of Sulphone Hydrazides. (n.d.). Retrieved from [Link]
N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase - PMC - NIH. (n.d.). Retrieved from [Link]
N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC - NIH. (n.d.). Retrieved from [Link]
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies | ACS Omega. (n.d.). Retrieved from [Link]
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). Retrieved from [Link]
One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98 - PubMed. (n.d.). Retrieved from [Link]
Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Impact of solvent choice on 4-Methyl-3-nitrobenzenesulfonohydrazide reactivity
Welcome to the technical support center for 4-Methyl-3-nitrobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Methyl-3-nitrobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its reactivity, with a special focus on the critical impact of solvent selection on experimental outcomes. Our goal is to empower you with the causal understanding needed to optimize your reactions, ensure reproducibility, and confidently interpret your results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 4-Methyl-3-nitrobenzenesulfonohydrazide, particularly in the context of alkene synthesis via the Bamford-Stevens and Shapiro reactions.
Issue 1: Low or No Yield of the Desired Alkene Product
Question: I am attempting a Bamford-Stevens reaction with my ketone and 4-Methyl-3-nitrobenzenesulfonohydrazide using sodium methoxide in ethylene glycol, but I'm observing a complex mixture of products and a very low yield of the target alkene. What could be the problem?
Answer: This is a classic issue that points directly to the choice of a protic solvent for this reaction. In protic solvents like ethylene glycol, the diazo intermediate formed from the tosylhydrazone can be protonated.[1][2][3] This leads to the formation of a carbocation, which is susceptible to rearrangements (e.g., Wagner-Meerwein rearrangements) and non-selective elimination, resulting in a mixture of alkene isomers and other byproducts.[1]
Troubleshooting Steps:
Switch to an Aprotic Solvent: To favor the desired carbene-mediated pathway, which is generally more selective, switch to an aprotic solvent.[1][4] Common choices include diglyme, toluene, or THF. This will minimize carbocation formation and subsequent rearrangements.
Ensure Anhydrous Conditions: Water is a protic species that can interfere with the reaction in a similar way to alcohol-based solvents. Ensure your glassware is oven-dried and your solvent is anhydrous.
Check Base Strength and Solubility: Ensure your base (e.g., sodium hydride, sodium amide) is fresh and sufficiently strong to deprotonate the hydrazone. The base must also have adequate solubility in the chosen aprotic solvent.
Consider the Shapiro Reaction: If you continue to face issues with selectivity, the Shapiro reaction, which uses two equivalents of an organolithium reagent (like n-BuLi) in an aprotic solvent (e.g., hexane, ether), is an excellent alternative.[5][6][7] This reaction proceeds through a vinyllithium intermediate and typically offers better regioselectivity, favoring the less substituted alkene (the kinetic product).[1]
Issue 2: Unexpected E/Z Isomer Ratio of the Alkene Product
Question: My goal is to synthesize the Z-alkene, but my reaction in an aprotic solvent is still producing a significant amount of the E-isomer. Why is this happening and how can I improve the selectivity?
Answer: While aprotic solvents strongly favor the formation of the Z-alkene in the Bamford-Stevens reaction, the presence of even small amounts of protic impurities can lead to a competing carbocationic mechanism that scrambles the stereochemistry.[4] Additionally, the thermal stability of the intermediate diazo compound and the subsequent carbene can influence the selectivity of the 1,2-hydride shift.
Troubleshooting Steps:
Strictly Anhydrous Conditions: Re-purify your aprotic solvent and ensure all reagents and glassware are scrupulously dry. The presence of trace water or alcohol can significantly impact the E/Z ratio.
Temperature Control: The thermal decomposition of the tosylhydrazone salt can be sensitive. Running the reaction at the lowest effective temperature may enhance selectivity.
Base Selection: The choice of base can influence the transition state. For highly stereoselective transformations, stronger bases like organolithium reagents (in a Shapiro reaction) are often preferred.
Substrate Sterics: The steric environment around the carbonyl group of your starting material can influence the conformational preference of the intermediate hydrazone, which in turn can affect the E/Z selectivity of the final product. While this is an inherent property of your substrate, it is a factor to consider in your analysis.
Issue 3: Reaction Stalls or Fails to Initiate in a Shapiro Reaction
Question: I'm trying to perform a Shapiro reaction using n-butyllithium, but the reaction does not seem to proceed after the addition of the base. What are the likely causes?
Answer: The Shapiro reaction is highly dependent on the stoichiometry and quality of the organolithium reagent, as well as the complete absence of electrophilic impurities.
Troubleshooting Steps:
Titrate Your Organolithium Reagent: n-Butyllithium and other organolithiums degrade over time. It is crucial to titrate your reagent before use to determine its exact molarity. An insufficient amount of base (less than two full equivalents) will prevent the formation of the necessary dianion for the elimination to occur.[5][7]
Inert Atmosphere: The vinyllithium intermediate is highly reactive and will be quenched by oxygen and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or dry nitrogen).
Low-Temperature Addition: Add the organolithium reagent at a low temperature (typically -78 °C) to prevent side reactions with the solvent (e.g., THF) or the tosylhydrazone itself.[5]
Purity of Starting Materials: Ensure your tosylhydrazone is pure and free of any unreacted ketone or aldehyde, which would consume the organolithium reagent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the role of protic versus aprotic solvents in reactions with 4-Methyl-3-nitrobenzenesulfonohydrazide?
A1: The solvent's ability to donate a proton is the critical difference.
Protic Solvents (e.g., ethanol, ethylene glycol) can protonate the diazo intermediate that forms during the reaction. This leads to a carbocationic mechanism . This pathway often results in rearrangements and a mixture of E and Z alkene products.[1][3][4]
Aprotic Solvents (e.g., THF, diglyme, toluene) lack an acidic proton and cannot protonate the diazo intermediate.[4] This favors a carbene mechanism , where the diazo compound loses nitrogen to form a carbene, which then rearranges to the alkene. This pathway is generally more controlled and leads predominantly to the Z-alkene.[4]
Q2: Why is the Shapiro reaction often preferred for regioselectivity over the Bamford-Stevens reaction?
A2: The Shapiro reaction offers better regiochemical control because it proceeds through a defined vinyllithium intermediate.[5][6] The deprotonation of the tosylhydrazone with two equivalents of a strong, non-nucleophilic base like n-BuLi typically occurs at the less sterically hindered α-carbon, leading to the kinetic, less substituted alkene (Hofmann-type product).[1] In contrast, the Bamford-Stevens reaction, especially under protic conditions, can lead to the more thermodynamically stable, more substituted alkene (Zaitsev-type product) and is more prone to rearrangements.[1]
Q3: Can 4-Methyl-3-nitrobenzenesulfonohydrazide decompose in certain solvents?
A3: Yes. Like other nitrobenzenesulfonylhydrazides, this reagent can be thermally sensitive.[8] In solution, particularly at elevated temperatures, it can undergo decomposition. For instance, the related 2-nitrobenzenesulfonylhydrazide (NBSH) is known to thermally decompose, which can lead to undesired side reactions.[9] It is recommended to store the reagent at low temperatures and to conduct reactions at the lowest feasible temperature to maintain its integrity.
Q4: How does the electron-withdrawing nature of the nitro group on the aromatic ring affect the reactivity of 4-Methyl-3-nitrobenzenesulfonohydrazide?
A4: The electron-withdrawing nitro group increases the acidity of the N-H protons of the hydrazone. This facilitates the initial deprotonation step by the base, which is common to both the Bamford-Stevens and Shapiro reactions. This enhanced acidity can make the formation of the corresponding tosylhydrazone and its subsequent deprotonation more efficient compared to unsubstituted or electron-donating group-substituted benzenesulfonohydrazides.
Data Summary: Solvent Effects on Alkene Synthesis
The following table provides representative data on how solvent choice can impact the outcome of the conversion of a generic ketone to an alkene using an aryl sulfonohydrazide. Note that specific yields and ratios will vary depending on the substrate and precise reaction conditions.
Solvent System
Base
Typical Reaction Pathway
Predominant Product
Expected Yield
E/Z Ratio
Ethylene Glycol (Protic)
NaOMe
Carbocation
Mixture of Alkenes
Low to Moderate
Mixture
Diglyme (Aprotic)
NaH
Carbene
Z-Alkene
Moderate to Good
Z-dominant
Toluene (Aprotic)
NaH
Carbene
Z-Alkene
Good
Z-dominant
THF (Aprotic)
n-BuLi (2.2 eq.)
Vinyllithium (Shapiro)
Less Substituted Alkene
Good to High
N/A (regio.)
Hexane/TMEDA (Aprotic)
n-BuLi (2.2 eq.)
Vinyllithium (Shapiro)
Less Substituted Alkene
Good to High
N/A (regio.)
Experimental Protocols
Protocol: Synthesis of an Alkene via the Shapiro Reaction
This protocol describes a general procedure for the conversion of a ketone to an alkene using 4-Methyl-3-nitrobenzenesulfonohydrazide under aprotic conditions.
Step 1: Formation of the 4-Methyl-3-nitrobenzenesulfonohydrazone
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq.) in methanol.
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Alkene Formation (Shapiro Reaction)
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the dried 4-Methyl-3-nitrobenzenesulfonohydrazone (1.0 eq.).
Add anhydrous THF via syringe.
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (2.2 eq., previously titrated) dropwise via syringe, ensuring the internal temperature does not rise significantly.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until gas evolution (N₂) ceases.
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Visualizing the Impact of Solvent Choice
The following diagrams illustrate the critical divergence in reaction pathways based on the solvent environment.
Caption: General workflow for alkene synthesis.
Caption: Divergent pathways in protic vs. aprotic solvents.
Caption: Decision tree for troubleshooting low yield.
References
Shapiro, R. H. (1967). The Shapiro Reaction. Grokipedia. Available at: [Link]
Organic Reactions. (Date not available). Alkenes from Tosylhydrazones. Available at: [Link]
Wikipedia. (Date not available). Bamford–Stevens reaction. Available at: [Link]
PubMed. (Date not available). Alkene synthesis through transition metal-catalyzed cross-coupling of N-tosylhydrazones. Available at: [Link]
Wikipedia. (Date not available). Shapiro reaction. Available at: [Link]
Unacademy. (Date not available). Bamford–Stevens Reaction Mechanism and Applications? Available at: [Link]
Scribd. (Date not available). Bamford Steven Reaction. Available at: [Link]
Organic Chemistry Portal. (Date not available). Shapiro Reaction. Available at: [Link]
ResearchGate. (Date not available). Alkenes from Tosylhydrazones. Available at: [Link]
Organic Chemistry Portal. (Date not available). Bamford-Stevens Reaction. Available at: [Link]
ResearchGate. (Date not available). Regioselective E to Z alkene isomerization during the conversion of 1 a to 2 a. Available at: [Link]
ResearchGate. (Date not available). Effect of various solvents on the reaction time and yield. Available at: [Link]
National Institutes of Health. (Date not available). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Available at: [Link]
Química Organica.org. (Date not available). Bamford Stevens (Reaction). Available at: [Link]
ChemTube3D. (Date not available). Bamford-Stevens reaction. Available at: [Link]
SciSpace. (Date not available). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diaz. Available at: [Link]
Royal Society of Chemistry. (Date not available). Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions. Available at: [Link]
Organic Chemistry Portal. (Date not available). 2-Nitrobenzenesulfonylhydrazide (NBSH). Available at: [Link]
LookChem. (Date not available). Cas 2937-05-5,4-nitrobenzenesulfonohydrazide. Available at: [Link]
SpringerLink. (Date not available). Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations. Available at: [Link]
Technical Support Center: Scaling Up Reactions with 4-Methyl-3-nitrobenzenesulfonohydrazide
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up chemical reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide. Moving from the ben...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up chemical reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide. Moving from the benchtop to pilot or production scale introduces challenges that can significantly impact yield, purity, and safety.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a successful and efficient scale-up process.
Compound Profile and Safety Imperatives
4-Methyl-3-nitrobenzenesulfonohydrazide is a key intermediate in organic synthesis, often utilized in the formation of hydrazones and as a precursor in the synthesis of various heterocyclic compounds. Its chemical structure, containing both a nitro group and a sulfonohydrazide moiety, dictates its reactivity and also necessitates careful handling.
Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzenesulfonohydrazide
Handling: Always handle 4-Methyl-3-nitrobenzenesulfonohydrazide in a well-ventilated fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[6][7]
Thermal Stability: While stable under standard conditions, compounds containing nitro groups and hydrazide functionalities can be thermally sensitive.[8] Avoid excessive heating, especially under confinement, as it may lead to decomposition.[9] A preliminary thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is highly recommended before attempting large-scale reactions.
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials and heat sources.[5][8]
Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[7][8]
Troubleshooting Guide for Scale-Up Reactions
Transitioning a reaction from a few grams to hundreds of grams or kilograms is not merely about using larger glassware.[2] Factors like surface-area-to-volume ratio, heat and mass transfer, and mixing dynamics change dramatically, often leading to unexpected outcomes.[1][10] This section addresses common problems in a question-and-answer format.
Q1: My reaction yield dropped significantly after scaling up from 5g to 500g. What are the likely causes?
A1: A drop in yield upon scale-up is a classic problem, often attributable to one or more of the following factors:
Inefficient Heat Transfer: Exothermic reactions that are easily managed at a small scale can experience significant temperature spikes in a larger reactor. This is because the volume of the reaction increases by a cube, while the surface area available for cooling only increases by a square. These "hot spots" can accelerate side reactions or cause decomposition of starting materials or products.[10][11]
Solution:
Monitor Internal Temperature: Do not rely on the jacket temperature. Always use a temperature probe submerged in the reaction mixture.
Control Reagent Addition Rate: Add critical reagents, especially those that initiate a strong exotherm, slowly and subsurface if possible.[11] A dosing pump provides excellent control.
Improve Cooling Efficiency: Ensure your reactor's cooling system is adequate for the heat load of the reaction.
Inadequate Mixing: What appears as a homogenous solution in a small flask can have poor mixing in a large reactor, leading to localized concentration gradients.[12] This can reduce the rate of the desired reaction and promote side reactions, such as the formation of N,N'-disulfonylhydrazide impurities.[13]
Solution:
Select the Right Impeller: Different impeller types (e.g., pitched-blade, anchor) are suited for different viscosities and mixing requirements.
Optimize Stirring Speed: Evaluate the impact of stirring speed. In some cases, overly aggressive stirring can be detrimental, but insufficient stirring is a more common problem.
Use Baffles: In larger reactors, baffles are crucial to prevent vortexing and ensure proper top-to-bottom mixing.
Extended Reaction & Work-up Time: Operations that take minutes at the lab scale can take hours at the pilot scale.[12] Prolonged exposure to heat, air, or acidic/basic conditions during a lengthy work-up can lead to product degradation.[14]
Solution:
Conduct Stability Studies: Test the stability of your product under the expected work-up conditions for the anticipated duration.
Streamline Work-up: Plan the work-up procedure to be as efficient as possible. Ensure all necessary equipment and solutions are prepared in advance.
Q2: I'm observing a new, significant impurity in my scaled-up batch that wasn't present on the small scale. How do I identify and mitigate it?
A2: The appearance of new impurities often points to a change in the reaction pathway due to the altered conditions of the larger scale.
Common Impurity - Dimer Formation: A frequent impurity in sulfonohydrazide synthesis is the corresponding N,N'-disulfonylhydrazide.[13] This occurs when a second molecule of the sulfonyl chloride starting material reacts with the newly formed sulfonohydrazide product.
Root Cause: This is often caused by poor mixing, leading to localized high concentrations of the sulfonyl chloride as it is added.[13]
Mitigation Strategy:
Slow, Controlled Addition: Add the sulfonyl chloride solution slowly to the hydrazine solution, never the other way around.
Subsurface Addition: Introduce the sulfonyl chloride below the surface of the hydrazine solution to ensure it reacts quickly with the excess hydrazine before it can react with the product.
Maintain Lower Temperatures: Lower temperatures can slow the rate of the undesired second reaction.
Identification and Troubleshooting Workflow:
Characterize the Impurity: Use techniques like LC-MS and NMR to determine the structure of the impurity.
Analyze the Process: Review your batch record. Did the temperature exceed the target? Was the reagent addition rate faster than specified?
Perform a Root Cause Analysis: Use the diagram below to guide your investigation.
Caption: Troubleshooting workflow for new impurity formation.
Q3: The product from my large-scale reaction is difficult to filter and has a different crystal habit. Why did this happen?
A3: Changes in crystallization behavior are common during scale-up. The cooling rate, solvent profile, and mixing energy all influence crystal growth.
Slower Cooling Rates: Large vessels cool much more slowly than lab flasks. This can lead to the formation of larger, sometimes less pure, crystals or a different polymorph entirely.
Mixing During Crystallization: The shear force from the agitator can affect nucleation and crystal growth, sometimes leading to the formation of fine particles that are difficult to filter.
Supersaturation Control: In a large batch, it's harder to achieve uniform supersaturation, which can result in a wide particle size distribution.
Solution:
Controlled Cooling Profile: Develop and implement a controlled cooling profile instead of just letting the batch cool at its own rate.
Seeding: Introduce a small quantity of the desired crystalline product at the appropriate temperature to control the crystal form and size.
Agitation Study: Experiment with different stirring speeds during the crystallization and precipitation phase. Sometimes, reducing agitation after nucleation can allow larger crystals to grow.
Anti-Solvent Addition: If using an anti-solvent to induce crystallization, control the addition rate carefully to manage the rate of precipitation.
Frequently Asked Questions (FAQs)
Q: What is the best way to add a solid reagent like 4-Methyl-3-nitrobenzenesulfonyl chloride to a large reactor?
A: Adding solids to a large, sealed reactor can be a significant operational and safety challenge. Never add solids through an open manway into a reactor containing hot, flammable solvent vapor, as this can create an explosive atmosphere.[12]
Recommended Methods:
Solid Dosing System: Use a specialized, contained system for dosing solids.
Slurry Addition: Dissolve or slurry the solid in a suitable, inert solvent and add it as a liquid via a dosing pump. This is often the safest and most controllable method. You must first confirm the stability of the reagent in the chosen solvent.
Q: How should I monitor the reaction progress at scale?
A: Relying on TLC can be difficult at scale.
In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[15] Develop a robust method that can clearly separate starting materials, intermediates, and the final product.
Sampling: Use a safe sampling port to draw aliquots from the reactor. Be aware that the sample may not be perfectly representative if mixing is poor. Quench the reaction in the sample immediately to get an accurate snapshot of the reaction's progress.
Q: My product seems to be degrading during the work-up. How can I confirm this?
A: Your product may be unstable to the pH or temperature conditions of the work-up.[14]
Stability Test: Take a small sample of the final reaction mixture (before work-up) and simulate the work-up conditions (e.g., add the acid or base you would use for extraction). Monitor this sample by TLC or HPLC over time and compare it to the unquenched sample to see if degradation occurs.[14] If it does, you will need to find milder work-up conditions.
Exemplary Protocol: Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
This protocol describes the synthesis from 4-methyl-3-nitrobenzenesulfonyl chloride. NOTE: This is a representative lab-scale procedure. When scaling up, all safety precautions, reagent addition rates, and temperature controls must be rigorously evaluated and adapted.
Scheme 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide
Caption: Reaction scheme for the synthesis of the title compound.
Materials & Equipment:
3-Neck Round Bottom Flask (or Jacketed Reactor for scale-up)
Overhead Stirrer
Thermometer/Temperature Probe
Addition Funnel (or Dosing Pump)
4-methyl-3-nitrobenzenesulfonyl chloride
Hydrazine hydrate (handle with extreme care)
Tetrahydrofuran (THF)
Ice-water bath
Deionized water
Procedure:
Setup: Equip a reactor with an overhead stirrer, temperature probe, and an addition funnel. Purge the vessel with nitrogen.
Charge Hydrazine: In a separate vessel, prepare a solution of hydrazine hydrate (1.5 equivalents) in a mixture of water and THF. Charge this solution to the reactor.
Cooling: Cool the hydrazine solution to 0-5 °C using an ice-water bath or the reactor cooling jacket.
Prepare Reagent Solution: In the addition funnel, prepare a solution of 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in THF.
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred hydrazine solution. Crucially, maintain the internal temperature below 8 °C throughout the addition. A runaway exotherm will lead to impurity formation.
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction by HPLC or TLC until the sulfonyl chloride is consumed.
Precipitation: Slowly pour the reaction mixture into a separate vessel containing cold deionized water with stirring. The product should precipitate as a solid.
Isolation: Stir the resulting slurry in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.
Washing & Drying: Wash the filter cake with cold water to remove any residual salts. Dry the product under vacuum at a temperature not exceeding 40°C.
References
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
The Royal Society of Chemistry. (n.d.).
UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
MilliporeSigma. (2025). Safety Data Sheet for 4-Methylbenzenesulphonylhydrazide.
BenchChem. (n.d.). Mitigating the formation of impurities in sulfonyl hydrazide reactions.
Chemistry World. (2019). We're going to need a bigger flask.
Bluefield Esports. (n.d.). Advanced organic reaction design for scalability.
MilliporeSigma. (2025).
Angene Chemical. (2021).
Fisher Scientific. (2025).
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
A Researcher's Guide to Sulfonyl Hydrazides: A Comparative Analysis of 4-Methyl-3-nitrobenzenesulfonohydrazide and its Analogs in Synthesis
In the landscape of modern organic synthesis, sulfonyl hydrazides have emerged as a versatile and powerful class of reagents. Their utility spans a wide array of transformations, from classical olefination reactions to c...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern organic synthesis, sulfonyl hydrazides have emerged as a versatile and powerful class of reagents. Their utility spans a wide array of transformations, from classical olefination reactions to contemporary radical cross-couplings. The reactivity and selectivity of these reagents are intricately tuned by the substituents on the aryl ring, offering chemists a palette of options to suit specific synthetic challenges. This guide provides an in-depth comparison of 4-Methyl-3-nitrobenzenesulfonohydrazide with other commonly employed sulfonyl hydrazides, offering insights into their performance based on fundamental principles and available experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in reagent selection.
The Sulfonyl Hydrazide Family: An Overview of a Versatile Reagent Class
Sulfonyl hydrazides are characterized by the R-SO₂NHNH₂ functional group. They are typically stable, crystalline solids that are relatively easy to handle.[1] Their synthetic utility stems from their ability to serve as precursors to a variety of reactive intermediates, including diazo compounds, diimide, and sulfonyl radicals.[2][3] This versatility has led to their application in a multitude of synthetic transformations.
Key applications of sulfonyl hydrazides in organic synthesis include:
Alkene Synthesis: The Shapiro and Bamford-Stevens reactions utilize tosylhydrazones, derived from ketones and p-toluenesulfonylhydrazide, to generate alkenes.[4][5] The Shapiro reaction, in particular, proceeds via a vinyllithium intermediate, which can be trapped with various electrophiles.[5][6]
Alkyne Synthesis: The Eschenmoser-Tanabe fragmentation of α,β-epoxyketones with sulfonyl hydrazides provides a reliable route to alkynes and carbonyl compounds.[7][8]
Reduction Reactions: Certain sulfonyl hydrazides, such as o-nitrobenzenesulfonylhydrazide, are excellent sources of diimide (N₂H₂), a mild and selective reducing agent for non-polar double and triple bonds.[9][10]
Radical Chemistry: More recently, sulfonyl hydrazides have been established as effective precursors for sulfonyl radicals, enabling a range of C-S bond-forming reactions.[3][11] They have also been employed in redox-neutral radical cross-coupling reactions to form C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds.[12]
N-H Insertion Reactions: The in-situ generation of diazo compounds from sulfonyl hydrazones allows for subsequent N-H insertion reactions, providing a route to α-amino acid derivatives.[13][14]
The choice of sulfonyl hydrazide can significantly impact the outcome of these reactions. The electronic nature of the substituents on the aromatic ring influences the stability of the reagent, the acidity of the N-H protons, and the reactivity of the derived intermediates.
A Tale of Two Substituents: The Electronic Profile of 4-Methyl-3-nitrobenzenesulfonohydrazide
While not as extensively documented in the literature as some of its counterparts, 4-Methyl-3-nitrobenzenesulfonohydrazide presents an interesting electronic profile due to the presence of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the benzene ring.
The Methyl Group (-CH₃): Located at the para-position to the sulfonyl group, the methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. EDGs generally increase the electron density of the aromatic ring.
The Nitro Group (-NO₂): Positioned meta to the sulfonyl group, the nitro group is a strong electron-withdrawing group through both inductive and resonance effects. EWGs decrease the electron density of the aromatic ring.
The combined effect of these two substituents makes the aromatic ring of 4-Methyl-3-nitrobenzenesulfonohydrazide electron-deficient, though the deactivating effect of the nitro group is somewhat tempered by the activating methyl group. This unique electronic signature is expected to influence its reactivity in several key ways.
Comparative Analysis: 4-Methyl-3-nitrobenzenesulfonohydrazide vs. Other Sulfonyl Hydrazides
To understand the potential advantages and disadvantages of 4-Methyl-3-nitrobenzenesulfonohydrazide, we will compare it to three widely used sulfonyl hydrazides with distinct electronic properties: p-Toluenesulfonylhydrazide (Tosylhydrazide), o-Nitrobenzenesulfonylhydrazide, and 2,4,6-Triisopropylbenzenesulfonylhydrazide.
Sulfonyl Hydrazide
Substituents
Key Electronic Effect
Predicted Impact on Reactivity
4-Methyl-3-nitrobenzenesulfonohydrazide
4-Methyl, 3-Nitro
Mixed EDG and strong EWG
Increased N-H acidity, potentially faster diazo formation, good leaving group ability of the sulfinate.
p-Toluenesulfonylhydrazide (Tosylhydrazide)
4-Methyl
Weak EDG
Standard reactivity, widely used benchmark.
o-Nitrobenzenesulfonylhydrazide (o-NBSH)
2-Nitro
Strong EWG
High N-H acidity, excellent diimide source due to facile elimination.
2,4,6-Triisopropylbenzenesulfonylhydrazide
2,4,6-Triisopropyl
Strong steric hindrance, weak EDG
Steric bulk can influence selectivity and reaction rates.
The Shapiro Reaction: A Predictive Assessment
The Shapiro reaction involves the deprotonation of a tosylhydrazone with two equivalents of a strong base to form a vinyllithium species.[5] The acidity of the N-H proton and the α-proton of the hydrazone are critical for the reaction's success.
Workflow: The Shapiro Reaction
Caption: Generalized workflow of the Shapiro reaction.
For 4-Methyl-3-nitrobenzenesulfonohydrazide, the strong electron-withdrawing nitro group is expected to significantly increase the acidity of the N-H proton compared to tosylhydrazide. This could lead to faster and more efficient formation of the initial anion. The subsequent deprotonation at the α-carbon would still require a strong base, but the overall reaction kinetics might be enhanced. The resulting 4-methyl-3-nitrobenzenesulfinate would be a good leaving group, facilitating the elimination step.
In contrast, tosylhydrazide is the workhorse for the Shapiro reaction, and its behavior is well-understood. The electron-donating methyl group makes the N-H proton less acidic than in the nitro-substituted analogs. 2,4,6-Triisopropylbenzenesulfonylhydrazide, with its bulky isopropyl groups, might exhibit slower reaction rates due to steric hindrance around the sulfonyl group, but could potentially offer different regioselectivity in certain cases.
Eschenmoser-Tanabe Fragmentation: The Role of the Aryl Group
The Eschenmoser-Tanabe fragmentation involves the reaction of an α,β-epoxyketone with a sulfonyl hydrazine to yield an alkyne and a carbonyl compound.[7][8] The reaction is driven by the formation of stable nitrogen gas and a sulfinate leaving group.
Mechanism: Eschenmoser-Tanabe Fragmentation
Caption: Key steps in the Eschenmoser-Tanabe fragmentation.
The leaving group ability of the arylsulfinate is a key factor in the fragmentation step. A more electron-withdrawing group on the aromatic ring will stabilize the resulting sulfinate anion, making it a better leaving group. Therefore, it is predicted that sulfonyl hydrazides with nitro groups, such as 4-Methyl-3-nitrobenzenesulfonohydrazide and o-nitrobenzenesulfonylhydrazide, would facilitate the fragmentation more effectively than tosylhydrazide. The presence of the electron-donating methyl group in 4-Methyl-3-nitrobenzenesulfonohydrazide would slightly diminish this effect compared to a purely nitro-substituted analog.
Diimide Generation: A Focus on Nitro-Substituted Reagents
The generation of diimide from sulfonyl hydrazides is a valuable method for the mild reduction of non-polar multiple bonds. The reaction proceeds via the elimination of the corresponding sulfinic acid.
Ortho-nitrobenzenesulfonylhydrazide (o-NBSH) is a particularly effective reagent for this purpose.[9][10] The ortho-nitro group is believed to participate in the elimination process, facilitating the decomposition to diimide under mild conditions. While 4-Methyl-3-nitrobenzenesulfonohydrazide also possesses a nitro group, its meta position relative to the sulfonyl group means it is less likely to provide the same level of anchimeric assistance as the ortho-nitro group in o-NBSH. However, the overall electron-withdrawing nature of the ring should still make it a more competent diimide source than tosylhydrazide.
Experimental Protocols: A Guide to Application
While specific experimental data for 4-Methyl-3-nitrobenzenesulfonohydrazide is scarce, the following protocols for related sulfonyl hydrazides can serve as a starting point for researchers wishing to explore its utility.
Protocol 1: General Procedure for the Shapiro Reaction using a Substituted Benzenesulfonohydrazide
Hydrazone Formation: To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add the desired sulfonyl hydrazide (1.1 equiv). The reaction is typically stirred at room temperature until completion (monitored by TLC). The resulting hydrazone can often be isolated by filtration or used in the next step without further purification.
Alkene Formation: The dried hydrazone is dissolved in an aprotic solvent (e.g., THF, diethyl ether, or hexane) and cooled to -78 °C under an inert atmosphere. Two to three equivalents of a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) are added dropwise. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases.
Workup: The reaction is quenched by the addition of water or an electrophile at low temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Note: The choice of base and solvent can influence the regioselectivity of the reaction.
Protocol 2: General Procedure for the Eschenmoser-Tanabe Fragmentation
To a solution of the α,β-epoxyketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or chloroform), add the sulfonyl hydrazide (1.1-1.5 equiv).
An acid catalyst, such as acetic acid, is often added, and the reaction is stirred at room temperature.[7]
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous base (e.g., sodium bicarbonate solution) and water.
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Conclusion and Future Outlook
4-Methyl-3-nitrobenzenesulfonohydrazide represents an intriguing, yet underexplored, member of the sulfonyl hydrazide family. Its unique electronic configuration, featuring both an electron-donating and a strong electron-withdrawing group, suggests a reactivity profile that could offer advantages in certain synthetic contexts. Based on fundamental principles of physical organic chemistry, we predict that it will exhibit enhanced N-H acidity and promote reactions where the sulfinate is a leaving group, such as the Eschenmoser-Tanabe fragmentation.
While direct experimental comparisons are currently lacking, this guide provides a theoretical framework to assist researchers in evaluating the potential of 4-Methyl-3-nitrobenzenesulfonohydrazide. Further experimental investigation is warranted to fully elucidate its synthetic utility and to determine if its unique properties can be harnessed to achieve novel reactivity or selectivity. As the field of organic synthesis continues to evolve, the exploration of such nuanced reagents will undoubtedly lead to the development of more efficient and powerful synthetic methodologies.
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Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase - MDPI. Available at: [Link]
(PDF) The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to ¹H and ¹³C NMR for Product Structure Confirmation
Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which al...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can invalidate extensive biological screening, toxicology studies, and process chemistry efforts, leading to significant financial and temporal losses. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the unambiguous elucidation of small molecule structures in solution.[1][2][3]
This guide provides a comparative analysis of the two most fundamental NMR techniques—Proton (¹H) and Carbon-13 (¹³C) NMR—from the perspective of a seasoned application scientist. We will move beyond textbook theory to discuss the practical causality behind experimental choices, compare NMR's performance against other common analytical methods, and provide robust, field-tested protocols for acquiring high-quality data.
The Synergistic Power of Proton and Carbon NMR: A Comparative Overview
While both ¹H and ¹³C NMR spectroscopy operate on the same fundamental principle of nuclear spin in a magnetic field, they provide distinct and complementary information about a molecule's structure.[4] ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, whereas ¹³C NMR maps the carbon backbone of the molecule.[5]
The primary distinctions arise from the intrinsic properties of the ¹H and ¹³C isotopes. The ¹H nucleus (proton) is nearly 100% naturally abundant and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[6] In stark contrast, the NMR-active ¹³C isotope has a natural abundance of only 1.1% and a lower gyromagnetic ratio, rendering it significantly less sensitive.[6][7][8] This fundamental difference in sensitivity dictates the experimental time and sample concentration required for each technique.
For a rapid, at-a-glance comparison, consider the following:
Feature
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Primary Information
Number of non-equivalent protons, their electronic environments (chemical shift), relative numbers (integration), and neighboring protons (spin-spin splitting).[9][10]
Number and electronic environment of non-equivalent carbon atoms; hybridization state (sp³, sp², sp).[11]
Sensitivity
High
Low (requires more sample or longer acquisition time).[7][8]
Fast acquisition, provides detailed connectivity information through proton-proton coupling.
Wider spectral dispersion often resolves all unique carbons, providing a direct count of non-equivalent carbon atoms.[12]
Key Limitation
Signal overlap in complex molecules can complicate interpretation.
Low sensitivity; standard decoupled spectra do not show C-H coupling and are not inherently quantitative.[8]
From an application scientist's viewpoint, a ¹H NMR spectrum is the first experiment you run. It's fast (often under a minute) and information-rich.[13] However, in larger molecules with many similar proton environments, the narrow chemical shift range leads to significant signal overlap, creating a complex analytical challenge. This is where ¹³C NMR becomes invaluable. Its much wider chemical shift range means that it is rare for two distinct carbon signals to overlap, providing a clear count of the unique carbon environments within the molecule.[12]
Performance Showdown: NMR vs. Other Key Analytical Techniques
While NMR is the gold standard for structure elucidation, it does not exist in a vacuum. A comprehensive analysis often involves a synergistic combination of techniques. Here’s how NMR compares to Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:
Technique
Information Provided
Strengths
Weaknesses
NMR Spectroscopy
Detailed atom-by-atom connectivity and 3D structure (through-bond and through-space correlations).
Molecular weight and elemental formula (High-Resolution MS); fragmentation patterns provide structural clues.[2]
Extremely high sensitivity (picomole to femtomole range); excellent for confirming molecular formula.[16][17]
Does not provide detailed connectivity; cannot distinguish between isomers (e.g., structural, geometrical) without tandem MS/MS techniques.[15]
Infrared (IR) Spectroscopy
Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[2][18]
Fast, inexpensive, and provides a quick "fingerprint" of functional groups present.
Provides limited information on the overall molecular skeleton; largely qualitative.[18]
Expert Insight: A common workflow in our labs is to first obtain a mass spectrum to confirm the molecular weight and derive a molecular formula. This is followed by IR spectroscopy for a quick check of key functional groups. With this information in hand, we then turn to ¹H and ¹³C NMR to piece together the exact atomic connectivity and finalize the structure. This multi-technique approach is a self-validating system, where the data from each analysis must be consistent with the proposed structure.
The Experimental Workflow: A Self-Validating System
Acquiring high-quality, reproducible NMR data is paramount. The following workflow is designed to ensure technical accuracy and minimize common sources of error.
Caption: A robust workflow for NMR analysis.
Protocol 1: Sample Preparation
The causality behind meticulous sample preparation is simple: the quality of the spectrum is dictated by the quality of the sample.
Analyte Quantity: Weigh the appropriate amount of your purified product. For a standard high-field NMR instrument:
¹³C NMR: 50-100 mg is often required due to the low natural abundance of ¹³C.[19]
Scientist's Note: While modern instruments with cryoprobes can analyze much smaller quantities, these amounts provide excellent signal-to-noise in a reasonable timeframe on standard instruments.
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves your compound.[19][20] Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used because the deuterium (²H) nucleus resonates at a very different frequency from ¹H, rendering the solvent invisible in the ¹H spectrum. The instrument also uses the deuterium signal to "lock" the magnetic field, preventing drift.[19]
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[19] Using a vial first ensures complete dissolution before transferring the solution to the NMR tube with a Pasteur pipette. This prevents undissolved solids from entering the tube, as particulates can severely degrade the magnetic field homogeneity and thus the spectral resolution.[19]
Internal Standard: Add an internal reference standard, most commonly Tetramethylsilane (TMS). TMS is chemically inert, volatile (for easy removal), and its 12 equivalent protons give a single, sharp signal that is defined as 0.0 ppm.[10][19] All other signals are reported relative to this reference point, ensuring data comparability across different spectrometers, as recommended by IUPAC.[21][22][23]
NMR Tube: Use a clean, high-quality NMR tube free of scratches. Scratches or contaminants can interfere with the shimming process.[19]
Protocol 2: Data Acquisition
These steps are typically performed using the spectrometer's control software.
Lock & Shim: After inserting the sample, the instrument locks onto the deuterium frequency of the solvent. The "shimming" process then adjusts currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume.[24] Expert Insight: Poor shimming is a primary cause of broad, distorted peaks. Automated shimming routines are excellent, but manual adjustment is often required for challenging samples to achieve optimal lineshape.
Tuning and Matching: The instrument's probe is tuned to the specific resonant frequencies of ¹H and ¹³C for your sample. This is analogous to tuning a radio to a specific station to maximize signal reception.[24]
Setting Acquisition Parameters:
¹H Spectrum: A standard experiment often uses a 45° pulse angle and an acquisition time of 4 seconds with no additional relaxation delay.[25] This provides a good balance between signal intensity and quantitative accuracy for most small molecules.[25]
¹³C Spectrum: A standard proton-decoupled experiment (e.g., zgdc30 on a Bruker instrument) is used.[26] During acquisition, a broad range of proton frequencies is irradiated. This collapses all ¹³C-¹H coupling, causing each unique carbon to appear as a single sharp line. It also provides a signal enhancement known as the Nuclear Overhauser Effect (NOE), which boosts the weak ¹³C signal.[26] A relaxation delay (D1) of 2 seconds is a common starting point.[26]
Interpreting the Data: From Spectra to Structure
The power of NMR lies in the logical deduction process, where each piece of spectral information provides a clue to the molecular puzzle.
Caption: Logical flow from NMR data to structure.
A systematic approach to interpretation involves four key steps:
Count the Signals: In ¹³C NMR, the number of signals directly indicates the number of chemically non-equivalent carbons. In ¹H NMR, it shows the number of non-equivalent proton environments.
Analyze Chemical Shifts (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the nucleus.[9][10] For example, protons attached to carbons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield).
Use Integration (¹H only): The area under each ¹H signal is proportional to the number of protons it represents. By setting the smallest integral to an integer, you can determine the relative ratio of all protons in the molecule.
Analyze Splitting Patterns (¹H only): Spin-spin coupling causes signals of neighboring protons to be split. The 'n+1 rule' is a powerful tool here: a proton signal that is split into 'n+1' peaks has 'n' neighboring protons.
Advanced Techniques: When 1D NMR is Not Enough
For complex molecules with extensive signal overlap, one-dimensional (1D) NMR spectra can be insufficient for a complete structural assignment. In these cases, two-dimensional (2D) NMR experiments are indispensable.[5][27]
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other.[28]
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to.[28]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton.[28]
The routine acquisition of these 2D spectra has become a standard part of the workflow in modern chemical laboratories for any non-trivial structure.[27]
Conclusion
¹H and ¹³C NMR are not merely analytical techniques; they are the language through which molecules reveal their structure. While ¹H NMR provides a rapid and detailed view of the proton framework and its connectivity, ¹³C NMR offers a clear and resolved map of the carbon backbone. When used in concert, and supported by complementary data from MS and IR, they provide an unparalleled, self-validating system for the unambiguous confirmation of a product's structure. Mastering the principles and protocols behind these techniques is not just a matter of technical proficiency—it is a fundamental requirement for ensuring scientific integrity in chemical and pharmaceutical development.
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Optimized Default 13C Parameters | NMR Facility - Chemistry Department . (2020-05-04). University of Wisconsin-Madison. Available from: [Link]
Analytical Chemistry: What is the difference between H-NMR and C-NMR spectroscopy? (2013-02-25). Quora. Available from: [Link]
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A Comparative Guide to HPLC Methods for Analyzing Reactions with 4-Methyl-3-nitrobenzenesulfonohydrazide
For researchers, scientists, and drug development professionals engaged in chemical reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide, robust analytical methodologies are paramount for monitoring reaction progr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in chemical reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide, robust analytical methodologies are paramount for monitoring reaction progress, quantifying yield, and identifying impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques suitable for this purpose. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis of their performance based on established scientific principles.
Introduction to 4-Methyl-3-nitrobenzenesulfonohydrazide and its Analytical Challenges
4-Methyl-3-nitrobenzenesulfonohydrazide is a sulfonohydrazide derivative, a class of compounds significant in organic synthesis and pharmaceutical development.[1] The presence of a nitroaromatic group and a sulfonohydrazide moiety imparts specific physicochemical properties that influence the choice of analytical methodology. Monitoring its reactions requires methods that can effectively separate the starting material from reactants, intermediates, and final products, often in complex matrices.
The primary analytical challenge lies in achieving adequate resolution between structurally similar compounds while ensuring sensitivity and accuracy for quantitative analysis. Stability-indicating methods are particularly crucial to distinguish the main analyte from any degradation products that may form under reaction or storage conditions.[2]
Reversed-phase HPLC is the workhorse for analyzing non-volatile and moderately polar organic compounds, making it an excellent choice for 4-Methyl-3-nitrobenzenesulfonohydrazide. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[3]
The selection of chromatographic conditions is critical for a successful separation. Here, we outline the reasoning behind the choice of each parameter for the analysis of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Column Selection: A C18 or C8 column is a suitable starting point due to the aromatic and moderately non-polar nature of the analyte.[2] These columns provide a hydrophobic stationary phase for effective retention. For potentially complex separations involving isomers or closely related impurities, a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[4]
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is the standard mobile phase for RP-HPLC.[5] Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase will determine the retention time of the analyte. The pH of the mobile phase can be adjusted to control the ionization of the analyte, which in turn affects its retention.[3] For sulfonohydrazides, a slightly acidic mobile phase (e.g., using formic or phosphoric acid) can suppress the ionization of the hydrazide group, leading to better peak shape and retention.
Detection: The presence of the nitroaromatic ring in 4-Methyl-3-nitrobenzenesulfonohydrazide provides a strong chromophore, making UV detection a highly suitable and sensitive option. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.[6] Based on the structure, a detection wavelength in the range of 260-280 nm is expected to provide good sensitivity.[6][7]
The development of a robust HPLC method follows a systematic approach to ensure reliability and reproducibility.
Caption: A typical workflow for HPLC method development and validation.
This protocol provides a starting point for the analysis of reactions involving 4-Methyl-3-nitrobenzenesulfonohydrazide. Optimization may be required based on the specific reaction mixture.
1. Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Methyl-3-nitrobenzenesulfonohydrazide reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution: Quench the reaction at a specific time point. Dilute an aliquot of the reaction mixture with acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[7][11]
Alternative and Orthogonal Analytical Techniques
While RP-HPLC is a robust primary technique, alternative and orthogonal methods can provide complementary information, especially for complex samples or when higher sensitivity is required.
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[10] This is particularly advantageous for identifying and quantifying trace-level impurities or for analyzing samples with complex matrices. The mass spectrometer provides mass-to-charge ratio information, which can be used for definitive identification of compounds.
For volatile and thermally stable derivatives or impurities, GC-MS can be a powerful tool.[10] While 4-Methyl-3-nitrobenzenesulfonohydrazide itself is not ideal for GC analysis due to its low volatility, this technique could be valuable for identifying volatile byproducts of the reaction.
Capillary electrophoresis separates molecules based on their charge-to-size ratio. For ionizable compounds like sulfonamides, CE can offer high separation efficiency and can be a valuable orthogonal technique to HPLC.[12] Coupling CE with mass spectrometry (CE-MS) further enhances its identification capabilities.
Comparative Analysis of Analytical Methods
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or high-throughput screening.
Analysis of charged species, orthogonal separation
Conclusion and Recommendations
For routine analysis and reaction monitoring of 4-Methyl-3-nitrobenzenesulfonohydrazide, a well-developed and validated RP-HPLC method with UV detection is the most practical and cost-effective solution. Its robustness, accuracy, and ease of implementation make it ideal for most research and quality control laboratories.
For applications requiring higher sensitivity, such as the detection of trace-level impurities or for in-depth structural elucidation of unknown byproducts, UPLC-MS/MS is the recommended orthogonal technique. Its superior selectivity and sensitivity provide a level of confidence that is often necessary in drug development and safety assessment.
The ultimate choice of analytical methodology should be guided by the specific goals of the study, available resources, and the regulatory requirements of the intended application. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive understanding of the chemical reaction and the quality of the final product.
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SIELC Technologies. Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column.
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A Comparative Guide to the Efficacy of 4-Methyl-3-nitrobenzenesulfonohydrazide in Diverse Reaction Types
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to the success of a synthetic campaign. This guide provides an in-depth comparative analysis of 4-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to the success of a synthetic campaign. This guide provides an in-depth comparative analysis of 4-Methyl-3-nitrobenzenesulfonohydrazide, a reagent with nuanced reactivity, benchmarked against other commonly employed sulfonylhydrazides. By examining its performance in key reaction types and providing a framework based on mechanistic principles and available experimental data for related compounds, this document serves as a practical resource for informed reagent selection.
Introduction to Substituted Benzenesulfonohydrazides in Organic Synthesis
Benzenesulfonohydrazides are a versatile class of reagents in organic synthesis, primarily utilized for the transformation of carbonyl compounds and alcohols. Their reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electronic and steric properties of the sulfonylhydrazide moiety, thereby impacting their efficacy in various chemical transformations. This guide focuses on 4-Methyl-3-nitrobenzenesulfonohydrazide and compares its utility with established reagents such as p-toluenesulfonohydrazide (tosylhydrazide) and nitro-substituted analogues like 2-nitrobenzenesulfonohydrazide (NBSH) and 4-nitrobenzenesulfonohydrazide.
Core Structural Features and Predicted Reactivity
The structure of 4-Methyl-3-nitrobenzenesulfonohydrazide incorporates both an electron-donating methyl group and an electron-withdrawing nitro group on the benzene ring. The interplay of these opposing electronic effects, along with their specific substitution pattern, dictates the reagent's unique reactivity profile.
Caption: General workflow of the Wolff-Kishner reduction using a sulfonylhydrazide.
Performance Comparison:
The efficacy of the sulfonylhydrazide in this reaction is influenced by the ease of hydrazone formation and the subsequent decomposition of the sulfonylhydrazone intermediate.
Reagent
Substituent Effects
Predicted Efficacy in Wolff-Kishner Type Reductions
Tosylhydrazide
Electron-donating methyl group at para-position.
High. The +I effect of the methyl group enhances the nucleophilicity of the terminal nitrogen, facilitating hydrazone formation.
4-Nitrobenzenesulfonohydrazide
Strong electron-withdrawing nitro group at para-position.
Moderate to Low. The strong -M and -I effects of the nitro group reduce the nucleophilicity of the hydrazino group, potentially slowing down hydrazone formation. [1]
4-Methyl-3-nitrobenzenesulfonohydrazide
Opposing effects of a para-methyl and meta-nitro group.
Moderate. The electron-donating methyl group partially mitigates the deactivating effect of the nitro group. The rate of hydrazone formation is expected to be intermediate between tosylhydrazide and 4-nitrobenzenesulfonohydrazide.
Experimental Protocol: General Procedure for the Reduction of a Ketone using a Sulfonylhydrazide
Hydrazone Formation:
To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol), add the sulfonylhydrazide (1.1 mmol).
Add a catalytic amount of acid (e.g., a drop of concentrated HCl).
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Isolate the sulfonylhydrazone by filtration or extraction.
Reduction of the Sulfonylhydrazone:
Suspend the dried sulfonylhydrazone in a high-boiling polar solvent (e.g., ethylene glycol).
Add a strong base (e.g., sodium borohydride, sodium cyanoborohydride).
Heat the reaction mixture to the required temperature (e.g., 100-160 °C) until the evolution of nitrogen gas ceases.
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.
Purify the product by column chromatography.
The Mitsunobu Reaction for Deoxygenation of Alcohols
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including the deoxygenation to the corresponding alkane. [2]Nitro-substituted benzenesulfonohydrazides, such as 2-nitrobenzenesulfonohydrazide (NBSH), have proven to be effective reagents for this transformation.
[3]
Mechanism Overview:
Caption: Key steps in the Mitsunobu deoxygenation of alcohols.
Performance Comparison:
The key to a successful Mitsunobu deoxygenation using a sulfonylhydrazide lies in the acidity of the N-H bond, which facilitates its role as a nucleophile, and the stability of the resulting sulfinate leaving group.
Reagent
Substituent Effects
Predicted Efficacy in Mitsunobu Deoxygenation
Tosylhydrazide
Electron-donating methyl group.
Low. The methyl group decreases the acidity of the N-H bond, making it a less effective nucleophile in the Mitsunobu reaction.
2-Nitrobenzenesulfonohydrazide (NBSH)
Strong electron-withdrawing nitro group at ortho-position.
High. The ortho-nitro group significantly increases the acidity of the N-H protons, making it a potent nucleophile in this context. [3]The resulting 2-nitrobenzenesulfinate is a good leaving group.
4-Nitrobenzenesulfonohydrazide
Strong electron-withdrawing nitro group at para-position.
High. Similar to NBSH, the para-nitro group enhances the acidity of the N-H protons.
4-Methyl-3-nitrobenzenesulfonohydrazide
Opposing effects of a para-methyl and meta-nitro group.
Moderate to High. The electron-withdrawing nitro group will increase the N-H acidity, favoring its participation in the Mitsunobu reaction. The methyl group's electron-donating effect might slightly temper this, but the overall electronic profile is expected to be suitable for this transformation. The stability of the resulting 4-methyl-3-nitrobenzenesulfinate anion would also be a contributing factor.
Experimental Protocol: General Procedure for the Mitsunobu Deoxygenation of a Secondary Alcohol
To a solution of the alcohol (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous THF at 0 °C, add the sulfonylhydrazide (1.5 mmol).
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) in THF.
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the product by column chromatography.
Synthesis of Heterocyclic Compounds
Sulfonylhydrazides are valuable precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles. [1]For instance, they can react with 1,3-dicarbonyl compounds to form pyrazoles.
Performance Comparison:
The reactivity in these cyclization reactions often depends on the nucleophilicity of the hydrazino group and the subsequent stability of the intermediates.
Reagent
Substituent Effects
Predicted Efficacy in Heterocycle Synthesis
Tosylhydrazide
Electron-donating methyl group.
High. The enhanced nucleophilicity of the hydrazino group facilitates the initial condensation step.
4-Nitrobenzenesulfonohydrazide
Strong electron-withdrawing nitro group.
Moderate. The reduced nucleophilicity can slow down the initial reaction, but the electron-withdrawing group may facilitate subsequent cyclization and aromatization steps. [1]
4-Methyl-3-nitrobenzenesulfonohydrazide
Balanced electronic effects.
Moderate to High. The reagent is expected to exhibit a good balance between sufficient nucleophilicity for the initial attack and favorable electronic properties for the subsequent steps of the cyclization cascade.
Conclusion: A Reagent of Tuned Reactivity
4-Methyl-3-nitrobenzenesulfonohydrazide emerges as a reagent with a finely tuned reactivity profile. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a unique electronic environment that distinguishes it from more conventional sulfonylhydrazides.
In Wolff-Kishner type reductions , it is predicted to be more effective than strongly deactivated analogues like 4-nitrobenzenesulfonohydrazide, though likely less reactive than tosylhydrazide.
For Mitsunobu deoxygenations , its efficacy is anticipated to be significant, approaching that of other nitro-substituted benzenesulfonohydrazides due to the activating effect of the nitro group on the N-H acidity.
In the synthesis of heterocycles , it offers a promising balance of nucleophilicity and electronic properties conducive to cyclization.
The choice of 4-Methyl-3-nitrobenzenesulfonohydrazide should be guided by the specific requirements of the reaction. In instances where the high reactivity of tosylhydrazide leads to side reactions or where the reduced nucleophilicity of a simple nitrobenzenesulfonohydrazide hinders the desired transformation, this reagent presents a valuable and nuanced alternative. Further experimental validation is warranted to fully elucidate its synthetic potential across a broader range of reaction types.
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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A Researcher's Guide to Validating Stereospecificity: A Comparative Analysis of 4-Methyl-3-nitrobenzenesulfonohydrazide and Alternative Methodologies
In the intricate world of drug development and complex molecule synthesis, the precise control and validation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule can profoundly infl...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug development and complex molecule synthesis, the precise control and validation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, efficacy, and safety. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of methods used to validate the stereospecificity of chemical reactions. We will focus on the application of 4-Methyl-3-nitrobenzenesulfonohydrazide as a precursor for diimide-mediated syn-reductions and contrast its performance with established alternatives such as the Mitsunobu reaction for stereochemical inversion and catalytic hydrogenation for syn-addition.
The Critical Role of Stereospecificity in Synthesis
Stereospecific reactions are those in which different stereoisomers of a starting material react to give different stereoisomers of the product. The ability to predictably control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Validating that a reaction has proceeded with the intended stereospecificity is a critical step in any synthetic campaign. This guide will explore three key methodologies, each yielding a distinct and predictable stereochemical outcome.
I. Syn-Addition via Diimide Generation from 4-Methyl-3-nitrobenzenesulfonohydrazide
The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. When this reduction needs to be stereospecific, the choice of reagent is crucial. Diimide (N₂H₂), a highly reactive and transient species, offers a powerful method for the syn-addition of hydrogen across a double bond.[1] Arenesulfonylhydrazides, such as 4-methyl-3-nitrobenzenesulfonohydrazide, serve as convenient precursors for the in situ generation of diimide under mild conditions.
Mechanism of Diimide Generation and Alkene Reduction
The thermal or base-induced decomposition of sulfonylhydrazides leads to the formation of diimide. The nitro group on the aromatic ring of 4-methyl-3-nitrobenzenesulfonohydrazide facilitates this decomposition. Once generated, the cis-isomer of diimide is the reactive species that participates in the reduction of alkenes through a concerted, six-membered transition state.[1] This concerted mechanism dictates the observed syn-stereochemistry of the hydrogen addition.
Figure 1: Workflow for the syn-reduction of an alkene using diimide generated from 4-methyl-3-nitrobenzenesulfonohydrazide.
Experimental Protocol: Diimide Reduction of a Chiral Alkene
While specific protocols for 4-methyl-3-nitrobenzenesulfonohydrazide are not widely published, a general procedure based on the closely related 2-nitrobenzenesulfonylhydrazide (NBSH) can be adapted.[2][3]
Reaction Setup: To a solution of the chiral alkene (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂) is added 4-methyl-3-nitrobenzenesulfonohydrazide (2.0-3.0 equiv).
Base Addition: A base, such as triethylamine (4.0-6.0 equiv), is added portion-wise at room temperature.
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
Workup: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography to yield the desired syn-reduced product.
II. Comparison with Alternative Methodologies
To provide a comprehensive understanding, we will now compare the diimide reduction using 4-methyl-3-nitrobenzenesulfonohydrazide with two other widely used stereospecific reactions: the Mitsunobu reaction and catalytic hydrogenation.
A. The Mitsunobu Reaction: Stereochemical Inversion (Anti-Addition)
The Mitsunobu reaction is a cornerstone of organic synthesis for achieving the inversion of stereochemistry at a secondary alcohol center.[4][5] This reaction proceeds via an SN2 mechanism, resulting in a predictable anti-addition of a nucleophile.
The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This forms a good leaving group, which is then displaced by a nucleophile (e.g., a carboxylate) in an SN2 fashion, leading to complete inversion of the stereocenter.
Figure 2: Conceptual workflow of the Mitsunobu reaction for stereochemical inversion.
B. Catalytic Hydrogenation: An Alternative for Syn-Addition
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of alkenes. When a heterogeneous catalyst (e.g., Pd/C, PtO₂) is employed, the reaction typically proceeds with syn-addition of hydrogen.[1]
The alkene adsorbs onto the surface of the metal catalyst, and hydrogen is delivered to the same face of the double bond, resulting in the syn-adduct. The choice of catalyst and reaction conditions can influence the stereoselectivity.
III. Comparative Performance and Experimental Data
The choice of method for validating stereospecificity depends on the desired stereochemical outcome, the nature of the substrate, and the desired reaction conditions. The following table provides a comparative overview of the three methods.
Metal-free, chemoselective (sparing many functional groups)[2]
Reliable inversion of stereocenters, broad scope of nucleophiles[4]
High yields, readily available catalysts
Disadvantages
Stoichiometric byproducts
Stoichiometric phosphine oxide and hydrazide byproducts, purification can be challenging[6]
Potential for over-reduction, catalyst poisoning, requires specialized equipment (hydrogenator)
Note: Quantitative data such as yields and diastereomeric/enantiomeric excess are highly substrate-dependent. For instance, Mitsunobu reactions on sterically unhindered secondary alcohols often proceed with >99% inversion.[5] Diimide reductions are also known to be highly stereospecific, yielding the syn-product with high diastereoselectivity.
IV. Validation of Stereochemical Outcome: Analytical Techniques
Confirming the stereochemical outcome of a reaction is a critical final step. Two primary analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[7][8][9] By using a chiral stationary phase, different stereoisomers will have different retention times, allowing for their separation and the determination of their relative ratios (e.g., diastereomeric ratio, dr, or enantiomeric excess, ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers.[10][11][12][13][14] The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which can be used to elucidate the relative stereochemistry. For determining the diastereomeric ratio, careful integration of well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum is a common practice.[12][13]
Conclusion
Validating the stereospecificity of a reaction is a multifaceted process that requires careful selection of the synthetic methodology and rigorous analytical confirmation of the outcome. 4-Methyl-3-nitrobenzenesulfonohydrazide , as a precursor to diimide, provides a valuable metal-free option for achieving stereospecific syn-reductions of alkenes. Its performance is complementary to the well-established Mitsunobu reaction , which remains the gold standard for stereochemical inversion of alcohols, and catalytic hydrogenation , a robust method for syn-addition. The ultimate choice of method will be dictated by the specific synthetic challenge at hand, including the desired stereochemical outcome and the functional group tolerance of the substrate. A thorough understanding of the mechanisms and practical considerations of each of these powerful reactions, coupled with diligent analytical validation, is essential for the successful synthesis of complex, stereochemically defined molecules.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Hydrazone Formation: A Comparative Study Led by 4-Methyl-3-nitrobenzenesulfonohydrazide
For researchers, scientists, and professionals in drug development, the precise quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical task. These functional groups are not only pivotal in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical task. These functional groups are not only pivotal in synthetic chemistry but are also key biomarkers in various biological processes. The derivatization of these carbonyls into hydrazones is a cornerstone technique for their detection and quantification, offering enhanced stability and detectability. This guide provides an in-depth, comparative analysis of hydrazone formation, with a special focus on 4-Methyl-3-nitrobenzenesulfonohydrazide and its performance against established alternative reagents.
The Principle of Hydrazone Formation: A Foundation for Quantitative Analysis
Hydrazone formation is a condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative.[1][2] The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N bond.[1] This process converts the often volatile and less detectable carbonyls into stable, readily quantifiable hydrazone adducts.
The selection of the hydrazone-forming reagent is paramount and is dictated by the analytical objective, the nature of the sample matrix, and the desired sensitivity. An ideal reagent should exhibit rapid reaction kinetics, lead to a high yield of a stable product, and possess a chromophore or fluorophore to facilitate detection.
In Focus: 4-Methyl-3-nitrobenzenesulfonohydrazide
4-Methyl-3-nitrobenzenesulfonohydrazide is a sulfonohydrazide derivative. While specific literature on this exact molecule is not abundant, its structural features—a substituted aromatic ring and a hydrazide moiety—suggest its utility in carbonyl derivatization. The nitro group and the sulfonic acid hydrazide functionality are expected to enhance the electrophilicity of the reagent and provide a chromophore for UV-Vis spectrophotometric or HPLC-UV detection.
Comparative Analysis of Leading Derivatization Reagents
To provide a comprehensive evaluation, we will compare 4-Methyl-3-nitrobenzenesulfonohydrazide with three widely used alternative reagents: 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine, and N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH).
High molar absorptivity, fast reaction, good stability.[5]
Limitations
Limited published data.
Can be sensitive to shock and friction, potential for side reactions.[1]
Requires a fluorescence detector.
Less commonly used than DNPH.
Experimental Protocols: A Head-to-Head Comparison
To empirically validate the performance of these reagents, a standardized experimental workflow is proposed. This protocol is designed to be a self-validating system, allowing for direct comparison of reaction kinetics, yield, and product stability.
Experimental Workflow
Caption: A generalized workflow for the comparative quantitative analysis of hydrazone formation.
Step-by-Step Methodology
Preparation of Reagents:
Prepare a 1 mM stock solution of a representative carbonyl compound (e.g., acetone or benzaldehyde) in acetonitrile.
Prepare 10 mM solutions of 4-Methyl-3-nitrobenzenesulfonohydrazide, DNPH, Dansyl Hydrazine, and MNBDH in an appropriate solvent (e.g., acetonitrile with a catalytic amount of acid like sulfuric acid for DNPH).[1]
Derivatization Reaction:
In separate amber vials, mix 100 µL of the carbonyl stock solution with 100 µL of each of the four derivatization reagent solutions.
Incubate the vials in a water bath at 40°C.
At specified time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a 20 µL aliquot from each vial.
HPLC Analysis:
Immediately dilute the aliquot with the mobile phase to quench the reaction.
Inject the diluted sample into an HPLC system equipped with a C18 column and a UV-Vis or fluorescence detector.
A suitable mobile phase could be a gradient of acetonitrile and water.[10]
Set the detection wavelength to the λmax of the respective hydrazone.
Data Analysis:
Record the peak area of the formed hydrazone at each time point.
Plot the peak area against time to determine the reaction kinetics.
Calculate the reaction yield at the final time point by comparing the peak area to that of a fully reacted standard.
To assess stability, re-analyze the samples after 24 hours of storage at room temperature and 4°C.
The Underlying Chemistry: Reaction Mechanism
The formation of a hydrazone is a well-understood addition-elimination reaction.[1] The mechanism, catalyzed by acid, involves the following key steps:
Caption: The acid-catalyzed reaction mechanism for hydrazone formation.
The initial protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. The subsequent elimination of a water molecule is the rate-limiting step and is facilitated by the acidic conditions.
Conclusion and Recommendations
The quantitative analysis of carbonyl compounds through hydrazone formation is a robust and versatile technique. While 4-Methyl-3-nitrobenzenesulfonohydrazide shows promise based on its chemical structure, its efficacy must be empirically validated against established reagents.
For routine, cost-effective analysis with UV detection , 2,4-Dinitrophenylhydrazine (DNPH) remains a solid choice due to its extensive documentation and reliability.[11]
For applications requiring the highest sensitivity , Dansyl Hydrazine is the reagent of choice, provided a fluorescence detector is available.[8]
For rapid analysis with high molar absorptivity , N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) presents a compelling alternative to DNPH.[5]
Researchers are encouraged to perform in-house validation experiments, as outlined in this guide, to determine the optimal reagent for their specific analytical needs. The choice will ultimately depend on a balance of factors including sensitivity requirements, available instrumentation, cost, and the chemical nature of the analyte and sample matrix.
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Ibrahim, A. A., et al. (2024). The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent for Spectrophotometric Determination of. Asian Journal of Applied Chemistry Research, 14(3), 22-34. [Link]
A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-nitrobenzenesulfonohydrazide
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 4-Methyl-3-nitrobenzenesulfonohydrazide is a valuable reage...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 4-Methyl-3-nitrobenzenesulfonohydrazide is a valuable reagent, its proper disposal is critical to ensure a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.
Understanding the Hazard Profile of 4-Methyl-3-nitrobenzenesulfonohydrazide
The presence of the nitroaromatic group suggests that 4-Methyl-3-nitrobenzenesulfonohydrazide may be sensitive to heat and shock, with the potential for rapid decomposition.[1][2][3] The sulfonohydrazide functional group contributes to its classification as a flammable solid and indicates potential toxicity if ingested.[4]
Hazard Classification
Anticipated for 4-Methyl-3-nitrobenzenesulfonohydrazide
Rationale and Supporting Evidence
Flammability
Flammable Solid
SDS for similar sulfonohydrazides indicate flammability.[4]
Toxicity
Toxic if Swallowed
Acute toxicity is a known hazard for related sulfonohydrazide compounds.
Eye Irritation
Causes Serious Eye Irritation
A common characteristic of this chemical class.[5][6]
Reactivity
Potential for Thermal Decomposition
Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[1][2][3][7]
Aquatic Toxicity
Toxic to Aquatic Life
Indicated in the SDS for 4-Methylbenzenesulphonylhydrazide.
Core Principles of Disposal: A Self-Validating System
The following disposal protocol is designed as a self-validating system, ensuring safety and regulatory compliance at each stage. The causality behind each step is explained to empower laboratory personnel with a deeper understanding of the procedure.
Expertise & Experience: Before handling 4-Methyl-3-nitrobenzenesulfonohydrazide for disposal, it is imperative to utilize appropriate PPE and engineering controls to mitigate exposure risks.
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.[5][8]
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.[6][8]
Lab Coat: A flame-resistant lab coat should be worn to protect from potential splashes and contact with flammable material.
Fume Hood: All handling of 4-Methyl-3-nitrobenzenesulfonohydrazide, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Trustworthiness: Proper segregation and containerization are the cornerstones of safe chemical waste management. This prevents accidental reactions and ensures that the waste is handled correctly by disposal facilities.
Dedicated Waste Container: Designate a specific, clearly labeled waste container for 4-Methyl-3-nitrobenzenesulfonohydrazide. Do not mix this waste with any other chemical waste streams.
Compatible Container: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "4-Methyl-3-nitrobenzenesulfonohydrazide," and the appropriate hazard pictograms (e.g., flammable, toxic).
Authoritative Grounding: Adherence to established guidelines for the accumulation of hazardous waste is a legal and ethical responsibility.
Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[6] Due to the thermal sensitivity of nitroaromatic compounds, avoiding elevated temperatures is critical.[1][2][3]
Workflow for Proper Disposal of 4-Methyl-3-nitrobenzenesulfonohydrazide
Caption: Workflow for the safe disposal of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Step 4: Professional Disposal
Trustworthiness: The final step in the disposal process is to entrust the hazardous waste to a licensed and reputable disposal facility.
Engage a Professional Service: Do not attempt to treat or dispose of 4-Methyl-3-nitrobenzenesulfonohydrazide through conventional means (e.g., drain or regular trash). Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified contractor.
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
By adhering to this comprehensive and scientifically-grounded disposal guide, you can ensure the safe management of 4-Methyl-3-nitrobenzenesulfonohydrazide waste, thereby protecting yourself, your colleagues, and the environment.
References
Brill, T.B., & James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]
Brill, T.B., & James, K.J. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
(n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
LookChem. (n.d.). Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. [Link]
(2026). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink. [Link]
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Angene Chemical. (2021). Safety Data Sheet for Methanesulfonohydrazide. [Link]
Personal protective equipment for handling 4-Methyl-3-nitrobenzenesulfonohydrazide
A Strategic Guide to the Safe Handling of 4-Methyl-3-nitrobenzenesulfonohydrazide For the modern researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is fundamen...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Guide to the Safe Handling of 4-Methyl-3-nitrobenzenesulfonohydrazide
For the modern researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is fundamental to both groundbreaking discovery and unwavering safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Methyl-3-nitrobenzenesulfonohydrazide, a compound that demands meticulous attention to detail. Our focus extends beyond mere procedural steps, delving into the causality behind each recommendation to empower you with a deep, actionable understanding of safe laboratory practices.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this class of compounds include:
Flammability: There is a significant risk of fire, especially upon heating.[1][2] Some related compounds are classified as self-reactive, meaning they can undergo a strongly exothermic decomposition even without the participation of oxygen from the air.
Acute Oral Toxicity: These compounds can be toxic if swallowed, necessitating immediate medical attention in case of ingestion.[2][3]
Eye and Skin Irritation: Direct contact can cause serious eye irritation and skin irritation.[1][4] Prolonged or repeated skin contact may lead to sensitization.
Inhalation Hazard: Dust or aerosols may be harmful if inhaled, potentially causing respiratory irritation.[1][5]
Key Physicochemical and Toxicological Data Summary
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-Methyl-3-nitrobenzenesulfonohydrazide. The selection of appropriate PPE is dictated by the potential routes of exposure: inhalation, dermal contact, and eye contact.
Essential PPE Ensemble:
Eye and Face Protection: Chemical splash goggles are mandatory.[8][9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling hydrazide compounds.[11][12] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[11][13] For large-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be utilized.[9][14]
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are required.
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][5] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][15]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined operational plan is critical for minimizing risk. The following protocol outlines the key steps for the safe handling of 4-Methyl-3-nitrobenzenesulfonohydrazide.
Preparation and Pre-Handling Checks
Designated Area: All work with 4-Methyl-3-nitrobenzenesulfonohydrazide must be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[11]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] A spill kit appropriate for solid chemical spills should also be on hand.
Review Safety Data Sheets (SDS): Before beginning work, review the SDS for 4-Methylbenzenesulfonhydrazide and any other chemicals being used in the procedure.
Remove Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2]
Handling and Experimental Procedure
Donning PPE: Put on all required personal protective equipment as outlined in Section 2.
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to prevent the dispersion of dust. Use a spatula for solid transfers and avoid creating dust clouds.
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
Reaction Monitoring: Monitor the reaction closely, especially if heating is involved, as this can increase the risk of decomposition.
Post-Procedure: After completing the experimental work, decontaminate all surfaces and equipment that have come into contact with the chemical.
Visual Workflow for Handling 4-Methyl-3-nitrobenzenesulfonohydrazide
Caption: A visual representation of the safe handling workflow.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal of 4-Methyl-3-nitrobenzenesulfonohydrazide and any contaminated materials is a critical final step in the safety protocol. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Segregation and Collection
Dedicated Waste Container: All solid waste contaminated with 4-Methyl-3-nitrobenzenesulfonohydrazide, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.[5]
Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-3-nitrobenzenesulfonohydrazide".
Storage and Final Disposal
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Never dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Preparedness for the Unexpected
Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill: For a small spill, carefully clean it up using an appropriate spill kit, wearing full PPE. For a large spill, evacuate the area, secure it, and contact your institution's emergency response team.[12]
By integrating these safety protocols into your laboratory workflow, you can confidently and safely handle 4-Methyl-3-nitrobenzenesulfonohydrazide, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. Retrieved from [Link]
Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
PubChem. (n.d.). 4-Methyl-3-nitrobenzenesulfonohydrazide. Retrieved from [Link]
PubChem. (n.d.). 4-Nitrobenzenesulfonohydrazide. Retrieved from [Link]
PubChem. (n.d.). Benzenesulfonic acid, 4-methyl-3-nitro-. Retrieved from [Link]